molecular formula C27H26N8O2 B1673724 L 368935 CAS No. 145878-31-5

L 368935

Número de catálogo: B1673724
Número CAS: 145878-31-5
Peso molecular: 494.5 g/mol
Clave InChI: WOEBZQREQISGPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source;  cholecystokinin receptor antagonist

Propiedades

Número CAS

145878-31-5

Fórmula molecular

C27H26N8O2

Peso molecular

494.5 g/mol

Nombre IUPAC

1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C27H26N8O2/c1-17(2)16-35-22-14-7-6-13-21(22)23(18-9-4-3-5-10-18)29-25(26(35)36)30-27(37)28-20-12-8-11-19(15-20)24-31-33-34-32-24/h3-15,17,25H,16H2,1-2H3,(H2,28,30,37)(H,31,32,33,34)

Clave InChI

WOEBZQREQISGPC-UHFFFAOYSA-N

SMILES isomérico

CC(C)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5

SMILES canónico

CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

L 368935
L-368,935
N-(1,3-dihydro-1-(2-methyl)propyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-((3-(1H-tetrazol-5-yl)phenyl)urea)

Origen del producto

United States

Foundational & Exploratory

L-368,935: A Technical Guide to its Mechanism of Action as an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,935 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OXTR). Developed initially for the management of preterm labor, its utility has expanded into neuroscience research to probe the physiological roles of the oxytocin system. This technical guide provides an in-depth overview of the mechanism of action of L-368,935, detailing its interaction with the oxytocin receptor and the subsequent blockade of downstream signaling cascades. Quantitative binding and functional data are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through logical diagrams to facilitate a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

L-368,935 exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor, a class A G-protein coupled receptor (GPCR). By binding to the receptor, L-368,935 prevents the endogenous ligand, oxytocin, from binding and initiating the conformational changes necessary for receptor activation. This competitive inhibition effectively blocks the downstream signaling pathways normally triggered by oxytocin.

The primary signaling cascade initiated by the activation of the oxytocin receptor is the Gq/11 protein pathway.[1][2] Upon oxytocin binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2][3] The rise in intracellular calcium is a critical event that mediates many of the physiological effects of oxytocin, such as uterine contractions.[3][4] L-368,935, by preventing the initial binding of oxytocin, abrogates this entire signaling cascade.

Recent studies also suggest a link between oxytocin receptor activation and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[5][6] Oxytocin-induced activation of the MAPK/ERK pathway can be inhibited by oxytocin receptor antagonists, indicating that this is a downstream consequence of receptor activation that is also blocked by compounds like L-368,935.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of L-368,935 have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of L-368,935

ReceptorSpecies/TissueKi (nM)Reference(s)
Oxytocin ReceptorCoyote Brain12.38[7]
Vasopressin V1a ReceptorCoyote Brain511.6[7]

Table 2: Functional Potency (IC50) of L-368,935

AssaySpecies/TissueIC50 (nM)Reference(s)
Oxytocin Receptor BindingRat Uterus8.9[8]
Oxytocin Receptor BindingHuman Uterus26[8]

Note: IC50 values are dependent on assay conditions, whereas Ki values are a more direct measure of affinity.[9][10]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of L-368,935 for the oxytocin receptor.

Objective: To quantify the affinity of L-368,935 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from transfected cells or tissue homogenates).

  • Radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin).

  • Unlabeled L-368,935.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the oxytocin receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer.[11][12]

  • Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

  • Competition: Add increasing concentrations of unlabeled L-368,935 to the wells.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

  • Filtration: Rapidly separate bound from unbound radioligand by vacuum filtration through glass fiber filters.[11]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Determine the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of L-368,935 by monitoring changes in intracellular calcium.

Objective: To determine the ability of L-368,935 to inhibit oxytocin-induced intracellular calcium release.

Materials:

  • Live cells expressing the oxytocin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

  • Oxytocin.

  • L-368,935.

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed cells expressing the oxytocin receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of L-368,935.

  • Agonist Stimulation: Add a fixed concentration of oxytocin to stimulate the cells.

  • Data Acquisition: Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[4]

Data Analysis:

  • Generate dose-response curves for L-368,935's inhibition of the oxytocin-induced calcium signal.

  • Calculate the IC50 value, representing the concentration of L-368,935 that causes 50% inhibition of the maximal calcium response to oxytocin.

Visualizations

Signaling Pathways

L368935_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OXTR Oxytocin Receptor Oxytocin->OXTR Binds & Activates L-368,935 L-368,935 L-368,935->OXTR Binds & Inhibits Gq Gq OXTR->Gq PLC Phospholipase C Gq->PLC MAPK_Pathway MAPK/ERK Pathway Gq->MAPK_Pathway IP3 Inositol Trisphosphate PLC->IP3 cleaves PIP₂ to DAG Diacylglycerol PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ releases Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Mechanism of action of L-368,935 at the oxytocin receptor.

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare OXTR-expressing membranes incubation Incubate membranes with L-368,935 and radioligand to reach equilibrium prep_membranes->incubation prep_ligands Prepare serial dilutions of L-368,935 and fixed concentration of radioligand prep_ligands->incubation filtration Separate bound and unbound ligand via vacuum filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity on filters washing->counting ic50 Determine IC₅₀ value counting->ic50 ki Calculate Kᵢ using Cheng-Prusoff equation ic50->ki

Caption: Experimental workflow for a radioligand competition binding assay.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate OXTR-expressing cells load_dye Load cells with a calcium-sensitive dye plate_cells->load_dye preincubate Pre-incubate cells with varying concentrations of L-368,935 load_dye->preincubate stimulate Stimulate with a fixed concentration of oxytocin preincubate->stimulate record_fluorescence Record fluorescence intensity over time stimulate->record_fluorescence calculate_inhibition Calculate percent inhibition of calcium response record_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50

Caption: Experimental workflow for an intracellular calcium mobilization assay.

References

L-368,935: A Technical Guide to a Potent Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Developed initially for potential use as a tocolytic agent to prevent preterm labor, its utility has expanded significantly within the research community. This document provides an in-depth technical overview of L-368,935, including its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for L-368,935, providing a comparative overview of its binding affinity and selectivity.

Table 1: Binding Affinity of L-368,935 for the Oxytocin Receptor

SpeciesReceptorAssay TypeRadioligandKi (nM)IC50 (nM)Reference
HumanOxytocinRadioligand Binding[3H]Oxytocin-26[1][2]
RatOxytocinRadioligand Binding[3H]Oxytocin-8.9[1][2]
CoyoteOxytocinCompetitive Binding Autoradiography125I-OVTA12.38-[3]

Table 2: Selectivity Profile of L-368,935

SpeciesReceptorKi (nM)Selectivity (fold vs. OXTR)Reference
CoyoteVasopressin 1a (AVPR1a)511.6~41[3]

Mechanism of Action and Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand oxytocin, primarily couples to Gq/11. This activation initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including smooth muscle contraction.

L-368,935 acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents oxytocin from binding and initiating the downstream signaling cascade, thereby inhibiting oxytocin-mediated physiological effects.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds & Activates L-368,935 L-368,935 L-368,935->OTR Binds & Blocks Gq_11 Gq/11 OTR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca2 Ca2+ SR->Ca2 Release Physiological_Response Physiological Response (e.g., muscle contraction) Ca2->Physiological_Response PKC->Physiological_Response

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,935.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of L-368,935 for the oxytocin receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells stably transfected with the human OTR gene).

  • Radioligand: [3H]Oxytocin or a suitable iodinated antagonist like 125I-ornithine vasotocin analog (125I-OVTA).

  • L-368,935 (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the OTR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of L-368,935 (e.g., 10-11 to 10-5 M).

    • For total binding wells, add vehicle instead of L-368,935.

    • For non-specific binding wells, add a saturating concentration of unlabeled oxytocin.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein per well).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the L-368,935 concentration.

    • Determine the IC50 value (the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with OTR Start->Prepare_Membranes Setup_Assay Set up Assay: - Radioligand - L-368,935 (competitor) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Count_Radioactivity Liquid Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis: - Calculate IC50 - Calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.

In Vitro Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the functional antagonist activity of L-368,935 by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Oxytocin.

  • L-368,935.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation: Seed the OTR-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of L-368,935 or vehicle for a set period (e.g., 15-30 minutes) at 37°C.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Inject a submaximal concentration (e.g., EC80) of oxytocin into each well and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the L-368,935 concentration.

    • Calculate the IC50 value for L-368,935 using non-linear regression.

In Vivo Behavioral Study (Social Recognition Test)

This protocol provides a framework for evaluating the effect of L-368,935 on social memory in rodents.

Animals:

  • Adult male rats or mice.

  • Juvenile conspecifics (for social stimulus).

Materials:

  • L-368,935.

  • Vehicle solution (e.g., saline or DMSO/saline mixture).

  • Test arena (e.g., an open field box).

  • Video recording and analysis software.

Procedure:

  • Habituation: Habituate the adult test animals to the test arena for a few days prior to the experiment. Also, habituate them to the injection procedure with vehicle injections.

  • Drug Administration: On the test day, administer L-368,935 or vehicle to the adult animals via the desired route (e.g., intraperitoneal or subcutaneous injection) at a specific time before the test (e.g., 30-60 minutes).

  • Trial 1 (Acquisition): Place the adult animal in the test arena. After a brief habituation period, introduce a juvenile conspecific for a short interaction period (e.g., 5 minutes). Record the duration of social investigation (e.g., sniffing) by the adult animal.

  • Inter-trial Interval: Return both animals to their home cages for a specific interval (e.g., 30-120 minutes).

  • Trial 2 (Retrieval): Re-introduce the same juvenile (familiar) or a novel juvenile into the arena with the adult test animal. Record the duration of social investigation for another 5-minute period.

  • Data Analysis:

    • A decrease in investigation time between Trial 1 and Trial 2 with the familiar juvenile indicates social recognition (memory).

    • Compare the investigation times in Trial 2 between the vehicle-treated and L-368,935-treated groups. A lack of decrease or a smaller decrease in investigation time in the L-368,935 group suggests an impairment of social memory.

    • A discrimination index can be calculated: (Time investigating novel - Time investigating familiar) / (Time investigating novel + Time investigating familiar).

Antagonist_Mechanism L-368_935 L-368,935 Binding Competitive Binding L-368_935->Binding OTR Oxytocin Receptor OTR->Binding No_Activation Receptor Remains Inactive Binding->No_Activation No_Signal No Downstream Signaling No_Activation->No_Signal Inhibition Inhibition of Oxytocin's Effects No_Signal->Inhibition

References

L-368,935: A Technical Guide to its Function as a Cholecystokinin-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor.[1] As a benzodiazepine derivative, it has been instrumental in elucidating the physiological and pathological roles of the CCK-B receptor, which is also known as the gastrin receptor.[2] This document provides a comprehensive overview of the function of L-368,935, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

L-368,935 functions as a competitive antagonist at the CCK-B receptor. This means it binds to the receptor with high affinity but does not elicit a biological response. Instead, it blocks the binding of endogenous agonists like cholecystokinin (CCK) and gastrin, thereby inhibiting their downstream signaling effects. The primary signaling pathway associated with the CCK-B receptor involves the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium.[3] By blocking agonist binding, L-368,935 prevents this signaling cascade.

Signaling Pathway of CCK-B Receptor and Antagonism by L-368,935

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neurotransmitter Release) Ca_release->Cellular_Response PKC->Cellular_Response Agonist CCK / Gastrin Agonist->CCKBR Binds & Activates L368935 L-368,935 L368935->CCKBR Binds & Blocks

Caption: CCK-B receptor signaling pathway and its inhibition by L-368,935.

Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of L-368,935.

Table 1: In Vitro Binding Affinity and Selectivity
ParameterValueSpecies/TissueReference
CCK-B IC50 0.1 nMNot Specified[1]
CCK-A/CCK-B Selectivity 10,000-foldNot Specified[1]
Kb 0.6 nMRat Ventromedial Hypothalamic Slice[1]
Table 2: In Vivo Efficacy
AssayEffectSpeciesReference
Pentagastrin-Induced Gastric Acid Secretion AntagonismAnesthetized Rat[1]
CCK-8S-Induced Aspartate Release AntagonismConscious Rat (Striatum)[1]
Mouse Ex Vivo Binding Assay CNS Activity ConfirmedMouse[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize L-368,935 are provided below.

CCK-B Receptor Binding Assay

This assay determines the affinity of L-368,935 for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Male Wistar rats (250-500 g) or male Charles River mice (25-30 g) are euthanized by cervical dislocation.[4]

    • The cerebral cortex is rapidly dissected and placed in ice-cold HEPES-NaOH buffer (pH 7.2) containing: 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, 10 mM HEPES, 1 mM EGTA, and 0.125 g/L bacitracin.[4]

    • The tissue is homogenized in 40 mL of buffer using a Teflon-in-glass homogenizer.[4]

    • The homogenate is centrifuged at 39,800 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.[4]

    • The final pellet is resuspended in the same buffer to a concentration of 5 mg/mL (rat) or 2 mg/mL (mouse) original wet weight.[4]

  • Binding Reaction:

    • In a final volume of 500 µL, incubate the membrane preparation with 25 pM of [¹²⁵I]Bolton-Hunter labeled CCK-8 and varying concentrations of L-368,935.[5]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8 (e.g., 1 µM).

    • Incubation is carried out for 120 minutes at room temperature in a buffer containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, and 150 mM NaCl (pH 6.5).[5]

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

    • Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a gamma counter.[5]

  • Data Analysis:

    • The IC50 value (the concentration of L-368,935 that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis.

Pentagastrin-Induced Calcium Mobilization in GH3 Cells

This functional assay assesses the ability of L-368,935 to block the increase in intracellular calcium triggered by the CCK-B agonist, pentagastrin.

Methodology:

  • Cell Culture:

    • GH3 pituitary cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[6]

  • Calcium Indicator Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at 37°C.

  • Measurement of Intracellular Calcium:

    • After washing to remove extracellular dye, the cells are placed in a fluorometer.

    • Baseline fluorescence is recorded.

    • Cells are pre-incubated with varying concentrations of L-368,935.

    • Pentagastrin is then added to stimulate the CCK-B receptors, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.[7][8]

  • Data Analysis:

    • The inhibitory effect of L-368,935 is determined by comparing the calcium response in the presence and absence of the antagonist. An IC50 value can be calculated.

In Vivo Antagonism of Pentagastrin-Induced Gastric Acid Secretion

This in vivo assay evaluates the efficacy of L-368,935 in blocking gastrin-stimulated acid secretion in an animal model.

Methodology:

  • Animal Preparation:

    • Male rats are fasted overnight with free access to water.[9]

    • Animals are anesthetized with urethane (1.25 g/kg, i.p.).[9]

    • A tracheostomy is performed, and the stomach is exposed via a midline incision. The pylorus is ligated, and a cannula is inserted into the forestomach and secured.[9][10]

  • Gastric Perfusion and Sample Collection:

    • The stomach is perfused with saline or distilled water at a constant rate.[11]

    • Gastric effluent is collected at regular intervals (e.g., every 10-20 minutes).[10][11]

  • Drug Administration:

    • A continuous intravenous infusion of pentagastrin (e.g., 18 µg/kg/h) is initiated to stimulate gastric acid secretion.[9]

    • L-368,935 or vehicle is administered intravenously at various doses prior to or during the pentagastrin infusion.

  • Acid Output Measurement:

    • The volume of each gastric sample is recorded.

    • The acid concentration is determined by titration with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (e.g., 7.0).[11]

    • The total acid output is calculated for each collection period.

  • Data Analysis:

    • The percentage inhibition of pentagastrin-stimulated acid secretion by L-368,935 is calculated.

In Vivo Antagonism of CCK-8S-Induced Aspartate Release (Microdialysis)

This experiment assesses the ability of L-368,935 to block the CCK-8S-stimulated release of the excitatory amino acid aspartate in the brain.

Methodology:

  • Animal Preparation and Probe Implantation:

    • A guide cannula is stereotaxically implanted into the striatum of a rat under anesthesia.

    • After a recovery period, a microdialysis probe is inserted through the guide cannula in the conscious, freely moving animal.

  • Microdialysis Procedure:

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Stimulation and Antagonism:

    • Basal levels of aspartate are established from the initial samples.

    • Sulphated cholecystokinin octapeptide (CCK-8S) is infused through the microdialysis probe to stimulate aspartate release.

    • In antagonist studies, L-368,935 is administered systemically (e.g., i.p. or i.v.) prior to the CCK-8S infusion.

  • Sample Analysis:

    • The concentration of aspartate in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • The change in extracellular aspartate concentration in response to CCK-8S, with and without L-368,935 pre-treatment, is determined.

Mouse Ex Vivo Binding Assay

This assay is used to confirm the central nervous system activity of L-368,935 by measuring its occupancy of brain CCK-B receptors after systemic administration.

Methodology:

  • Drug Administration:

    • L-368,935 is administered to mice via a systemic route (e.g., intravenous or oral).

  • Brain Tissue Collection:

    • At a designated time point after drug administration, the mice are euthanized.

    • A transcardiac perfusion with saline may be performed to remove blood from the brain.

    • The brain is rapidly removed, and the cortex is dissected.

  • Homogenate Preparation and Binding Assay:

    • The brain tissue is homogenized as described in the CCK-B Receptor Binding Assay (Section 4.1).

    • The homogenate is then incubated with a saturating concentration of a radiolabeled CCK-B ligand (e.g., [¹²⁵I]Bolton-Hunter CCK-8).

    • The amount of specific binding is determined as previously described.

  • Data Analysis:

    • The receptor occupancy by L-368,935 is calculated by comparing the specific binding in the brains of drug-treated animals to that in vehicle-treated controls. The ED50 (the dose that produces 50% receptor occupancy) can then be determined.

Experimental Workflows

Workflow for In Vivo Gastric Acid Secretion Assay

Gastric_Acid_Workflow A 1. Anesthetize Rat (Urethane) B 2. Prepare Gastric Fistula & Ligate Pylorus A->B C 3. Perfuse Stomach with Saline B->C D 4. Collect Baseline Gastric Effluent C->D E 5. Administer L-368,935 (or Vehicle) D->E F 6. Start Pentagastrin Infusion (i.v.) E->F G 7. Collect Gastric Effluent at Intervals F->G H 8. Measure Volume & Titrate Acidity (NaOH) G->H I 9. Calculate Acid Output & % Inhibition H->I

Caption: Workflow for the in vivo gastric acid secretion experiment.

Workflow for In Vivo Microdialysis Experiment

Microdialysis_Workflow A 1. Stereotaxically Implant Guide Cannula in Rat Striatum B 2. Recovery Period A->B C 3. Insert Microdialysis Probe in Conscious Rat B->C D 4. Perfuse with aCSF & Stabilize C->D E 5. Collect Baseline Dialysate Samples D->E F 6. Administer L-368,935 (or Vehicle) Systemically E->F G 7. Infuse CCK-8S via Probe F->G H 8. Collect Post-Stimulation Dialysate Samples G->H I 9. Analyze Aspartate Levels (HPLC) H->I J 10. Determine Antagonistic Effect I->J

Caption: Workflow for the in vivo microdialysis experiment.

Conclusion

L-368,935 is a valuable pharmacological tool for investigating the roles of the CCK-B receptor in both the central nervous system and peripheral tissues. Its high potency and selectivity have enabled researchers to dissect the involvement of this receptor in various physiological processes, including gastric acid secretion, anxiety, and neurotransmitter release. The experimental protocols detailed in this guide provide a framework for the continued use and characterization of L-368,935 and other CCK-B receptor antagonists in drug discovery and development.

References

L-368,935: A Technical Overview of a Cholecystokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note a potential point of clarification. While this document focuses on L-368,935, a cholecystokinin (CCK) receptor antagonist, a similarly named compound, L-368,899, is a well-characterized oxytocin receptor antagonist. Researchers should ensure they are referencing the correct molecule for their specific application.

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of L-368,935, a potent and selective antagonist of cholecystokinin (CCK) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

L-368,935 is a synthetic, non-peptide small molecule. Its chemical identity and key properties are summarized below.

PropertyValueReference
IUPAC Name (R)-1-(3-(1H-tetrazol-5-yl)phenyl)-3-(1-isobutyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)urea[1]
Chemical Formula C27H26N8O2[1]
Molecular Weight 494.55 g/mol [1]
CAS Number 145878-31-5[1]

Pharmacological Profile

L-368,935 functions as a cholecystokinin (CCK) receptor antagonist.[1] CCK receptors are G-protein coupled receptors (GPCRs) that are primarily divided into two subtypes: CCK-A (or CCK1) and CCK-B (or CCK2).[3][4] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes.[4]

Signaling Pathways

Cholecystokinin receptors, upon activation by CCK, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

As an antagonist, L-368,935 would block the initiation of this signaling cascade by preventing CCK from binding to its receptor.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKR CCK Receptor Gq Gq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response CCK Cholecystokinin (CCK) CCK->CCKR Agonism L368935 L-368,935 L368935->CCKR Antagonism

Figure 1: Generalized Cholecystokinin Receptor Signaling Pathway and the antagonistic action of L-368,935.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization specifically of L-368,935 are not available in the provided search results. However, general methodologies for studying CCK receptor antagonists can be inferred from studies on similar compounds.

Radioligand Binding Assays

A common method to determine the binding affinity and selectivity of a compound for a specific receptor is through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of L-368,935 for CCK-A and CCK-B receptors.

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either CCK-A or CCK-B receptors.

  • Radioligand: Use a radiolabeled CCK receptor ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8).

  • Competition: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-368,935).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

Objective: To assess the antagonist activity of L-368,935 at CCK receptors.

General Protocol (e.g., Calcium Mobilization Assay):

  • Cell Culture: Use a cell line stably expressing either the CCK-A or CCK-B receptor.

  • Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: Incubate the cells with varying concentrations of L-368,935.

  • Agonist Stimulation: Stimulate the cells with a known CCK receptor agonist (e.g., CCK-8).

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: The antagonist effect is determined by the rightward shift of the agonist dose-response curve in the presence of L-368,935. The potency of the antagonist (pA2 value) can be calculated using a Schild plot analysis.

Conclusion

L-368,935 is a cholecystokinin receptor antagonist with a defined chemical structure. While detailed pharmacological data and specific experimental protocols for this particular compound are limited in the public domain, its classification suggests it holds potential as a research tool for investigating the physiological roles of CCK receptors and as a lead compound for the development of novel therapeutics. Further studies are required to fully elucidate its pharmacological profile, including its selectivity for CCK receptor subtypes, its in vivo efficacy, and its pharmacokinetic properties.

References

The Discovery and Pharmacological Profile of L-368,899: A Potent and Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Initial Note on Compound Identification: This document provides a comprehensive overview of the discovery, history, and pharmacological characteristics of L-368,899 , a potent and selective non-peptide oxytocin receptor antagonist. Initial searches for "L-368,935" yielded limited and unrelated results, suggesting a likely typographical error in the query. The vast body of scientific literature points to L-368,899 as the compound of interest for research in oxytocin antagonism.

Introduction

L-368,899 is a non-peptide antagonist of the oxytocin receptor that has been instrumental in elucidating the physiological roles of oxytocin. Developed by Merck, it was initially investigated for its potential therapeutic use in preventing preterm labor.[1] While its clinical development for this indication was not pursued extensively, L-368,899 has become a widely used pharmacological tool in preclinical research to study the central and peripheral effects of oxytocin.[2][3] Its ability to cross the blood-brain barrier has made it particularly valuable for investigating the role of oxytocin in social behaviors.[4]

Discovery and History

L-368,899 emerged from a targeted screening program at Merck aimed at identifying non-peptide, orally active oxytocin antagonists.[1] The development of such compounds was a significant advancement, as previous oxytocin antagonists were peptide-based and thus limited by poor oral bioavailability and metabolic instability. The foundational research describing the synthesis and initial characterization of L-368,899 was published by Williams et al. in the Journal of Medicinal Chemistry in 1994.[5][6] This seminal paper detailed the structure-activity relationships that led to the identification of L-368,899 as a potent and selective antagonist. Following its initial development, L-368,899 underwent Phase I clinical trials for the prevention of preterm labor.[7]

Pharmacological Data

The pharmacological activity of L-368,899 has been characterized through a variety of in vitro and in vivo studies. Its key properties are summarized in the tables below.

Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V1a and V2) receptors.

Receptor Species Assay Type Affinity (IC₅₀/Kᵢ) Reference
Oxytocin ReceptorHuman (uterus)Radioligand BindingIC₅₀ = 8.9 nM[8]
Oxytocin ReceptorRat (uterus)Radioligand BindingIC₅₀ = 26 nM[5]
Oxytocin ReceptorCoyoteRadioligand BindingKᵢ = 12.38 nM[2]
Vasopressin V1a ReceptorHumanRadioligand BindingIC₅₀ = 370 nM[8]
Vasopressin V2 ReceptorHumanRadioligand BindingIC₅₀ = 570 nM[8]
Vasopressin V1a ReceptorCoyoteRadioligand BindingKᵢ = 511.6 nM[2]
Functional Antagonism

L-368,899 effectively antagonizes oxytocin-induced functional responses in various tissues.

Assay Type Species/Tissue Parameter Value Reference
Oxytocin-induced uterine contractionRat (in vitro)pA₂8.9[8]
Oxytocin-induced uterine contractionRat (in situ)ED₅₀0.35 mg/kg (i.v.)[8]
Pharmacokinetic Properties
Species Parameter Value Reference
RatOral Bioavailability14-18% (5 mg/kg)[5][7]
DogOral Bioavailability17-41% (5-33 mg/kg)[7]
Rat & DogHalf-life (t½)~2 hours (i.v.)[7]
CoyoteTime to peak in CSF15-30 minutes (i.m.)[2]

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is a generalized representation based on methodologies described in the literature.

Objective: To determine the binding affinity of L-368,899 for the oxytocin receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., human or rat uterus).

  • Radiolabeled oxytocin analog (e.g., [³H]-oxytocin).

  • L-368,899 at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the radiolabeled oxytocin analog and varying concentrations of L-368,899.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

Objective: To assess the functional antagonist activity of L-368,899 on oxytocin-induced uterine contractions.

Materials:

  • Isolated uterine tissue from rats.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isotonic transducer and recording equipment.

  • Oxytocin.

  • L-368,899.

Procedure:

  • Mount strips of uterine tissue in the organ bath and allow them to equilibrate.

  • Record baseline contractile activity.

  • Add oxytocin to the bath to induce uterine contractions and establish a dose-response curve.

  • Wash out the oxytocin and allow the tissue to return to baseline.

  • Incubate the tissue with a specific concentration of L-368,899 for a set period.

  • Re-establish the oxytocin dose-response curve in the presence of L-368,899.

  • Analyze the rightward shift in the oxytocin dose-response curve to calculate the pA₂ value, a measure of antagonist potency.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling pathway of the oxytocin receptor, which is inhibited by L-368,899.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq_protein Gq/11 protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Inhibits Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_response Physiological Response (e.g., Uterine Contraction) Ca2_release->Physiological_response PKC_activation->Physiological_response

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for an in vivo pharmacokinetic study of L-368,899.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_prep Animal Preparation (e.g., cannulation) Dosing L-368,899 Administration (i.v., oral, or i.m.) Animal_prep->Dosing Sampling Serial Blood/CSF Sampling Dosing->Sampling Sample_prep Sample Preparation (e.g., plasma separation, extraction) Sampling->Sample_prep LC_MS LC-MS/MS Analysis Sample_prep->LC_MS Data_analysis Pharmacokinetic Modeling (e.g., calculation of t½, Cmax, AUC) LC_MS->Data_analysis

References

The Selective Profile of L-368,935: A Technical Guide to its Affinity for Oxytocin and Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935, a non-peptide antagonist, is a pivotal pharmacological tool for investigating the physiological roles of the oxytocin (OT) system. Its utility is intrinsically linked to its binding affinity and selectivity for the oxytocin receptor (OTR) over the closely related vasopressin (AVP) receptors (V1a, V1b, and V2). Understanding this selectivity profile is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting these systems. This technical guide provides a comprehensive overview of the binding characteristics of L-368,935, detailed experimental methodologies for its assessment, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of L-368,935 is defined by its differential binding affinities for the oxytocin receptor compared to vasopressin receptor subtypes. The following tables summarize the available quantitative data from in vitro studies.

Compound Receptor Species Assay Type Affinity (IC50, nM) Selectivity (Fold vs. OTR)
L-368,935Oxytocin (OTR)HumanRadioligand Binding8.9-
L-368,935Vasopressin V1aHumanRadioligand Binding370~42
L-368,935Vasopressin V2HumanRadioligand Binding570~64
L-368,935Vasopressin V1b--Data not available-
  • Table 1: L-368,935 Binding Affinity (IC50) for Human Oxytocin and Vasopressin Receptors. Data derived from radioligand binding assays using isolated human uterus membranes.

Compound Receptor Species Assay Type Affinity (Ki, nM) Selectivity (Fold vs. OXTR)
L-368,935Oxytocin (OXTR)CoyoteCompetitive Binding Autoradiography12.38-
L-368,935Vasopressin V1a (AVPR1a)CoyoteCompetitive Binding Autoradiography511.6~41
  • Table 2: L-368,935 Binding Affinity (Ki) for Coyote Oxytocin and Vasopressin V1a Receptors. Data from in vitro studies on coyote brain tissue, indicating a significant selectivity for the oxytocin receptor.[1]

Experimental Protocols: Methodologies for Determining Receptor Affinity

The quantitative data presented above were primarily generated using competitive radioligand binding assays. Below are detailed methodologies representative of those used to characterize L-368,935.

Radioligand Binding Assay (General Protocol)

This protocol outlines the fundamental steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound like L-368,935.

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest (e.g., human uterine tissue for OTR, or cell lines transfected with specific receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

    • The homogenate is centrifuged to pellet the membranes.[2]

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[2]

    • Protein concentration is determined using a standard method (e.g., BCA assay).[2]

  • Competitive Binding Incubation:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]Oxytocin for OTR, or a specific iodinated vasopressin antagonist for AVP receptors).

      • Increasing concentrations of the unlabeled test compound (L-368,935).

      • A fixed amount of the membrane preparation.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[2]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[2]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[2]

    • The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Competitive Binding Autoradiography (as applied to Coyote Brain)

This technique allows for the visualization and quantification of receptor binding in specific anatomical regions.

  • Tissue Preparation:

    • Frozen brain tissue sections (e.g., 20 µm thick) are mounted on microscope slides.[1]

  • Incubation:

    • Slides are incubated with a solution containing:

      • A specific radioligand for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin analog for OXTR or ¹²⁵I-linear vasopressin antagonist for AVPR1a).[1]

      • Increasing concentrations of the unlabeled competitor (L-368,935).[1]

  • Washing and Drying:

    • Slides are washed in buffer to remove unbound radioligand and then dried.

  • Signal Detection and Analysis:

    • The slides are exposed to a phosphor imaging screen or autoradiographic film.

    • The resulting image is digitized, and the density of the signal in specific brain regions is quantified.

    • Competition curves are generated to determine the IC50 and subsequently the Ki values.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the context of L-368,935's mechanism of action and its characterization, the following diagrams are provided.

G cluster_ligand L-368,935 cluster_receptors Receptors L368935 L-368,935 OTR Oxytocin Receptor (OTR) IC50 = 8.9 nM L368935->OTR High Affinity (Antagonist) V1a Vasopressin V1a Receptor IC50 = 370 nM L368935->V1a Low Affinity V2 Vasopressin V2 Receptor IC50 = 570 nM L368935->V2 Low Affinity V1b Vasopressin V1b Receptor Affinity Data Not Available L368935->V1b Unknown Affinity

Caption: Receptor binding selectivity of L-368,935.

G start Start membrane_prep Membrane Preparation (Tissue/Cell Homogenization) start->membrane_prep radioligand_prep Radioligand and Competitor (L-368,935) Preparation start->radioligand_prep incubation Incubation (Membranes + Radioligand + Competitor) membrane_prep->incubation radioligand_prep->incubation filtration Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

G cluster_OTR Oxytocin Receptor Signaling cluster_V1 Vasopressin V1a/V1b Receptor Signaling cluster_V2 Vasopressin V2 Receptor Signaling OT Oxytocin OTR OTR OT->OTR Gq11_OT Gq/11 OTR->Gq11_OT PLC_OT PLC Gq11_OT->PLC_OT IP3_DAG_OT IP3 & DAG PLC_OT->IP3_DAG_OT Ca_PKC_OT ↑ [Ca²⁺]i & PKC Activation IP3_DAG_OT->Ca_PKC_OT AVP_V1 Vasopressin V1R V1a / V1b Receptors AVP_V1->V1R Gq11_V1 Gq/11 V1R->Gq11_V1 PLC_V1 PLC Gq11_V1->PLC_V1 IP3_DAG_V1 IP3 & DAG PLC_V1->IP3_DAG_V1 Ca_PKC_V1 ↑ [Ca²⁺]i & PKC Activation IP3_DAG_V1->Ca_PKC_V1 AVP_V2 Vasopressin V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA

References

L-368,935 binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity of L-368,899 (L-368,935), a Non-peptide Oxytocin Receptor Antagonist

Disclaimer: Initial searches for "L-368,935" did not yield specific results. However, extensive information is available for the structurally similar and well-documented oxytocin receptor antagonist, L-368,899 . This guide will focus on the binding characteristics of L-368,899, assuming a likely typographical error in the original query.

This technical guide provides a comprehensive overview of the binding affinity of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding its molecular interactions.

Introduction

L-368,899 is a small molecule, non-peptide antagonist of the oxytocin receptor, which has been instrumental in preclinical research to investigate the role of the oxytocin system in various physiological and behavioral processes.[1] Developed initially as a potential tocolytic agent to prevent preterm labor, its utility has since expanded, particularly in animal research for the selective blockade of neural oxytocin receptors following peripheral administration.[1][2][3] Understanding the binding affinity and kinetics of L-368,899 is crucial for the design and interpretation of these studies.

Binding Affinity of L-368,899

The binding affinity of L-368,899 has been characterized in several species and for different receptor types, primarily the oxytocin receptor (OTR) and the structurally related vasopressin 1a receptor (V1aR). The data consistently demonstrates a high affinity and selectivity for the OTR.

Species/TissueReceptorParameterValue (nM)Reference
Human UterusOxytocin ReceptorIC5026[4][5]
Rat UterusOxytocin ReceptorIC508.9[4][5]
CoyoteOxytocin ReceptorKd12[1]
Human LiverVasopressin V1a ReceptorIC50510[4]
Human KidneyVasopressin V1a ReceptorIC50960[4]
Rat LiverVasopressin V1a ReceptorIC50890[4]
Rat KidneyVasopressin V1a ReceptorIC502400[4]

Note on Binding Kinetics: While the binding affinity (IC50 and Kd) of L-368,899 is well-documented, specific data regarding its binding kinetics, such as the association rate constant (k_on) and the dissociation rate constant (k_off), were not available in the reviewed literature.

Selectivity Profile

L-368,899 exhibits a notable selectivity for the oxytocin receptor over the vasopressin 1a receptor. For instance, in coyotes, it was found to be 40 times more selective for the OTR than the V1aR.[1] This selectivity is a critical feature for its use as a pharmacological tool to dissect the specific actions of oxytocin.

Experimental Protocols

While specific, detailed protocols for L-368,899 binding assays were not fully elucidated in the provided search results, a general methodology for a competitive radioligand binding assay can be outlined. This type of assay is commonly used to determine the IC50 value of a test compound.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., human myometrium or recombinant cells expressing OTR) are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Assay Setup:

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-oxytocin) is used at a fixed concentration, typically at or below its Kd value.

  • A range of concentrations of the unlabeled competitor compound (L-368,899) is prepared.

  • Reaction tubes are set up for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand), and competitive binding (radioligand and varying concentrations of L-368,899).

3. Incubation:

  • The membrane preparation, radioligand, and competitor are incubated together in the assay buffer.

  • The incubation is carried out for a sufficient time and at a specific temperature to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

5. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events, primarily through the Gq/phospholipase C (PLC) pathway, which L-368,899 inhibits.

G_protein_signaling Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to G_protein Gq/11 protein OTR->G_protein Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C Activation DAG->PKC_activation Activates Cellular_response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_response PKC_activation->Cellular_response experimental_workflow Competitive Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (Receptor Source) start->membrane_prep assay_setup Assay Setup: - Radioligand - L-368,899 (competitor) - Membranes membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration quantification Quantification (scintillation counting) filtration->quantification data_analysis Data Analysis (calculate IC50) quantification->data_analysis end End data_analysis->end

References

in vitro characterization of L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the in vitro characterization of L-368,935 did not yield specific information for a compound with this identifier. The search results did not contain data on its binding affinity, functional activity, or the signaling pathways it modulates. Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested.

It is possible that "L-368,935" is an internal or non-public compound identifier, or that there may be a typographical error in the name. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases.

If a corrected or alternative identifier is available, a comprehensive technical guide can be compiled, including:

  • Quantitative Data Summary: Tables detailing key metrics such as:

    • Binding Affinity (e.g., Kᵢ, Kₑ)

    • Functional Activity (e.g., IC₅₀, EC₅₀)

  • Detailed Experimental Protocols: Step-by-step methodologies for assays used in its characterization, for instance:

    • Radioligand Binding Assays

    • Enzyme-Linked Immunosorbent Assays (ELISAs)

    • Cell-based Functional Assays

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures, generated using Graphviz (DOT language) to ensure clarity and adherence to specified formatting guidelines.

Without specific data for L-368,935, the creation of the requested in-depth technical guide is not feasible at this time.

L-368,935: A Technical Guide to its Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of L-368,935, a potent and selective non-peptide oxytocin receptor antagonist, as characterized in various animal models. L-368,935 has been instrumental in elucidating the role of the oxytocin system in a range of physiological and behavioral processes.

Core Mechanism of Action: Oxytocin Receptor Antagonism

L-368,935 exerts its pharmacological effects by competitively binding to the oxytocin receptor (OXTR), thereby preventing the endogenous ligand, oxytocin, from activating its downstream signaling pathways. This blockade of oxytocin signaling is the foundation of its observed effects in animal studies, which span from inhibiting uterine contractions to modulating social behaviors. The selectivity of L-368,935 for the oxytocin receptor over the structurally related vasopressin 1a receptor (AVPR1a) has been a key attribute in its utility as a research tool.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters of L-368,935's pharmacodynamics across different animal models.

Table 1: Receptor Binding Affinity and Selectivity

Animal ModelReceptorBinding Affinity (Ki)Selectivity (OXTR vs. AVPR1a)Reference
CoyoteOxytocin Receptor (OXTR)12 nM40-fold[1]
CoyoteVasopressin 1a Receptor (AVPR1a)--[1][2]
HumanUterine Oxytocin Receptor-High[3]

Table 2: In Vivo Pharmacodynamic Effects

Animal ModelDosageRoute of AdministrationObserved EffectReference
Rhesus Monkey1 mg/kgIntravenous (IV)Accumulation in limbic brain areas (hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus)[4]
Rhesus Monkey1 or 3 mg/kgIntravenous (IV)Reduced or eliminated interest in infant and sexual behavior[4]
Pregnant Rhesus Monkey--Inhibition of spontaneous nocturnal uterine contractions[3]
Male Mice3 mg/kgIntraperitoneal (IP)Impaired sex preference[5]
Rat-Intravenous (IV) & IntraduodenalBlockade of oxytocin-stimulated uterine activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacodynamics of L-368,935.

Competitive Binding Autoradiography in Coyote Brain Tissue

This protocol was employed to determine the binding affinity and selectivity of L-368,935 for oxytocin and vasopressin receptors in the coyote brain.[2]

  • Tissue Preparation:

    • Frozen, unfixed coyote brains were coronally sectioned into 5 slabs and stored at -80°C.

    • 20-micron thick slices were cut on a cryostat, mounted on microscope slides, and stored at -80°C with desiccant until use.

  • Competitive Binding Assay:

    • Brain slices were incubated with a consistent concentration of a radioligand specific for either the oxytocin receptor (¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA) or the vasopressin 1a receptor (¹²⁵I-linear vasopressin antagonist, ¹²⁵I-LVA).

    • Increasing concentrations of L-368,935 were added to compete with the radioligand for receptor binding.

  • Quantification and Analysis:

    • Binding density of the radioligand was quantified using a calibrated digital densitometry system.

    • Competition curves were generated by plotting the displacement of the radioligand by L-368,935 to determine its binding affinity (Ki) and selectivity.

Behavioral Analysis in Rhesus Monkeys

This protocol was designed to assess the effects of peripherally administered L-368,935 on social behaviors in rhesus monkeys.[4]

  • Subjects and Housing:

    • Adult female rhesus monkeys were used in the study.

    • Animals were housed in a manner that allowed for the presentation of social stimuli.

  • Drug Administration:

    • L-368,935 was administered intravenously (IV) at doses of 1 or 3 mg/kg.

    • A saline control was also administered.

  • Behavioral Testing:

    • Following drug or saline administration, the female monkey's interest in either an infant monkey or her sexual behavior was observed and quantified.

    • The specific behavioral metrics and observation periods were standardized across all test conditions.

  • Data Analysis:

    • Behavioral data were compared between the L-368,935 and saline treatment groups to determine the effect of the oxytocin receptor antagonist on social motivation.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of L-368,935's pharmacodynamics.

Oxytocin Receptor Signaling Pathway and L-368,935 Inhibition

The following diagram illustrates the canonical signaling pathway of the oxytocin receptor and the inhibitory action of L-368,935.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Binds and Activates L-368,935 L-368,935 L-368,935->OXTR Binds and Inhibits G_protein Gq/11 OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response Ca2+->Physiological_Response PKC->Physiological_Response

Caption: L-368,935 competitively antagonizes the oxytocin receptor, blocking downstream signaling.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of L-368,935 in an animal model.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Monkey, Mouse) Drug_Prep Prepare L-368,935 Formulation and Vehicle Control Animal_Model->Drug_Prep Administration Administer Compound (e.g., IV, IP) Drug_Prep->Administration Behavioral_Testing Conduct Behavioral or Physiological Assay Administration->Behavioral_Testing Data_Collection Collect and Quantify Data Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Draw Conclusions on Pharmacodynamic Effects Data_Analysis->Conclusion

References

L-368,935: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a non-peptide, selective antagonist of the oxytocin receptor. It was initially investigated for its potential therapeutic application in the management of preterm labor.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicity data for L-368,935 and the closely related compound L-368,899, which is often used interchangeably in scientific literature. The document summarizes key preclinical pharmacokinetic data, outlines standard experimental protocols relevant to its safety assessment, and visualizes the core signaling pathway affected by its mechanism of action.

Preclinical Safety and Toxicity Profile

Pharmacokinetics

Pharmacokinetic studies of the closely related compound L-368,899 were conducted in rats and dogs, the two primary species utilized for toxicology assessments.[3][4] The compound demonstrated oral bioavailability in these species, a critical characteristic for its intended therapeutic use.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for L-368,899 [3][5]

ParameterSpeciesDose and RouteValue
Half-life (t½) Rat1, 2.5, 10 mg/kg IV~2 hours
Dog1, 2.5, 10 mg/kg IV~2 hours
Plasma Clearance Rat1, 2.5 mg/kg IV23-36 mL/min/kg
Dog1, 2.5, 10 mg/kg IV23-36 mL/min/kg
Volume of Distribution (Vdss) Rat1, 2.5, 10 mg/kg IV2.0-2.6 L/kg
Dog1, 2.5, 10 mg/kg IV3.4-4.9 L/kg
Oral Bioavailability Rat (female)5 mg/kg PO14%
Rat (male)5 mg/kg PO18%
Rat (male)25 mg/kg PO41%
Dog5 mg/kg PO17%
Dog33 mg/kg PO41%

Note: The pharmacokinetics of L-368,899 were found to be dose-dependent, with plasma levels increasing more than proportionally with escalating oral doses, suggesting saturation of metabolic pathways.[3]

Selectivity

L-368,935 is characterized by its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[6][7] This selectivity is a crucial aspect of its safety profile, as off-target effects on the vasopressin system could lead to undesirable cardiovascular or renal effects. In studies with the related compound L-368,899, it was found to be over 40 times more selective for the oxytocin receptor than for vasopressin receptors.[6][8]

Clinical Safety and Tolerability

L-368,899, the closely related compound to L-368,935, progressed to Phase I clinical trials for the prevention of preterm labor.[1][3] Reports from these early human studies indicate that the compound was "generally well-tolerated" when administered intravenously.[1] Furthermore, it demonstrated significant plasma levels following oral administration.[1] In these trials, L-368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum women.[1] Detailed tables of adverse events from these Phase I trials are not publicly available.

Experimental Protocols

Specific, detailed experimental protocols for the toxicology studies of L-368,935 are not published. However, based on the era of its development and standard regulatory guidelines (e.g., from the International Council for Harmonisation - ICH), the preclinical safety assessment would have included a battery of studies to define its toxicity profile. The following sections describe the likely methodologies for these key experiments.

Acute Toxicity Studies

Objective: To determine the potential for toxicity after a single high dose of the substance and to estimate the median lethal dose (LD50).

Methodology:

  • Species: Typically conducted in two mammalian species, often rats and mice.

  • Dosing: A single dose of L-368,935 would be administered via the intended clinical route (oral) and a parenteral route (e.g., intravenous) for comparison. A range of doses would be used to establish a dose-response relationship for toxicity.

  • Observation Period: Animals would be observed for a period of 14 days for signs of toxicity, including changes in behavior, weight, and for mortality.

  • Endpoints: The primary endpoint would be the calculation of the LD50. At the end of the observation period, a gross necropsy of all animals would be performed to identify any target organs of toxicity.

Repeated-Dose Toxicity Studies (Subchronic and Chronic)

Objective: To characterize the toxicological profile of L-368,935 following repeated administration over a prolonged period and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as suggested by the pharmacokinetic data.[3]

  • Dosing: L-368,935 would be administered daily for a specified duration (e.g., 28 days or 90 days for subchronic studies). At least three dose levels (low, mid, high) and a control group would be included.

  • In-life Assessments: Regular monitoring of clinical signs, body weight, food consumption, and detailed clinical observations.

  • Terminal Assessments: At the end of the dosing period, blood samples would be collected for hematology and clinical chemistry analysis. A comprehensive necropsy would be performed, with organ weights recorded. A full range of tissues would be collected for histopathological examination.

Developmental and Reproductive Toxicology (DART) Studies

Objective: To evaluate the potential effects of L-368,935 on fertility, embryonic and fetal development, and pre- and postnatal development.

Methodology:

  • Fertility and Early Embryonic Development: Male and female rats would be dosed before and during mating to assess effects on reproductive performance.

  • Embryo-fetal Development: Pregnant animals (typically rats and rabbits) would be dosed during the period of organogenesis. Fetuses would be examined for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development: Pregnant and lactating animals would be dosed, and the effects on the mothers and the growth and development of the offspring would be evaluated.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

L-368,935 exerts its pharmacological effect by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its receptor is the Gq/11 pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L368935 L-368,935 OTR Oxytocin Receptor (GPCR) L368935->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds and Activates Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG_split IP3_DAG_split IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Oxytocin receptor signaling and the inhibitory action of L-368,935.

General Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a compound like L-368,935 follows a structured workflow designed to meet regulatory requirements for an Investigational New Drug (IND) application.

Preclinical_Workflow cluster_discovery Drug Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials Lead_ID Lead Identification (L-368,935) In_Vitro In Vitro Pharmacology (Receptor Binding & Selectivity) Lead_ID->In_Vitro PK_ADME Pharmacokinetics (PK) ADME In_Vitro->PK_ADME Acute_Tox Acute Toxicity PK_ADME->Acute_Tox Repeated_Dose_Tox Repeated-Dose Toxicity (Subchronic) Acute_Tox->Repeated_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeated_Dose_Tox->Safety_Pharm Genotox Genotoxicity Safety_Pharm->Genotox IND Investigational New Drug (IND) Application Genotox->IND Phase1 Phase I (Safety & Tolerability) IND->Phase1

Caption: A generalized workflow for the preclinical safety assessment of L-368,935.

Conclusion

L-368,935 is a selective oxytocin receptor antagonist with demonstrated oral bioavailability in preclinical species. Early clinical data suggests it is well-tolerated in humans. While specific quantitative data from dedicated toxicology studies are not publicly available, the pharmacokinetic profile and the general safety information supported its initial clinical development. The primary mechanism of action involves the blockade of the Gq/PLC signaling pathway, preventing oxytocin-induced smooth muscle contraction. Further research into the detailed safety and toxicity of L-368,935 would be beneficial for a complete understanding of its risk-benefit profile.

References

Methodological & Application

Application Notes and Protocols for L-368,935 in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] In behavioral neuroscience, it serves as a critical pharmacological tool to investigate the endogenous roles of oxytocin in modulating a wide array of social and affective behaviors. By blocking the binding of oxytocin to its receptor, L-368,935 allows researchers to elucidate the necessity of oxytocin signaling in processes such as social recognition, maternal care, sexual behavior, and anxiety-like behaviors.[2][3] Its ability to penetrate the blood-brain barrier and accumulate in limbic brain areas makes it particularly valuable for studying the central mechanisms of oxytocin action.[4]

These application notes provide a comprehensive overview of the use of L-368,935 in behavioral research, including its mechanism of action, established experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

L-368,935 functions by competitively binding to the oxytocin receptor, thereby preventing its activation by the endogenous ligand, oxytocin.[5][6] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This coupling initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses that underpin oxytocin's behavioral effects. L-368,935's blockade of the OTR inhibits these downstream pathways.[4][7][8]

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368935 L-368,935 L368935->OTR Binds & Blocks Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Behavioral_Effects Behavioral Effects Ca2_release->Behavioral_Effects PKC->Behavioral_Effects

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,935.

Quantitative Data Summary

The following tables summarize the quantitative data from key behavioral studies that have utilized L-368,935 to investigate its effects on various social and affective behaviors in rodents.

Table 1: Effects of L-368,935 on Social Behavior in Rodents
Animal ModelBehavioral ParadigmL-368,935 Dose (mg/kg)Route of AdministrationKey FindingsReference
Male C57BL/6J MiceTube Test for Social Rank10Intraperitoneal (IP)Did not affect the rank of first-place mice but caused rank fluctuations in second-place mice.[3]
Male C57BL/6J MiceSex Preference Test3 and 10Intraperitoneal (IP)Dose-dependently impaired sex preference in male mice.[3]
Male C57BL/6J MiceSocial Preference Test10Intraperitoneal (IP)No significant effect on the preference for a male mouse over a novel object.[3]
Male Long-Evans RatsSexual Motivation Test1Intraperitoneal (IP)Decreased the amount of time spent with a sexually receptive female.[2]
Adolescent Male Sprague-Dawley RatsSocial Interaction Test5Intraperitoneal (IP)Increased social avoidance in rats that had undergone social instability stress.[8]
Table 2: Effects of L-368,935 on Anxiety-Related and Other Behaviors
Animal ModelBehavioral ParadigmL-368,935 Dose (mg/kg)Route of AdministrationKey FindingsReference
Female Long-Evans RatsRisky Decision-Making Task1, 3, and 10Intraperitoneal (IP)Caused a dose-dependent reduction in preference for a large, risky reward.[7]
Male Long-Evans RatsRisky Decision-Making Task1, 3, and 10Intraperitoneal (IP)No effect on task performance.[7]
Rhesus MonkeysMaternal and Sexual Behavior1 and 3Intravenous (IV)Reduced or eliminated interest in infants and sexual behavior.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers designing their own studies.

Protocol 1: Social Preference Test in Mice

This protocol is adapted from standardized procedures for assessing social deficits in mouse models.[9][10]

Objective: To assess the preference of a subject mouse for a novel social stimulus versus a novel non-social stimulus.

Materials:

  • Three-chambered social preference apparatus

  • Subject mice (e.g., C57BL/6J)

  • Stranger mice (unfamiliar, same sex and strain as subject mice)

  • Novel, non-social objects

  • L-368,935 solution

  • Vehicle solution (e.g., saline)

  • Syringes and needles for injection

  • Video recording and analysis software

Workflow:

Social_Preference_Test_Workflow cluster_preparation Preparation cluster_testing Testing Procedure Acclimatize Acclimatize mice to testing room Prepare_Drug Prepare L-368,935 and vehicle solutions Acclimatize->Prepare_Drug Administer_Drug Administer L-368,935 or vehicle (e.g., IP injection) Prepare_Drug->Administer_Drug Habituation Habituation Phase (10 min) Subject mouse explores empty apparatus Administer_Drug->Habituation 30-40 min post-injection Social_Novelty Social Novelty Phase (10 min) Stranger mouse in one chamber, novel object in the other Habituation->Social_Novelty Record Record and analyze time spent in each chamber and interacting with stimuli Social_Novelty->Record

Caption: Workflow for the social preference test using L-368,935.

Procedure:

  • Acclimatization: Allow all mice (subjects and strangers) to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Drug Administration: Administer L-368,935 or vehicle to the subject mice via the desired route (e.g., intraperitoneal injection) at the appropriate pre-treatment time (typically 30-40 minutes before testing).

  • Habituation Phase (10 minutes): Place the subject mouse in the center chamber of the three-chambered apparatus and allow it to freely explore all three empty chambers.

  • Social Novelty Phase (10 minutes): Confine an unfamiliar 'stranger' mouse in one of the side chambers within a wire cup. Place a novel, non-social object in a similar wire cup in the other side chamber. Place the subject mouse back in the center chamber and allow it to explore all three chambers.

  • Data Analysis: Record the session and use behavioral analysis software to quantify the time the subject mouse spends in each of the three chambers and the time it spends actively investigating (e.g., sniffing) the wire cup containing the stranger mouse versus the one containing the novel object.

Protocol 2: Tube Test for Social Dominance in Mice

This protocol is based on methods used to establish social hierarchies in mice.[3]

Objective: To determine the social rank of mice within a group and to assess the effect of L-368,935 on this established hierarchy.

Materials:

  • Clear, straight tube (e.g., 30 cm long, 3 cm internal diameter)

  • Home cage groups of mice with an established social hierarchy

  • L-368,935 solution

  • Vehicle solution

  • Syringes and needles for injection

Workflow:

Tube_Test_Workflow cluster_pre_test Pre-Test cluster_test Test Establish_Hierarchy Establish a stable social hierarchy through repeated tube tests Administer_Drug Administer L-368,935 or vehicle to a mouse of a specific rank Establish_Hierarchy->Administer_Drug Conduct_Test Conduct tube test between the treated mouse and a cage mate Administer_Drug->Conduct_Test 30 min post-injection Record_Outcome Record the winner and loser of the match Conduct_Test->Record_Outcome

Caption: Workflow for the tube test for social dominance with L-368,935 administration.

Procedure:

  • Establish Hierarchy: For several consecutive days, conduct round-robin tube tests between all mice in a home cage to establish a stable dominance hierarchy. A test consists of placing two mice at opposite ends of the tube and releasing them simultaneously. The "loser" is the mouse that first backs out of the tube with all four paws.

  • Drug Administration: Once a stable hierarchy is established, administer L-368,935 or vehicle to a mouse of a specific rank (e.g., the second-ranked mouse).

  • Tube Test: Approximately 30 minutes after injection, conduct a tube test between the treated mouse and another mouse from its cage.

  • Data Analysis: Record the outcome of the match (winner and loser). Repeat the test with different opponents to assess any changes in the social rank of the treated mouse.

Conclusion

L-368,935 is an invaluable tool for dissecting the role of the oxytocin system in complex behaviors. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at understanding the neurobiological basis of social and emotional processes. Careful consideration of dosage, administration route, and behavioral paradigm is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Preparation of L-368,935 for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It is a valuable tool for investigating the physiological and pathological roles of the oxytocin system. Proper preparation of L-368,935 for injection is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the solubilization and preparation of L-368,935 for experimental use.

Chemical Properties

Molecular Formula: C₂₇H₂₆N₈O₂ Molecular Weight: 494.55 g/mol Appearance: Solid powder Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[3]

Data Presentation

Quantitative data for L-368,935 is summarized in the tables below for easy reference and comparison.

Table 1: Inhibitory Potency of L-368,935

ParameterSpeciesTissue/Cell LineValue (nM)Reference
IC₅₀ RatUterus8.9[1][4]
IC₅₀ HumanUterus26[1][4]
Kᵢ RatUterine OTR3.6[5]
Kᵢ HumanUterine OTR13[5]

Table 2: Reported In Vivo Dosages of L-368,935

SpeciesDoseRoute of AdministrationVehicleStudy FocusReference
Rat350 µg/kg (AD₅₀)Intravenous (i.v.)70% Saline / 15% DMSO / 15% EmulphorUterine Contractions[5]
Rat7 mg/kg (AD₅₀)Intraduodenal (i.d.)1% MethylcelluloseUterine Contractions[5]
Rat5 mg/kgOralNot SpecifiedPharmacokinetics[6]
Rhesus Macaque27 µg/kg (AD₅₀)Intravenous (i.v.)Not SpecifiedUterine Contractions[5]
Mouse10 mg/kgIntraperitoneal (i.p.)0.9% SalineEthanol Self-Administration[7]
Coyote3 mg/kgIntramuscular (i.m.)SalinePharmacokinetics[8]

Mechanism of Action and Signaling Pathway

L-368,935 functions by competitively binding to the oxytocin receptor, thereby blocking the downstream signaling cascades initiated by oxytocin. The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a key mediator of oxytocin's effects, including uterine muscle contraction. The oxytocin receptor can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways.

L368935_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-368,935 L-368,935 OTR Oxytocin Receptor (OTR) L-368,935->OTR Binds and Inhibits Oxytocin Oxytocin Oxytocin->OTR Binds and Activates Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates MAPK MAPK Pathway Gq11->MAPK Rho RhoA/Rho Kinase Pathway Gq11->Rho PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Uterine Contraction) Ca2->Response PKC->Response MAPK->Response Rho->Response

Caption: Signaling pathway of the oxytocin receptor and the inhibitory action of L-368,935.

Experimental Protocols

Protocol 1: Preparation of L-368,935 Stock Solution

Objective: To prepare a concentrated stock solution of L-368,935 in DMSO.

Materials:

  • L-368,935 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Calculation: Determine the required mass of L-368,935 to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of L-368,935 powder and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the L-368,935 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3] Protect from light.

Protocol 2: Preparation of L-368,935 for In Vivo Injection

Objective: To prepare a sterile, injectable solution of L-368,935 for animal administration.

Materials:

  • L-368,935 stock solution in DMSO

  • Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Thaw Stock Solution: Thaw the L-368,935 stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution and the sterile vehicle needed to achieve the final desired concentration for injection. Crucially, ensure the final concentration of DMSO in the injectable solution is as low as possible, ideally below 10% (v/v), and preferably below 1% (v/v) to minimize toxicity.

  • Preparation of Working Solution: a. In a sterile tube, add the required volume of the sterile vehicle. b. While gently vortexing the vehicle, slowly add the calculated volume of the L-368,935 DMSO stock solution. This stepwise dilution helps to prevent precipitation of the compound. c. Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized with co-solvents (see Table 3).

  • Sterilization: a. Draw the final solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial or use it directly for injection.

  • Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal, intravenous, intramuscular). It is recommended to prepare the working solution fresh on the day of the experiment.

Table 3: Example Co-Solvent Formulations for Poorly Soluble Compounds

FormulationComposition (% v/v)Notes
Tween 80/Saline 10% DMSO / 5-10% Tween 80 / 80-85% SalineTween 80 acts as a surfactant to improve solubility.
PEG300/Tween 80/Saline 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineA common formulation for compounds with low aqueous solubility.
Methylcellulose/Saline 1% Methylcellulose in SalineUsed to create a suspension for oral or intraperitoneal administration.

Note: Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

Experimental Workflow for In Vivo Study

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation start Start calc_dose Calculate Dose (e.g., mg/kg) start->calc_dose prep_stock Prepare L-368,935 Stock in DMSO calc_dose->prep_stock prep_inject Prepare Injectable Solution (Dilute in Vehicle) prep_stock->prep_inject prep_vehicle Prepare Vehicle Control prep_stock->prep_vehicle admin_drug Administer L-368,935 Solution to Animals prep_inject->admin_drug admin_vehicle Administer Vehicle Control to Animals prep_vehicle->admin_vehicle monitor Monitor Animals for Behavioral/Physiological Changes admin_drug->monitor admin_vehicle->monitor collect_data Collect and Analyze Data monitor->collect_data end End collect_data->end

Caption: A generalized experimental workflow for an in vivo study using L-368,935.

Stability and Storage

  • Powder: Store at -20°C for long-term storage.

  • DMSO Stock Solution: Store at -20°C for up to one year or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is recommended to prepare these solutions fresh on the day of use.

Disclaimer

These protocols and application notes are intended for research use only by qualified individuals. The user is responsible for validating these methods for their specific application and for adhering to all applicable safety guidelines and institutional policies regarding animal research.

References

Application Notes and Protocols for L-368,935 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-368,935, a non-peptide oxytocin receptor antagonist, in rodent behavioral studies. The information compiled here is intended to assist in the design and execution of experiments investigating the role of the oxytocin system in various behaviors.

Introduction

L-368,935 is a selective antagonist of the oxytocin receptor (OTR). The oxytocin system is critically involved in a wide range of social behaviors, including social recognition, maternal care, and pair bonding, as well as in the modulation of anxiety. By blocking the action of oxytocin at its receptor, L-368,935 serves as a valuable pharmacological tool to elucidate the specific contributions of this neuropeptide to behavior.

Mechanism of Action

L-368,935 acts by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. Activation of the OTR typically leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These signaling events are crucial for the physiological effects of oxytocin.

Recommended Dosages for Rodent Behavioral Studies

While specific dose-response studies for L-368,935 in behavioral paradigms are not extensively published, data from a closely related non-peptide oxytocin receptor antagonist, L-368,899, provides a strong basis for determining an effective dose range. Studies with L-368,899 in mice have demonstrated behavioral effects at doses of 1, 3, and 10 mg/kg administered intraperitoneally (i.p.).[1] It is recommended that researchers conduct pilot studies to determine the optimal dose of L-368,935 for their specific rodent strain and behavioral assay.

Compound Recommended Dose Range (i.p.) Rodent Species Behavioral Assay Reference Compound
L-368,9351 - 10 mg/kgMouse/RatSocial Recognition, Anxiety Models, Maternal BehaviorL-368,899[1]

Note: The optimal dose should be determined empirically for each experimental paradigm.

Experimental Protocols

Social Recognition Test

This test assesses an animal's ability to recognize a previously encountered conspecific. A reduction in investigation time towards a familiar animal compared to a novel one is indicative of intact social memory.

Materials:

  • Test arena (e.g., a clean, standard rodent cage)

  • Juvenile stimulus animals (unfamiliar to the test subject)

  • L-368,935 solution

  • Vehicle solution (e.g., saline or a suitable solvent for L-368,935)

  • Syringes and needles for administration

  • Timer

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Habituation:

    • Acclimate the adult test animal to the testing room for at least 30-60 minutes before the start of the experiment.

    • Place the test animal individually into the test arena for a 10-minute habituation period one day prior to testing.

  • Administration:

    • On the test day, administer L-368,935 or vehicle to the test animal via the desired route (e.g., intraperitoneal injection). A pretreatment time of 30-60 minutes is common for i.p. injections.

  • Trial 1 (T1) - Initial Exposure:

    • After the pretreatment period, introduce a juvenile stimulus animal into the test arena with the adult test animal.

    • Record the total time the adult animal spends investigating the juvenile during a 5-minute period. Investigation is defined as direct sniffing of any part of the juvenile's body.

  • Inter-Trial Interval (ITI):

    • Remove the juvenile stimulus animal from the arena. The test animal remains in the arena.

    • The ITI can vary depending on the memory phase being studied (e.g., 30-120 minutes for short-term memory).

  • Trial 2 (T2) - Re-exposure:

    • After the ITI, re-introduce the same juvenile stimulus animal (familiar) into the test arena.

    • Record the total investigation time during a 5-minute period.

  • Data Analysis:

    • Calculate the time spent investigating the juvenile in T1 and T2.

    • A significant reduction in investigation time from T1 to T2 in the vehicle-treated group indicates successful social recognition.

    • A lack of reduction or a significantly smaller reduction in the L-368,935-treated group compared to the vehicle group suggests an impairment in social memory.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus

  • L-368,935 solution

  • Vehicle solution

  • Syringes and needles for administration

  • Timer

  • Video recording and tracking software

Procedure:

  • Habituation:

    • Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.

  • Administration:

    • Administer L-368,935 or vehicle (e.g., i.p.) 30-60 minutes before the test.

  • Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Using video tracking software or manual scoring, measure the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (as a measure of general locomotor activity)

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Entries into open arms) / (Total entries)] x 100.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the L-368,935-treated group compared to the vehicle group would suggest an anxiolytic-like effect. It is important to ensure that there are no significant differences in total distance traveled, as this could indicate a confounding effect on motor activity.

Visualizations

Signaling Pathway of the Oxytocin Receptor

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Responses (e.g., social behavior modulation, anxiety regulation) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to L368935 L-368,935 L368935->OTR Blocks

Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,935.

Experimental Workflow for a Social Recognition Study

Social_Recognition_Workflow cluster_Day1 Pre-Test Phase cluster_Day2 Test Phase A Animal Habituation (Day 1) B Drug/Vehicle Administration (Day 2, -30 to -60 min) C Trial 1 (T1): Initial Exposure to Juvenile (5 min) B->C D Inter-Trial Interval (ITI) (30-120 min) C->D E Trial 2 (T2): Re-exposure to Familiar Juvenile (5 min) D->E F Data Analysis: Compare Investigation Time (T1 vs. T2) E->F

References

Application Notes and Protocols: Central vs. Peripheral Administration of L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier and its high affinity for the OTR make it a valuable tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[4] This document provides detailed application notes and protocols for the central and peripheral administration of L-368,935, enabling researchers to explore its distinct effects on the central nervous system and peripheral tissues.

L-368,935, also known as L-368,899, has an IC50 of 8.9 nM for the rat uterus oxytocin receptor and 26 nM for the human uterus oxytocin receptor.[2] It displays over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.

Mechanism of Action: Oxytocin Receptor Signaling

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding of its ligand oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that results in various cellular responses. L-368,935 acts by competitively blocking this receptor, thereby inhibiting the downstream effects of oxytocin.

The primary signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). This cascade is fundamental to processes such as smooth muscle contraction.

Additional signaling pathways activated by the oxytocin receptor include the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,935 L-368,935 L-368,935->OTR Binds & Blocks Gq Gαq/11 OTR->Gq Activates MAPK MAPK Pathway OTR->MAPK RhoK Rho Kinase Pathway OTR->RhoK PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Cellular_Response MAPK->Cellular_Response RhoK->Cellular_Response

Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,935.

Data Presentation: Central vs. Peripheral Administration

The effects of L-368,935 are highly dependent on its route of administration. Central administration primarily targets the brain to modulate behaviors, while peripheral administration acts on peripheral tissues, most notably the uterus.

ParameterCentral AdministrationPeripheral Administration
Primary Target Central Nervous System (Brain)Peripheral Tissues (e.g., Uterus)
Route of Administration Intracerebroventricular (ICV), IntranasalIntravenous (IV), Intraperitoneal (IP), Oral
Primary Application Investigation of social behavior, anxiety, and other centrally-mediated processes.Tocolysis (inhibition of uterine contractions), investigation of peripheral oxytocin functions.
Reported Effects - Potential to increase anxiety-like behaviors.[5] - May impair social recognition and fear extinction.[1][6]- Potent inhibition of oxytocin-induced uterine contractions.[3] - Potential to delay preterm labor.
Typical Dosage (Rodents) 0.75 µg/5 µl (rats, ICV for a different OTR antagonist).[1]ED50 = 0.35 mg/kg (rats, IV for uterine contraction inhibition).[3] Oral bioavailability is variable.[2]

Experimental Protocols

Protocol 1: Central Administration via Intracerebroventricular (ICV) Injection in Rodents

This protocol describes the administration of L-368,935 directly into the cerebral ventricles to study its effects on behavior.

Materials:

  • L-368,935 hydrochloride

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microinfusion pump

  • Behavioral testing apparatus (e.g., elevated plus maze, social interaction test)

Procedure:

  • Preparation of L-368,935 Solution:

    • L-368,935 hydrochloride is soluble in water and DMSO.

    • For a target dose of 0.75 µg in a 5 µl injection volume (based on a similar oxytocin receptor antagonist), prepare a stock solution accordingly.[1] It is recommended to perform dose-response studies to determine the optimal dose for the specific behavioral paradigm.

    • Dissolve L-368,935 in sterile 0.9% saline to the desired concentration. Ensure the solution is sterile-filtered.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal using an appropriate anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula aimed at a lateral ventricle. Stereotaxic coordinates will vary depending on the species and age of the animal.

    • Secure the cannula to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week before behavioral testing.

  • ICV Injection:

    • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

    • Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the ventricle.

    • Connect the injection cannula to a microinfusion pump.

    • Infuse the L-368,935 solution at a slow, controlled rate (e.g., 0.5 µl/min) to avoid an increase in intracranial pressure.

    • Leave the injection cannula in place for a minute following the infusion to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Testing:

    • Conduct behavioral tests at a predetermined time following the ICV injection. This time point should be optimized based on the specific research question and the pharmacokinetics of the compound.

Central_Admin_Workflow A Prepare L-368,935 Solution (Sterile Saline) D ICV Injection of L-368,935 (via microinfusion pump) A->D B Surgical Implantation of Guide Cannula (Stereotaxic) C Animal Recovery (≥ 1 week) B->C C->D E Behavioral Testing (e.g., Social Interaction, Anxiety Maze) D->E F Data Analysis E->F

Caption: Workflow for central administration of L-368,935 and subsequent behavioral analysis.

Protocol 2: Peripheral Administration for Tocolytic Effect Assessment in Rats

This protocol outlines the intravenous administration of L-368,935 to evaluate its ability to inhibit uterine contractions.

Materials:

  • L-368,935 hydrochloride

  • Sterile 0.9% saline

  • Anesthetic (e.g., urethane)

  • Intrauterine pressure catheter or strain gauge

  • Data acquisition system

  • Oxytocin

Procedure:

  • Preparation of L-368,935 Solution:

    • Dissolve L-368,935 in sterile 0.9% saline. A dose of 0.35 mg/kg has been shown to be effective in rats.[3]

  • Animal Preparation:

    • Anesthetize a late-term pregnant rat.

    • Surgically expose the uterus and insert an intrauterine pressure catheter or attach a strain gauge to measure uterine contractions.

    • Cannulate a jugular or femoral vein for intravenous administration.

  • Induction of Uterine Contractions:

    • Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.

  • Administration of L-368,935:

    • Once a stable baseline of uterine contractions is established, administer L-368,935 intravenously as a bolus injection.

    • Continuously record uterine activity before, during, and after the administration of L-368,935.

  • Data Analysis:

    • Quantify the frequency and amplitude of uterine contractions to determine the inhibitory effect of L-368,935.

Admin_Effects_Logic cluster_admin Administration Route cluster_target Primary Target cluster_effect Primary Effect Central Central Brain Brain Central->Brain Peripheral Peripheral Uterus Uterus Peripheral->Uterus Behavioral_Modulation Modulation of Social Behavior & Anxiety Brain->Behavioral_Modulation Tocolysis Inhibition of Uterine Contractions Uterus->Tocolysis

Caption: Distinct pathways of action for central and peripheral L-368,935 administration.

Conclusion

L-368,935 is a versatile pharmacological tool for dissecting the multifaceted roles of the oxytocin system. The choice between central and peripheral administration is critical and dictates the experimental outcomes. Central administration allows for the investigation of oxytocin's role in complex behaviors, while peripheral administration is primarily used to study its effects on smooth muscle physiology. The protocols provided herein offer a framework for researchers to effectively utilize L-368,935 in their studies. It is imperative to note that specific parameters such as dosage and timing of administration should be empirically determined for each experimental paradigm.

References

Application Notes and Protocols for the Use of L-368,935 in the Study of Maternal Behavior in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Maternal behavior in rats is a complex set of behaviors crucial for the survival and well-being of the offspring. These behaviors, which include pup retrieval, licking and grooming, nest building, and nursing, are significantly modulated by the neuropeptide oxytocin. Oxytocin acts on its receptor (OTR) in various brain regions to facilitate the onset and maintenance of maternal care. The compound L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its use in research allows for the investigation of the specific roles of the oxytocin system in regulating maternal behavior. By blocking the action of endogenous oxytocin, researchers can elucidate the necessity of oxytocin signaling for specific components of maternal care. These application notes provide detailed protocols and data for the use of L-368,935 and other selective oxytocin receptor antagonists to study maternal behavior in rats.

Data Presentation

The following tables summarize the quantitative effects of oxytocin receptor antagonist (OTA) administration on key maternal behaviors in lactating rats. While specific data for L-368,935 in this context is limited in publicly available literature, the data presented from studies using other selective OTAs provide a strong proxy for the expected effects.

Table 1: Effect of Intracerebroventricular (ICV) Administration of an Oxytocin Receptor Antagonist on the Frequency of Maternal Licking/Grooming in High- and Low-Licking Dams. [1]

Treatment GroupMaternal PhenotypeMean Frequency of Licking/Grooming (Events per observation period)Statistical Significance (vs. Saline Control)
SalineHigh Licking/Grooming~18-
Oxytocin AntagonistHigh Licking/Grooming~10p < 0.05
SalineLow Licking/Grooming~9-
Oxytocin AntagonistLow Licking/Grooming~8Not Significant

Data are approximated from graphical representations in the source literature. The study used the antagonist [d(CH2)5,Tyr(Me)2,Thr4,Tyr-NH29]-OVT on postpartum day 3.

Table 2: Behavioral Changes in Lactating Dams Following ICV Administration of a Selective Oxytocin Antagonist (1 µg). [2]

BehaviorEffect of Oxytocin AntagonistDirection of Change
Pup Licking (as a proportion of total oral grooming)SignificantDecrease
Self-GroomingSignificantIncrease
Elevated Upright Posture over PupsSignificantDecrease
Lying Prone on PupsSignificantIncrease
Quiescent, Kyphotic NursingSignificantDecrease

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for the direct administration of L-368,935 or other compounds.

Materials:

  • Adult female Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Antiseptic solution and topical antibiotic

  • Analgesics

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.

  • Shave the fur from the scalp and clean the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify and clear the bregma.

  • Drill a hole at the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm).[3]

  • Implant anchor screws into the skull.

  • Lower the guide cannula to the desired depth (DV -3.5 to -4.0 mm from the skull surface).[4]

  • Secure the cannula to the skull and anchor screws using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the incision and apply a topical antibiotic.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before any behavioral experiments.

Protocol 2: ICV Administration of L-368,935 and Behavioral Observation

This protocol details the administration of an oxytocin receptor antagonist and the subsequent observation of maternal behavior.

Materials:

  • Cannulated lactating rat dam and her litter

  • L-368,935 or other selective oxytocin receptor antagonist

  • Sterile saline (vehicle)

  • Microinjection pump and tubing

  • Injector cannula that extends slightly beyond the guide cannula

  • Observation cage with bedding material

  • Video recording equipment

Procedure:

  • Drug Preparation: Dissolve L-368,935 in sterile saline to the desired concentration. A dose of 1 µg in a volume of 5 µl has been shown to be effective for other selective OTAs.[2] A dose-response study is recommended to determine the optimal dose for L-368,935.

  • Baseline Behavioral Observation: On the day of the experiment (e.g., postpartum day 3 or 6), record a baseline period of maternal behavior for approximately 105 minutes.[2]

  • ICV Infusion: Gently restrain the dam and remove the dummy cannula. Insert the injector cannula connected to the microinjection pump. Infuse the antagonist solution or vehicle at a slow rate (e.g., 1 µl/min).[3]

  • Post-Infusion Observation: After the infusion, leave the injector in place for an additional minute to prevent backflow, then replace the dummy cannula. Return the dam to her home cage with her pups. Begin post-infusion behavioral recording after a set period (e.g., 2 hours) to allow for drug action.[2]

  • Behavioral Scoring: Analyze the video recordings to score the frequency and duration of specific maternal behaviors, including:

    • Pup licking and grooming

    • Arched-back (kyphotic) nursing

    • Passive nursing (lying on side or back)

    • Nest building

    • Pup retrieval

    • Time off the nest

    • Self-grooming

Visualizations

Signaling Pathway Diagram

Oxytocin_Signaling_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes OXT Oxytocin (OXT) OXT->OTR Binds & Activates L368935 L-368,935 L368935->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release activates PKC Protein Kinase C (PKC) DAG->PKC activates Maternal_Behavior Facilitation of Maternal Behavior Ca_release->Maternal_Behavior leads to MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Maternal_Behavior leads to Maternal_Behavior_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Select Adult Female Rats cannulation ICV Cannula Implantation Surgery animal_selection->cannulation recovery Post-operative Recovery (5-7 days) cannulation->recovery mating Mating and Gestation recovery->mating baseline Baseline Maternal Behavior Observation (e.g., Postpartum Day 3) mating->baseline drug_admin ICV Infusion: L-368,935 or Vehicle baseline->drug_admin post_obs Post-infusion Maternal Behavior Observation drug_admin->post_obs scoring Video Scoring of Behaviors (Licking, Nursing, etc.) post_obs->scoring stats Statistical Analysis (e.g., ANOVA, t-test) scoring->stats results Data Interpretation and Conclusion stats->results

References

Application of L-368,935 in Social Bonding Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR). In the field of social neuroscience, it serves as a critical pharmacological tool to investigate the necessity of oxytocin signaling in the complex behaviors that constitute social bonding. By blocking the action of endogenous oxytocin, researchers can elucidate the specific contributions of this neuropeptide system to the formation and maintenance of social relationships, social recognition, and other affiliative behaviors. These application notes provide a comprehensive overview of the use of L-368,935 in social bonding research, including detailed experimental protocols and a summary of quantitative data from key studies.

Mechanism of Action

L-368,935 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). When oxytocin binds to its receptor, it can activate various signaling cascades, primarily through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events are crucial for the diverse physiological and behavioral effects of oxytocin, including those related to social bonding. L-368,935 prevents the initiation of this signaling cascade by blocking the binding of oxytocin to its receptor.

Signaling Pathway Diagram

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,935 L-368,935 L-368,935->OTR Binds & Blocks G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway and Blockade by L-368,935.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing L-368,935 to investigate social behaviors in rodents.

Table 1: Effects of L-368,899 on Sex Preference in Male Mice [1][2]
Animal Model C57BL/6J Male Mice
Behavioral Assay Sex Preference Test
Drug Administration Intraperitoneal (IP) Injection
Parameter Measured Investigation Time
Dosage Saline (Control)
Preference for Female Maintained
Total Investigation Time No significant change
Table 2: Effects of L-368,899 on Social Behavior and Stress Response in Adolescent Male Rats [3]
Animal Model Adolescent Male Sprague-Dawley Rats
Condition Social Instability Stress (SS) vs. Control
Behavioral Assay Social Interaction Test
Drug Administration Intraperitoneal (IP) Injection
Parameter Measured Social Avoidance, Plasma Corticosterone
Dosage Saline (Control)
Social Avoidance (SS rats) -
Plasma Corticosterone (SS rats) -

Experimental Protocols

Partner Preference Test (PPT)

The Partner Preference Test is a widely used paradigm to assess the formation of a social bond, particularly in monogamous species like the prairie vole.

Objective: To determine if administration of L-368,935 blocks the formation of a partner preference.

Materials:

  • Three-chambered apparatus (two side chambers connected to a central neutral chamber)

  • Animal tethers (if required by the specific setup)

  • Video recording system

  • L-368,935 solution

  • Vehicle solution (e.g., saline, DMSO)

  • Experimental subjects (e.g., male and female prairie voles)

  • Stranger conspecifics (same sex and age as the partner)

Procedure:

  • Pairing: A male and female vole are housed together for a predetermined period (e.g., 24 hours) to allow for bond formation. Mating may or may not be permitted depending on the experimental design.

  • Drug Administration: Prior to the test, the experimental subject receives an injection of L-368,935 or vehicle. The timing of administration should be based on the pharmacokinetic profile of the compound.

  • Test Setup: The familiar partner is tethered in one of the side chambers, and an unfamiliar stranger vole is tethered in the opposite side chamber.

  • Test Initiation: The experimental subject is placed in the central chamber and allowed to freely explore all three chambers for a set duration (typically 3 hours).

  • Data Collection: The entire test is video recorded. The primary measure is the amount of time the experimental subject spends in close proximity (huddling) with the partner versus the stranger.

  • Analysis: A partner preference is typically defined as spending significantly more time (e.g., twice as much) with the partner compared to the stranger. Statistical analysis (e.g., t-test or ANOVA) is used to compare the preference scores between the L-368,935-treated and vehicle-treated groups.

Partner_Preference_Test_Workflow cluster_preparation Preparation cluster_testing Testing Phase (3 hours) cluster_analysis Data Analysis Pairing Pair experimental subject and partner (e.g., 24h) Drug_Admin Administer L-368,935 or Vehicle Pairing->Drug_Admin Setup Place Partner and Stranger in side chambers Drug_Admin->Setup Introduction Introduce subject to central chamber Setup->Introduction Exploration Allow free exploration of all chambers Introduction->Exploration Recording Video record the entire session Exploration->Recording Scoring Score time spent huddling with Partner vs. Stranger Recording->Scoring Comparison Compare preference scores (L-368,935 vs. Vehicle) Scoring->Comparison Conclusion Determine effect of L-368,935 on partner preference formation Comparison->Conclusion Social_Recognition_Test_Workflow Habituation Habituate subject to test cage Drug_Admin Administer L-368,935 or Vehicle Habituation->Drug_Admin Trial1 Trial 1: Expose subject to Juvenile A (5 min) Record investigation time Drug_Admin->Trial1 ITI Inter-Trial Interval (e.g., 30 min) Trial1->ITI Trial2 Trial 2: Re-expose subject to Juvenile A (Familiar) or Juvenile B (Novel) (5 min) Record investigation time ITI->Trial2 Analysis Analyze investigation times: Compare Trial 1 vs. Trial 2 (Familiar) Compare L-368,935 vs. Vehicle Trial2->Analysis

References

Application Notes and Protocols for L-368,935: A Potent Oxytocin Receptor Antagonist for Uterine Contraction Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to inhibit uterine contractions makes it a valuable tool for research into preterm labor and other conditions characterized by uterine hypermotility. These application notes provide a comprehensive overview of L-368,935, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo experimental models. The information presented here is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of L-368,935 and other oxytocin receptor antagonists.

Mechanism of Action

Oxytocin plays a crucial role in initiating and regulating uterine contractions during labor. It binds to the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium. The primary signaling pathway activated by the oxytocin receptor is the Gq/11 pathway.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The elevated cytosolic Ca2+ levels, along with Ca2+ influx through voltage-gated calcium channels, lead to the activation of calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, ultimately resulting in smooth muscle contraction.[2]

L-368,935 acts as a competitive antagonist at the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade. By blocking the receptor, L-368,935 effectively inhibits the downstream events that lead to myometrial contraction.

Signaling Pathway

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light-Chain Kinase (MLCK) CaM_Complex->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Induces Oxytocin Oxytocin Oxytocin->OTR Binds L368935 L-368,935 L368935->OTR Blocks

Caption: Oxytocin receptor signaling pathway and antagonism by L-368,935.

Quantitative Data

The following tables summarize the reported binding affinities and inhibitory concentrations for L-368,899, a closely related analog of L-368,935, which can be used as a reference.

Table 1: Binding Affinity (Ki) of L-368,899 for Oxytocin Receptors

SpeciesReceptorKi (nM)Reference
CoyoteOxytocin Receptor (Brain)12.38[3]

Table 2: Inhibitory Concentration (IC50) of L-368,899

AssaySpecies/TissueIC50 (nM)Reference
Oxytocin-induced uterine contractionRat (Uterus)8.9[4]
Oxytocin-induced uterine contractionHuman (Uterus)26[4]
Vasopressin Receptor BindingHuman (Liver)510[4]
Vasopressin Receptor BindingHuman (Kidney)960[4]
Vasopressin Receptor BindingRat (Liver)890[4]
Vasopressin Receptor BindingRat (Kidney)2400[4]

Experimental Protocols

In Vitro Inhibition of Oxytocin-Induced Uterine Contractions in Isolated Rat Uterine Strips

This protocol details the methodology for assessing the inhibitory effect of L-368,935 on oxytocin-induced contractions in isolated uterine tissue.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Contraction Protocol cluster_analysis Data Analysis A1 Euthanize Diestrous Rat A2 Isolate Uterine Horns A1->A2 A3 Cut into Longitudinal Strips (approx. 2x10 mm) A2->A3 B1 Mount Strips in Organ Bath (De Jalon's Solution, 32°C, 95% O2/5% CO2) A3->B1 B2 Apply 1g Tension B1->B2 B3 Equilibrate for 60 min B2->B3 C1 Induce Contractions with Oxytocin (e.g., 1 nM) B3->C1 C2 Establish Stable Contractions C1->C2 C3 Add L-368,935 (Cumulative Concentrations) C2->C3 C4 Record Contraction Amplitude & Frequency C3->C4 D1 Calculate % Inhibition C4->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro uterine contraction assay.

Materials:

  • Adult female Sprague-Dawley rats in diestrus

  • De Jalon's solution (g/L: NaCl 9.0, KCl 0.42, CaCl2 0.06, NaHCO3 0.5, Glucose 0.5)

  • Oxytocin

  • L-368,935

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a female rat in the diestrus stage of the estrous cycle.

    • Excise the uterine horns and place them in chilled De Jalon's solution.

    • Clean the tissue of fat and connective tissue.

    • Cut the uterine horns into longitudinal strips of approximately 2 mm in width and 10 mm in length.

  • Experimental Setup:

    • Mount the uterine strips vertically in organ baths containing De Jalon's solution maintained at 32°C and continuously bubbled with carbogen gas.

    • Apply an initial tension of 1 gram to each strip and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induction of Contractions and Antagonist Application:

    • Induce submaximal, stable uterine contractions by adding a fixed concentration of oxytocin (e.g., 1 nM) to the organ bath.

    • Once a stable contractile response is achieved, add L-368,935 in a cumulative, concentration-dependent manner to the bath.

    • Record the isometric contractions using a force transducer and data acquisition software.

  • Data Analysis:

    • Measure the amplitude and frequency of uterine contractions before and after the addition of L-368,935.

    • Calculate the percentage inhibition of the oxytocin-induced contraction for each concentration of L-368,935.

    • Construct a concentration-response curve and determine the IC50 value (the concentration of L-368,935 that causes 50% inhibition of the maximal oxytocin-induced contraction).

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Anesthetized Rats

This protocol describes an in vivo model to evaluate the tocolytic efficacy of L-368,935.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Anesthetize Pregnant Rat (e.g., Day 19-21 of gestation) A2 Cannulate Jugular Vein (for drug administration) A1->A2 A3 Insert Intrauterine Balloon Catheter (for pressure measurement) A1->A3 B1 Record Baseline Uterine Activity A3->B1 B2 Administer Oxytocin IV Infusion (to induce contractions) B1->B2 B3 Establish Stable Contractions B2->B3 B4 Administer L-368,935 IV (bolus or infusion) B3->B4 B5 Continuously Monitor Uterine Pressure B4->B5 C1 Measure Contraction Frequency, Amplitude, and Duration B5->C1 C2 Calculate Area Under the Curve (AUC) C1->C2 C3 Determine Dose-Dependent Inhibition C2->C3

Caption: Workflow for in vivo uterine contraction assay.

Materials:

  • Time-mated pregnant Sprague-Dawley rats (e.g., gestational day 19-21)

  • Anesthetic (e.g., urethane or isoflurane)

  • Oxytocin

  • L-368,935

  • Intravenous catheters

  • Intrauterine balloon catheter

  • Pressure transducer and data acquisition system

  • Infusion pumps

Procedure:

  • Animal Preparation:

    • Anesthetize a late-term pregnant rat.

    • Surgically expose and cannulate the jugular vein for intravenous administration of compounds.

    • Carefully insert a fluid-filled balloon catheter into one uterine horn to monitor intrauterine pressure.

  • Experimental Protocol:

    • Record a stable baseline of spontaneous uterine activity.

    • Initiate a continuous intravenous infusion of oxytocin to induce regular and robust uterine contractions.

    • Once a consistent pattern of contractions is established, administer L-368,935 intravenously, either as a bolus injection or a continuous infusion at various doses.

    • Continuously record the intrauterine pressure throughout the experiment.

  • Data Analysis:

    • Analyze the recorded pressure tracings to determine the frequency, amplitude, and duration of uterine contractions.

    • Calculate the area under the curve (AUC) of the pressure recordings as a measure of total uterine activity.

    • Compare the uterine activity before and after the administration of L-368,935 to determine the dose-dependent inhibitory effect.

Conclusion

L-368,935 is a valuable pharmacological tool for investigating the role of the oxytocin receptor in uterine physiology and pathophysiology. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies aimed at understanding and potentially treating conditions related to uterine hypercontractility, such as preterm labor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for the Experimental Use of L-368,935 in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-368,935, a potent and selective non-peptide oxytocin receptor antagonist, in non-human primate models. The following protocols are based on established research and are intended to guide researchers in designing and conducting studies to investigate the role of the oxytocin system in social behavior.

Introduction

L-368,935 (also known as L-368,899) is a valuable pharmacological tool for probing the function of the endogenous oxytocin system. As a selective antagonist for the oxytocin receptor (OTR), it has been demonstrated to cross the blood-brain barrier in non-human primates after peripheral administration, making it a suitable compound for investigating the central effects of oxytocin receptor blockade on behavior.[1][2] Studies in rhesus macaques have shown that L-368,935 can modulate social behaviors, including maternal interest and female sexual behavior, highlighting its utility in neurobehavioral research.[1][2]

Mechanism of Action

L-368,935 functions by competitively binding to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from activating its downstream signaling pathways. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Blockade of this receptor by L-368,935 inhibits the activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the release of intracellular calcium, a key second messenger in oxytocin-mediated cellular responses.

Signaling Pathway Diagram

Oxytocin_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368935 L-368,935 L368935->OTR Binds & Blocks Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: Antagonism of the Oxytocin Receptor Signaling Pathway by L-368,935.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies using L-368,935 in rhesus macaques.

Table 1: Pharmacokinetic Parameters of L-368,935 in Rhesus Macaques (1 mg/kg IV) [1]

Time Point (minutes)Mean CSF Concentration (ng/mL)Mean Plasma Concentration (ng/mL)
000
451.8150
802.5100
1102.280
1302.070
1601.560
1801.250
2550.830

Table 2: Brain Tissue Distribution of L-368,935 in Rhesus Macaques (60 minutes post 1 mg/kg IV injection) [1]

Brain RegionMean Concentration (ng/mg of tissue)
Hypothalamus35
Orbitofrontal Cortex30
Amygdala25
Hippocampus20
Septum18
Visual CortexNot Detectable
Parietal CortexNot Detectable
CaudateNot Detectable
CerebellumNot Detectable
BrainstemNot Detectable

Table 3: Behavioral Effects of L-368,935 on Maternal Interest in Rhesus Macaques [1]

TreatmentMean Frequency of LipsmacksMean Frequency of Attempts to Touch Infant
Saline158
1 mg/kg L-368,93553
3 mg/kg L-368,93521

Experimental Protocols

Drug Preparation Protocol

Objective: To prepare L-368,935 for intravenous administration in rhesus macaques.

Materials:

  • L-368,935 hydrochloride

  • Buffered normal saline (sterile)

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of L-368,935 based on the animal's weight and the desired dose (1 mg/kg or 3 mg/kg).

  • Aseptically weigh the calculated amount of L-368,935 powder.

  • Dissolve the L-368,935 in buffered normal saline to achieve a final concentration of 1 mg/mL or 3 mg/mL.[1]

  • Vortex the solution until the compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately (as recommended by the manufacturer) until use.

Intravenous Administration Protocol

Objective: To administer L-368,935 intravenously to a rhesus macaque.

Materials:

  • Prepared L-368,935 solution

  • Sterile syringes and needles

  • Animal restraint system

  • Anesthetic agent (e.g., ketamine), if required for restraint

  • Catheter (if required for repeated sampling)

Procedure:

  • Safely restrain the rhesus macaque using an appropriate method. Anesthesia may be used if necessary for the safety of the animal and personnel.

  • Locate a suitable vein for injection (e.g., saphenous vein).

  • Aseptically administer the calculated volume of the L-368,935 solution intravenously. The volume should be consistent across different treatment conditions (e.g., saline control).[1]

  • Administer the injection slowly over a consistent period.

  • Monitor the animal for any adverse reactions during and after administration.

Behavioral Observation Protocol: Maternal Interest

Objective: To assess the effect of L-368,935 on a female rhesus macaque's interest in an infant.

Materials:

  • Test arena

  • Stimulus infant (unrelated) in a protective enclosure

  • Video recording equipment

  • Behavioral analysis software (e.g., The Observer)

Procedure:

  • Acclimate the female subject to the test arena.

  • Administer L-368,935 or saline vehicle according to the study design (e.g., crossover design with different doses).

  • Place the stimulus infant in its protective enclosure within the test arena.

  • Introduce the female subject into the arena.

  • Record the female's behavior for a 30-minute period.[1]

  • Score the video recordings for the frequency and duration of specific behaviors using a pre-defined ethogram.

Ethogram for Maternal Interest: [1]

  • Infant-directed affiliative behaviors: Lipsmacking, attempts to touch, proximity to the infant.

  • Locomotor activity: Pacing, walking, running.

  • Stereotypic behaviors: Repetitive, unvarying patterns of movement.

  • Vocalizations: Coos, grunts, barks.

  • Exploration: Sniffing or manipulating objects in the environment.

  • Aggressive behaviors: Threats, aggressive displays towards the infant enclosure.

Behavioral Observation Protocol: Female Sexual Behavior

Objective: To assess the effect of L-368,935 on female rhesus macaque sexual behavior.

Materials:

  • Test arena

  • Sexually experienced adult male rhesus macaque

  • Video recording equipment

  • Behavioral analysis software

Procedure:

  • Acclimate the female subject to the test arena.

  • Administer L-368,935 or saline vehicle to the female according to the study design.

  • Introduce the male into the test arena.

  • Record the social and sexual interactions between the pair for a pre-determined observation period.

  • Score the video recordings for the frequency and duration of specific proceptive and receptive sexual behaviors by the female.

Ethogram for Female Sexual Behavior (examples):

  • Proceptive behaviors: Head-bobbing, presenting hindquarters to the male.

  • Receptive behaviors: Standing still for mounting.

  • Affiliative behaviors: Grooming the male, maintaining proximity.

  • Agonistic behaviors: Aggression or submission towards the male.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation to Test Environment Administration Intravenous Administration (L-368,935 or Saline) Animal_Acclimation->Administration Drug_Preparation L-368,935 Preparation (1 or 3 mg/mL in saline) Drug_Preparation->Administration Behavioral_Testing Behavioral Testing (30 min observation) Administration->Behavioral_Testing Maternal_Test Maternal Interest Test Behavioral_Testing->Maternal_Test Paradigm 1 Sexual_Test Sexual Behavior Test Behavioral_Testing->Sexual_Test Paradigm 2 Video_Recording Video Recording Maternal_Test->Video_Recording Sexual_Test->Video_Recording Behavioral_Scoring Behavioral Scoring (Using Ethogram) Video_Recording->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis

Caption: Workflow for Investigating L-368,935 Effects on Social Behavior.

References

Application Notes and Protocols: L-368,935 as a Pharmacological Tool for Oxytocin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its ability to competitively block the binding of the endogenous ligand, oxytocin (OT), makes it an invaluable pharmacological tool for elucidating the diverse physiological and pathological roles of the oxytocin system. These roles include central nervous system functions related to social behavior, as well as peripheral actions such as uterine contractions during parturition.[3][4] This document provides a comprehensive guide to the use of L-368,935, including its pharmacological profile, detailed experimental protocols, and data interpretation.

Pharmacological Profile

Mechanism of Action: L-368,935 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] The OTR primarily couples to Gαq and Gαi proteins.[5] Upon activation by oxytocin, the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7][8][9] L-368,935 prevents this signaling cascade by blocking the initial binding of oxytocin to the receptor.

Selectivity and Affinity: L-368,935 exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a receptor.[2] This selectivity is crucial for dissecting the specific effects of the oxytocin system from those of the vasopressin system. The binding affinity of L-368,935 for the OTR is in the low nanomolar range.[2]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of L-368,935, oxytocin, and arginine vasopressin (AVP) at the oxytocin and vasopressin V1a receptors across different species.

CompoundReceptorSpeciesKi (nM)
L-368,935 Oxytocin ReceptorCoyote12.4
L-368,935 Vasopressin V1a ReceptorCoyote512
Oxytocin Oxytocin ReceptorSyrian Hamster4.28
Oxytocin Vasopressin V1a ReceptorSyrian Hamster495.2
Arginine Vasopressin Oxytocin ReceptorSyrian Hamster36.1
Arginine Vasopressin Vasopressin V1a ReceptorSyrian Hamster4.70

Data compiled from studies in coyotes and Syrian hamsters.[2][10][11]

Signaling Pathways

The primary signaling pathway activated by the oxytocin receptor is the Gq/PLC cascade. L-368,935 inhibits this pathway by preventing oxytocin from binding to its receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR L368935 L-368,935 L368935->OTR Blocks

Oxytocin receptor signaling pathway and inhibition by L-368,935.

Application Notes

  • In Vitro Studies: L-368,935 is widely used in in vitro assays to characterize the function of the oxytocin receptor. It can be used to determine the potency of oxytocin agonists and to screen for novel OTR ligands.

  • In Vivo Studies: Due to its oral bioavailability and ability to cross the blood-brain barrier, L-368,935 is a valuable tool for investigating the central effects of oxytocin signaling in animal models. It has been used to study social behaviors, anxiety, and other centrally-mediated processes.

  • Considerations for Use:

    • Solubility: Prepare stock solutions of L-368,935 in a suitable solvent such as DMSO.

    • Concentration: The effective concentration of L-368,935 will vary depending on the experimental system. It is recommended to perform dose-response experiments to determine the optimal concentration.

    • Controls: Appropriate vehicle controls should be included in all experiments.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of L-368,935 for the oxytocin receptor using a competitive radioligand binding assay.[5][12][13][14]

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Reagent_Prep Prepare Reagents: - Assay Buffer - Radioligand ([³H]Oxytocin) - Unlabeled Ligands (Oxytocin, L-368,935) - OTR Membranes Total_Binding Total Binding: Buffer + [³H]OT + Membranes Reagent_Prep->Total_Binding NSB Non-Specific Binding (NSB): Unlabeled OT + [³H]OT + Membranes Reagent_Prep->NSB Competition Competition: L-368,935 + [³H]OT + Membranes Reagent_Prep->Competition Incubation Incubate at Room Temperature Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Workflow for the OTR radioligand binding assay.

Materials:

  • Membranes prepared from cells expressing the human oxytocin receptor (hOTR)

  • [³H]Oxytocin (Radioligand)

  • Unlabeled Oxytocin

  • L-368,935

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well filter plates

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of L-368,935 and unlabeled oxytocin in Assay Buffer.

  • In a 96-well filter plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Oxytocin, and 100 µL hOTR membranes.

    • Non-specific Binding (NSB): 50 µL unlabeled oxytocin (1 µM), 50 µL [³H]Oxytocin, and 100 µL hOTR membranes.

    • Competition: 50 µL of each L-368,935 dilution, 50 µL [³H]Oxytocin, and 100 µL hOTR membranes.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Rapidly filter the contents of the plate and wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value for L-368,935. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of L-368,935 to antagonize oxytocin-induced calcium mobilization in cells expressing the OTR.[9][15][16][17][18]

cluster_cell_prep Cell Preparation cluster_treatment Treatment Cell_Culture Culture OTR-expressing cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Addition Add L-368,935 (or vehicle) to the cells and incubate Dye_Loading->Antagonist_Addition Agonist_Addition Add Oxytocin to stimulate calcium release Antagonist_Addition->Agonist_Addition Measurement Measure Fluorescence (e.g., using a FLIPR) Agonist_Addition->Measurement Analysis Data Analysis: Determine IC50 of L-368,935 Measurement->Analysis

Workflow for the calcium mobilization assay.

Materials:

  • Cells expressing hOTR (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • L-368,935

  • Oxytocin

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR)

Protocol:

  • Seed OTR-expressing cells in 96-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of L-368,935 in Assay Buffer.

  • Add the L-368,935 dilutions to the cells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and add a pre-determined concentration of oxytocin (e.g., EC80) to all wells.

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Determine the inhibitory effect of L-368,935 at each concentration and calculate the IC50 value.

In Vivo Behavioral Study (Social Recognition Test)

This protocol is designed to assess the effect of L-368,935 on social memory in rodents.[19][20][21][22]

cluster_prep Preparation cluster_trial1 Trial 1 (Acquisition) cluster_trial2 Trial 2 (Recall) Habituation Habituate test animal to the testing arena Treatment Administer L-368,935 or vehicle to the test animal Habituation->Treatment Introduce_Juvenile1 Introduce a juvenile conspecific (Juvenile 1) Treatment->Introduce_Juvenile1 Measure_Investigation1 Measure investigation time Introduce_Juvenile1->Measure_Investigation1 Inter_Trial_Interval Inter-Trial Interval (e.g., 30 min) Measure_Investigation1->Inter_Trial_Interval Reintroduce_Juvenile1 Re-introduce the same juvenile (Juvenile 1) Inter_Trial_Interval->Reintroduce_Juvenile1 Measure_Investigation2 Measure investigation time Reintroduce_Juvenile1->Measure_Investigation2 Analysis Data Analysis: Compare investigation times between trials and treatment groups Measure_Investigation2->Analysis

Workflow for the social recognition test.

Materials:

  • Adult test rodents (e.g., rats or mice)

  • Juvenile conspecifics

  • Testing arena

  • L-368,935

  • Vehicle solution

Protocol:

  • Habituate the adult test animal to the testing arena for a set period on consecutive days.

  • On the test day, administer L-368,935 or vehicle to the test animal (e.g., via intraperitoneal injection) at a pre-determined time before the test.

  • Trial 1 (Acquisition): Place the test animal in the arena and after a short acclimatization period, introduce a juvenile conspecific. Record the amount of time the test animal spends investigating the juvenile for a fixed duration (e.g., 5 minutes).

  • Inter-Trial Interval: Return both animals to their home cages for a specific interval (e.g., 30 minutes).

  • Trial 2 (Recall): Place the test animal back in the arena and re-introduce the same juvenile. Again, record the investigation time.

  • A reduction in investigation time during Trial 2 compared to Trial 1 indicates social recognition. Compare the investigation times between the L-368,935-treated and vehicle-treated groups to determine the effect of OTR blockade on social memory.

Data Interpretation

  • Radioligand Binding Assay: The Ki value represents the affinity of L-368,935 for the oxytocin receptor. A lower Ki indicates a higher affinity.

  • Calcium Mobilization Assay: The IC50 value is the concentration of L-368,935 that inhibits 50% of the oxytocin-induced calcium response. This provides a measure of the functional antagonist potency of the compound.

  • Social Recognition Test: A lack of reduction in investigation time during the recall trial in L-368,935-treated animals, compared to vehicle-treated animals, suggests that blockade of the oxytocin receptor impairs social memory.

Conclusion

L-368,935 is a powerful and selective pharmacological tool for investigating the multifaceted roles of the oxytocin system. The protocols and information provided in this document offer a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of oxytocin signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: L-368,935 Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility and vehicle preparation of L-368,935 for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your research.

Frequently Asked questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of L-368,935?

A1: L-368,935 is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.

Q2: I am observing precipitation when I dilute my L-368,935 DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to minimize solvent effects on your cells or biological targets.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution. First, dilute the DMSO stock into a smaller volume of your buffer with vigorous mixing, and then add this intermediate dilution to the final volume.

  • Incorporate Solubilizing Agents: For challenging situations, consider the use of excipients like cyclodextrins to enhance the aqueous solubility of L-368,935.

Q3: What are suitable vehicles for in vivo administration of L-368,935?

A3: The choice of vehicle for in vivo studies depends on the route of administration. For oral gavage, a suspension of L-368,935 can be prepared in a vehicle such as 0.5% methylcellulose. For intravenous administration, a solution may be prepared using a co-solvent system, but care must be taken to ensure the final formulation is well-tolerated.

Q4: What is the stability of L-368,935 in aqueous solutions?

A4: The stability of L-368,935 in aqueous buffers can be concentration and pH-dependent. It is recommended to prepare fresh aqueous solutions for each experiment and to assess the stability under your specific experimental conditions if the solution is to be stored for any length of time.

Solubility Data

Quantitative solubility data for L-368,935 in common laboratory solvents is crucial for accurate experimental design. The following table summarizes the available information.

SolventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)SolubleA stock solution can be prepared in 100% DMSO.
EthanolSparingly SolubleMay require heating and/or sonication to dissolve.
WaterInsolubleL-368,935 has very low aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.4Very Poorly SolublePrecipitation is likely when diluting a DMSO stock.

Experimental Protocols

Protocol 1: Preparation of L-368,935 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of L-368,935 for subsequent dilution into aqueous buffers or in vivo vehicles.

Materials:

  • L-368,935 powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of L-368,935 powder and transfer it to the sterile vial.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the L-368,935 powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of L-368,935 Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a diluted working solution of L-368,935 in an aqueous buffer suitable for cell-based assays, minimizing solvent toxicity.

Materials:

  • L-368,935 stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Pipette the required volume of the pre-warmed buffer into a sterile polypropylene tube.

  • While gently vortexing the buffer, add the required volume of the L-368,935 DMSO stock solution drop-wise to the side of the tube. This allows for gradual mixing and helps prevent immediate precipitation.

  • Continue vortexing for a few seconds after adding the stock solution to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.

  • Use the final working solution immediately. It is not recommended to store diluted aqueous solutions of L-368,935 for extended periods.

Protocol 3: Preparation of L-368,935 Suspension for Oral Gavage in Rodents

Objective: To prepare a uniform and stable suspension of L-368,935 for oral administration to rodents.

Materials:

  • L-368,935 powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Accurately weigh the required amount of L-368,935 powder.

  • If necessary, grind the powder to a fine consistency using a mortar and pestle to improve suspension.

  • In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the L-368,935 powder to create a paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing until the desired final volume and concentration are reached.

  • Stir the suspension continuously using a magnetic stir bar until administration to ensure homogeneity.

  • Prepare the suspension fresh on the day of dosing.

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the preparation of L-368,935 solutions.

Troubleshooting L-368,935 Solubility start Start: Prepare L-368,935 Solution precipitate Precipitation Observed? start->precipitate clear_solution Clear Solution: Proceed with Experiment precipitate->clear_solution No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes step1 Step 1: Lower Final Concentration troubleshoot->step1 step2 Step 2: Use Step-wise Dilution step1->step2 step3 Step 3: Incorporate Solubilizing Agents (e.g., Cyclodextrin) step2->step3 step4 Step 4: Adjust pH of Buffer (if compatible with assay) step3->step4 reassess Re-assess for Precipitation step4->reassess reassess->clear_solution No reassess->troubleshoot Yes

Caption: Troubleshooting workflow for L-368,935 precipitation issues.

Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. It is the responsibility of the end-user to determine the suitability of these methods for their specific application and to conduct all experiments in a safe and compliant manner.

Technical Support Center: L-368,935 (also known as L-368,899)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of the non-peptide oxytocin receptor antagonist, L-368,935 (commonly referred to as L-368,899).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable oral bioavailability with L-368,899 in our animal studies. Is this a known issue?

A1: Yes, this is a well-documented characteristic of L-368,899. Studies in both rats and dogs have shown that the oral bioavailability of this compound is relatively low and can be highly variable. For instance, at a 5 mg/kg dose, the oral bioavailability was reported to be approximately 14% in female rats and 18% in male rats.[1][2] This variability is also dose-dependent, with plasma levels increasing more than proportionally with higher doses, suggesting saturation of metabolic pathways.[1][3]

Q2: What are the primary factors contributing to the poor oral bioavailability of L-368,899?

A2: The primary reason for the low oral bioavailability of L-368,899 is extensive first-pass metabolism in the liver.[1][3][4] Studies have shown that less than 10% of an administered dose is excreted unchanged.[1] The metabolism of L-368,899 can be saturated at higher doses, leading to non-linear pharmacokinetics.[1][3] In rats, gender differences in metabolizing capacity have also been observed, with female rats showing a lower metabolic capacity, which can contribute to variability in study outcomes.[1][3] While not explicitly identified as the primary barrier, the physicochemical properties of the compound, such as its solubility, may also play a role in its absorption.

Q3: How can we mitigate the impact of low oral bioavailability in our in vivo experiments?

A3: Given that extensive metabolism is a key issue, consider the following strategies:

  • Parenteral Administration: For studies where oral administration is not a strict requirement, parenteral routes such as intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection will bypass first-pass metabolism and ensure more consistent systemic exposure.[4]

  • Dose Adjustment: Be aware of the non-linear pharmacokinetics. Higher oral doses may lead to a disproportionate increase in plasma concentrations, but also potentially greater variability. Careful dose-range finding studies are recommended.

  • Formulation Enhancement: For oral studies, formulation strategies aimed at improving solubility and dissolution rate may enhance absorption.[5][6][7] These can include:

    • Micronization or Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.[5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[5][6][7]

    • Use of Co-solvents or Cyclodextrins: These can be used to increase the solubility of the compound in the formulation.[5]

Q4: We need to conduct an oral bioavailability study for a derivative of L-368,899. Can you provide a general experimental protocol?

A4: Certainly. Below is a detailed methodology for a typical in vivo oral bioavailability study in rats.

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Assessment in Rats

1. Objective: To determine the oral bioavailability and pharmacokinetic profile of a test compound (e.g., a derivative of L-368,899).

2. Materials:

  • Test compound
  • Vehicle for oral and intravenous formulations (e.g., saline, polyethylene glycol)
  • Male Sprague-Dawley rats (8-10 weeks old)
  • Oral gavage needles
  • Catheters for intravenous administration and blood sampling
  • Anticoagulant (e.g., EDTA)
  • Centrifuge
  • Analytical equipment for plasma concentration determination (e.g., LC-MS/MS)

3. Methodology:

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs

SpeciesSexDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Oral Bioavailability (F%)
RatFemale5Oral-<1-~214%
RatMale5Oral-<1-~218%
RatMale25Oral-<1-~241%
DogFemale5Oral-<1-~217%
DogFemale33Oral1-4--~241%

Data adapted from Thompson et al., 1997. Note that Cmax and AUC values were not explicitly provided in the abstract but the trends and bioavailability were reported.[1][3]

Visualizations

Diagram 1: Factors Influencing Oral Bioavailability

G cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation GI Tract Portal Vein Portal Vein Permeation->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Fraction

Caption: Key factors affecting the oral bioavailability of a drug.

Diagram 2: Experimental Workflow for In Vivo Bioavailability Study

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical & Data Phase Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Serial Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

Caption: Workflow for an in vivo oral bioavailability assessment.

References

potential off-target effects of L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the cholecystokinin (CCK) receptor antagonist, L-368,935. Due to the limited availability of a comprehensive public off-target screening profile for this compound, this guide focuses on its known selectivity, potential for off-target effects based on its chemical class, and provides detailed protocols for researchers to conduct their own off-target liability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-368,935?

A1: L-368,935 is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. The CCKB receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) found in the central nervous system and the gastrointestinal tract.

Q2: How selective is L-368,935 for the CCKB receptor over the CCKA receptor?

A2: L-368,935 exhibits high selectivity for the CCKB receptor. Some reports suggest a selectivity of over 1000-fold for the CCKB receptor compared to the CCKA receptor.[1]

Q3: Is there a comprehensive off-target binding profile available for L-368,935 against other receptors, enzymes, or ion channels?

A3: Currently, a comprehensive, publicly available off-target screening panel for L-368,935 against a broad range of unrelated biological targets is not available. Researchers should be aware of this data gap when designing and interpreting experiments.

Q4: What are the potential off-target effects of L-368,935 based on its chemical structure?

A4: L-368,935 belongs to the benzodiazepine class of compounds. While highly selective for its intended target, some benzodiazepines have been reported to interact with other receptors, including, but not limited to, other GPCRs.[2][3][4] Without specific screening data, the potential for off-target effects cannot be ruled out.

Q5: I am observing unexpected results in my experiment with L-368,935. Could these be due to off-target effects?

A5: Yes, unexpected results could potentially be attributed to off-target effects, especially if the observed phenotype is inconsistent with the known pharmacology of CCKB receptor blockade. Please refer to the Troubleshooting Guide below for a systematic approach to investigating such discrepancies.

Troubleshooting Guide: Unexpected Experimental Outcomes

If you encounter experimental results that are difficult to explain by the on-target activity of L-368,935, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Unexpected Phenotype in Cell-Based Assays Off-target activity on another receptor or signaling pathway.1. Confirm Target Expression: Ensure your cell line expresses the CCKB receptor. 2. Use a Negative Control Cell Line: If possible, repeat the experiment in a cell line that does not express the CCKB receptor. An effect in this line would suggest an off-target mechanism. 3. Orthogonal Antagonist: Attempt to rescue the phenotype using a structurally different, well-characterized CCKB antagonist. If the effect is not rescued, it may be an off-target effect of L-368,935.
Inconsistent In Vivo Effects Engagement of an unknown off-target in a specific tissue or cell type.1. Pharmacokinetic Analysis: Ensure adequate compound exposure in the target tissue. 2. Dose-Response Relationship: Establish a clear dose-response relationship for the observed effect. Atypical dose-response curves may suggest multiple targets. 3. Phenotypic Analysis in Knockout Animals: If available, use CCKB receptor knockout animals to confirm that the observed effect is mediated by the intended target.
Discrepancy Between Binding Affinity and Functional Potency Allosteric modulation or interaction with other signaling pathways.1. Functional Assays: Employ a battery of functional assays that measure different downstream signaling pathways (e.g., cAMP, calcium mobilization, β-arrestin recruitment). 2. Radioligand Binding Studies: Perform competition binding assays with known orthosteric and allosteric modulators to characterize the nature of the interaction.

Selectivity Profile of L-368,935

While a broad off-target profile is not available, the selectivity for its primary targets is documented.

Target Reported Affinity/Selectivity Assay Type
CCKB Receptor High affinity antagonistRadioligand Binding
CCKA Receptor >1000-fold lower affinity than for CCKBRadioligand Binding
Gastrin Receptor High affinity antagonist (Gastrin receptor is identical to CCKB receptor)Binding and Functional Assays

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for conducting a competitive radioligand binding assay to assess the affinity of L-368,935 for a potential off-target GPCR.

Objective: To determine the binding affinity (Ki) of L-368,935 for a specific off-target receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the receptor of interest.

  • A suitable radioligand for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).

  • Non-labeled competing ligand for the receptor of interest (for determining non-specific binding).

  • L-368,935 stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of L-368,935 in assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a solution of the radioligand at a concentration equal to its Kd for the receptor.

    • Prepare a high concentration of the non-labeled competing ligand (e.g., 1000-fold higher than its Ki).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.

    • Non-specific Binding (NSB): Add the high concentration of the non-labeled competing ligand, radioligand, and cell membranes to the wells.

    • Competitive Binding: Add each dilution of L-368,935, radioligand, and cell membranes to the wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the L-368,935 concentration.

    • Determine the IC₅₀ value (the concentration of L-368,935 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of L-368,935

L368935_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L368935 L-368,935 CCKB_R CCKB Receptor L368935->CCKB_R Blocks CCK Cholecystokinin (CCK) CCK->CCKB_R Activates Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: L-368,935 signaling pathway.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow start Start: Unexpected Experimental Result with L-368,935 confirm_on_target Confirm On-Target (CCKB) Mechanism start->confirm_on_target off_target_hypothesis Hypothesize Off-Target Effect confirm_on_target->off_target_hypothesis On-target mechanism ruled out literature_search Literature Search for Benzodiazepine Off-Targets off_target_hypothesis->literature_search in_silico_prediction In Silico Off-Target Prediction off_target_hypothesis->in_silico_prediction experimental_screen Experimental Off-Target Screening literature_search->experimental_screen in_silico_prediction->experimental_screen radioligand_assay Radioligand Binding Assay Panel experimental_screen->radioligand_assay functional_assay Functional Assay Panel experimental_screen->functional_assay identify_off_target Identify Potential Off-Target(s) radioligand_assay->identify_off_target functional_assay->identify_off_target end End: Characterize Off-Target Interaction identify_off_target->end

Caption: Workflow for investigating potential off-target effects.

References

troubleshooting L-368,935 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-368,935, a non-peptide oxytocin receptor (OTR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,935 and what is its primary mechanism of action?

A1: L-368,935 is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It functions by competitively binding to the OTR, thereby blocking the downstream signaling pathways typically initiated by oxytocin. The OTR is a G-protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. By inhibiting this pathway, L-368,935 can be used to study the physiological and behavioral roles of oxytocin.

Q2: What are the known off-target effects of L-368,935?

A2: The most well-documented off-target effect of L-368,935 is its interaction with vasopressin receptors (AVPRs), particularly the V1a receptor, due to the structural similarity between oxytocin and vasopressin receptors.[2] While L-368,935 displays greater selectivity for the OTR, its affinity for AVPRs can lead to confounding results, especially at higher concentrations.[4] One study noted that L-368,935 has a slightly higher affinity for the AVPR1a than the OTR, and therefore recommended against its use as an OTR-specific antagonist.[4] Researchers should carefully consider this cross-reactivity when designing experiments and interpreting data.

Q3: How should I prepare and store L-368,935?

A3: L-368,935 hydrochloride is soluble in water and DMSO up to 100 mM.[2][5] For in vivo experiments, a common vehicle is 0.9% saline.[6] Another suggested formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7] Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aqueous solutions should not be stored for more than one day.[2]

Troubleshooting Guides

In Vitro Experiment Variability

Q: My in vitro binding or functional assay results with L-368,935 are inconsistent. What are the potential causes and solutions?

A: Inconsistent results in in vitro assays can stem from several factors. Here's a troubleshooting guide:

  • Problem: Ligand Solubility and Stability

    • Possible Cause: Precipitation of L-368,935 in your assay buffer, especially at higher concentrations. While soluble in stock solutions, it may be less soluble in aqueous assay buffers.

    • Solution:

      • Visually inspect your working solutions for any precipitates.

      • Consider using a vehicle with a small percentage of DMSO or another co-solvent in your final assay buffer, ensuring the final concentration of the organic solvent does not affect your cells or receptor preparation.

      • Prepare fresh dilutions for each experiment.

  • Problem: Inconsistent IC50/Ki Values

    • Possible Cause: Variability in experimental conditions such as incubation time, temperature, or cell/membrane preparation. GPCR functional assays can be particularly sensitive to cell passage number and density.

    • Solution:

      • Standardize Protocols: Ensure consistent incubation times, temperatures, and cell densities between experiments.

      • Equilibrium Conditions: For binding assays, ensure the incubation time is sufficient to reach equilibrium.

      • Cell Health: Regularly check the health and viability of your cells. Use cells within a consistent and low passage number range.

  • Problem: High Background or Non-Specific Binding

    • Possible Cause: L-368,935 may be binding to components of your assay system other than the OTR.

    • Solution:

      • Optimize Blocking: In binding assays, ensure adequate blocking of non-specific binding sites.

      • Use Appropriate Controls: Include control experiments with cells that do not express the OTR to determine the level of non-specific binding.

      • Consider Off-Target Effects: Be mindful of potential binding to vasopressin receptors, which may be endogenously expressed in your cell line.

In Vivo Experiment Variability

Q: I am observing high variability in the behavioral or physiological responses to L-368,935 in my animal studies. What could be the cause?

A: Variability in in vivo experiments with L-368,935 is a known challenge and can be attributed to its pharmacokinetic properties.

  • Problem: Inconsistent Drug Exposure

    • Possible Cause: L-368,935 has variable oral bioavailability and its pharmacokinetics can be dose- and sex-dependent.[8][9] First-pass metabolism in the liver can also be extensive.[4]

    • Solution:

      • Route of Administration: Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism and achieve more consistent systemic exposure. Intramuscular injections can also provide a more controlled route of administration.[4]

      • Dose-Response Studies: Conduct thorough dose-response studies to identify an optimal dose that produces consistent effects in your model.

      • Timing of Experiments: The timing of behavioral or physiological measurements relative to drug administration is critical. L-368,935 has a relatively short half-life of approximately 2 hours in rats and dogs.[1][8] One study in coyotes found that the peak concentration in the cerebrospinal fluid (CSF) was between 15 and 30 minutes after intramuscular injection.[4][10]

  • Problem: Off-Target Behavioral Effects

    • Possible Cause: At higher doses, L-368,935 may antagonize vasopressin receptors, leading to behavioral or physiological effects that are not mediated by OTR blockade.

    • Solution:

      • Use the Lowest Effective Dose: Determine the lowest dose of L-368,935 that produces the desired effect on OTR-mediated responses to minimize off-target effects.

      • Control Experiments: Include control groups treated with a selective vasopressin receptor antagonist to differentiate between OTR- and AVPR-mediated effects.

Quantitative Data

Table 1: In Vitro Potency of L-368,935

Receptor/TissueAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
Oxytocin ReceptorRadioligand BindingRat (uterus)8.9[1][2][3]
Oxytocin ReceptorRadioligand BindingHuman (uterus)26[1][2][3]
Oxytocin ReceptorCoyote12[4][10]
Vasopressin V1a ReceptorRadioligand Binding370[2]
Vasopressin V2 ReceptorRadioligand Binding570[2]
Vasopressin V1a ReceptorCoyote511.6[4]

Table 2: Pharmacokinetic Parameters of L-368,935

SpeciesRoute of AdministrationDoseHalf-life (t1/2)Plasma Clearance (mL/min/kg)Oral Bioavailability (%)Reference
RatIntravenous1, 2.5, 10 mg/kg~2 hours23-36N/A[8]
DogIntravenous1, 2.5, 10 mg/kg~2 hours23-36N/A[8]
Rat (female)Oral5 mg/kg14[1][8]
Rat (male)Oral5 mg/kg18[1][8]
Rat (male)Oral25 mg/kg41[8]
DogOral5 mg/kg17[8]
DogOral33 mg/kg41[8]

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of L-368,935 for the oxytocin receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., uterine tissue) or cells expressing the oxytocin receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin).

    • Add increasing concentrations of L-368,935 (the competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of L-368,935.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Administration in Rodents

This protocol outlines the preparation and administration of L-368,935 for in vivo studies in rodents.

  • Preparation of L-368,935 Solution:

    • For intraperitoneal (i.p.) injection, dissolve L-368,935 hydrochloride in sterile 0.9% saline to the desired concentration.[6]

    • Alternatively, for a vehicle that may improve solubility, prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7] Add each solvent sequentially and ensure the solution is clear before adding the next. Sonication may be used to aid dissolution.[7]

    • Prepare the solution fresh on the day of the experiment.

  • Intraperitoneal (i.p.) Injection:

    • Gently restrain the mouse or rat.

    • Locate the injection site in the lower abdominal quadrant.

    • Insert a 25-27 gauge needle at a 10-20 degree angle to the abdominal wall.

    • Gently aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

    • Inject the L-368,935 solution.

    • Return the animal to its home cage and monitor for any adverse reactions.

Visualizations

OTR_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates L368935 L-368,935 L368935->OTR Binds and Inhibits Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Increased Intracellular Ca2+ IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the oxytocin receptor and the inhibitory action of L-368,935.

Troubleshooting_Workflow Start Experimental Variability Observed Assay_Type In Vitro or In Vivo? Start->Assay_Type In_Vitro In Vitro Issues Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Issues Assay_Type->In_Vivo In Vivo Solubility Check Solubility and Stability In_Vitro->Solubility Assay_Conditions Standardize Assay Conditions In_Vitro->Assay_Conditions Off_Target_Vitro Assess Off-Target Binding In_Vitro->Off_Target_Vitro Pharmacokinetics Review Pharmacokinetics and Dosing In_Vivo->Pharmacokinetics Route_Timing Optimize Route and Timing In_Vivo->Route_Timing Off_Target_Vivo Consider Off-Target In Vivo Effects In_Vivo->Off_Target_Vivo Solution_Vitro Refined In Vitro Protocol Solubility->Solution_Vitro Assay_Conditions->Solution_Vitro Off_Target_Vitro->Solution_Vitro Solution_Vivo Refined In Vivo Protocol Pharmacokinetics->Solution_Vivo Route_Timing->Solution_Vivo Off_Target_Vivo->Solution_Vivo

References

Technical Support Center: Enhancing CNS Penetration of L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the Central Nervous System (CNS) penetration of the oxytocin receptor antagonist, L-368,935.

Frequently Asked Questions (FAQs)

Q1: What is L-368,935 and what is its known CNS penetration capability?

Q2: What are the key physicochemical properties of L-368,935 that influence its CNS penetration?

A2: The ability of a molecule to cross the BBB is largely governed by its physicochemical properties. For L-368,935, the following properties are critical:

  • Molecular Weight (MW): L-368,935 has a molecular weight of 494.55 g/mol . Generally, molecules with a molecular weight under 400-500 Da have a better chance of passive diffusion across the BBB. L-368,935 is within this range, which is a favorable characteristic.

  • Lipophilicity (LogP): Lipophilicity is a key factor for BBB penetration. While experimentally determined values are not available, in silico predictions for the LogP of L-368,935 are approximately 3.5-4.5. This suggests a good level of lipophilicity, which is generally favorable for crossing the BBB.

  • Ionization State (pKa): The ionization state of a molecule at physiological pH (around 7.4) is crucial. Predicted pKa values for L-368,935 suggest it has both acidic and basic centers. The tetrazole group is acidic, while the piperazine nitrogen is basic. The overall charge of the molecule at pH 7.4 will influence its ability to cross the lipid-rich BBB.

  • Polar Surface Area (PSA): PSA is another important predictor of BBB penetration. A lower PSA is generally preferred.

Q3: What are the primary mechanisms that might limit the CNS penetration of L-368,935?

A3: Several factors could limit the CNS penetration of L-368,935:

  • Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain.[2][3] Small molecules, including some benzodiazepine derivatives, can be substrates for these transporters.

  • Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the free drug available to cross the BBB.

  • Metabolism: Rapid metabolism in the periphery can reduce the amount of L-368,935 that reaches the BBB.

Q4: What general strategies can be employed to improve the CNS penetration of a compound like L-368,935?

A4: There are several established strategies to enhance the brain uptake of small molecules:

  • Chemical Modification: Modifying the structure of L-368,935 to optimize its physicochemical properties is a primary approach. This can involve increasing lipophilicity, reducing hydrogen bonding capacity, and masking features recognized by efflux transporters.

  • Formulation Strategies: Encapsulating L-368,935 in nanocarriers like liposomes or polymeric nanoparticles can help it bypass efflux pumps and cross the BBB.

  • Alternative Routes of Administration: Intranasal delivery can bypass the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways.

Troubleshooting Guide for Poor CNS Penetration of L-368,935

This guide provides a structured approach to diagnosing and addressing issues with the CNS penetration of L-368,935 in your experiments.

Observed Problem Potential Cause Suggested Troubleshooting Steps & Solutions
Low or undetectable levels of L-368,935 in brain tissue or CSF. 1. Poor passive permeability across the BBB. 2. High P-glycoprotein (P-gp) efflux. 3. High plasma protein binding. 4. Rapid peripheral metabolism. 1. Assess in vitro BBB permeability: Use a PAMPA-BBB or a cell-based transwell assay (e.g., with MDCK-MDR1 cells) to determine the apparent permeability coefficient (Papp).2. Determine P-gp substrate activity: The MDCK-MDR1 assay can also be used to calculate the efflux ratio (ER). An ER > 2 suggests the compound is a P-gp substrate.[4] If P-gp efflux is high, consider co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in preclinical models to confirm its role.[3] Structural modifications to reduce P-gp recognition may be necessary (see Structural Modification Strategies table).3. Measure plasma protein binding: Use equilibrium dialysis or ultracentrifugation to determine the fraction of unbound drug in plasma.4. Conduct pharmacokinetic studies: Analyze plasma samples over time to determine the half-life and clearance of L-368,935.
In vitro assays show good permeability, but in vivo brain concentrations are still low. 1. Dominant P-gp efflux in vivo. 2. Rapid brain metabolism. 3. Instability of the compound in vivo. 1. Perform in vivo microdialysis studies: This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid, providing a more accurate picture of target site exposure.[5]2. Investigate brain homogenate stability: Incubate L-368,935 with brain homogenates to assess its metabolic stability in the CNS.3. Consider formulation approaches: Encapsulation in nanoparticles can protect the drug from metabolism and reduce interaction with efflux pumps.
High variability in CNS penetration between individual animals. 1. Genetic polymorphisms in efflux transporters. 2. Differences in metabolic enzyme activity. 3. Experimental variability. 1. Increase sample size: A larger group of animals can help to determine if the variability is statistically significant.2. Standardize experimental conditions: Ensure consistent dosing, sampling times, and analytical procedures.3. Consider using a different animal strain: Some strains may have more consistent expression of relevant transporters and enzymes.

Data Presentation: Physicochemical Properties and CNS Penetration Data

Table 1: Physicochemical Properties of L-368,935
PropertyValueSource
Chemical Formula C₂₇H₂₆N₈O₂MedKoo Biosciences
Molecular Weight 494.55 g/mol MedKoo Biosciences
Predicted LogP 3.5 - 4.5In silico prediction
Predicted pKa (acidic) ~4.8 (tetrazole)In silico prediction
Predicted pKa (basic) ~7.5 (piperazine)In silico prediction

Note: LogP and pKa values are in silico predictions and should be experimentally verified.

Table 2: Comparative CNS Penetration Data of Oxytocin Antagonists
CompoundSpeciesAdministration RouteCNS Penetration MetricValueReference
L-368,899 Rhesus MonkeyIntravenousPeak CSF Concentration~10 ng/mL[1]
L-368,899 CoyoteIntramuscularTime to Peak CSF Concentration15-30 min[1]
Cligosiban HumanOralCSF/Unbound Plasma Ratio~40%[1]
Retosiban Rat-Predicted CNS PenetrationLow[1]
Epelsiban --Design FeaturePeripherally selective[1]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of L-368,935 across an artificial lipid membrane mimicking the BBB.

Methodology:

  • Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane).

  • Preparation of solutions: A solution of L-368,935 is prepared in a buffer at a relevant pH (e.g., 7.4). A reference standard with known BBB permeability is also prepared.

  • Assay setup: The donor wells of the filter plate are filled with the L-368,935 solution. The acceptor wells of a corresponding plate are filled with buffer. The filter plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantification: After incubation, the concentration of L-368,935 in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cd(0) is the initial concentration in the donor well.

In Vivo Microdialysis for CNS Drug Delivery Assessment

Objective: To measure the unbound concentration of L-368,935 in the brain interstitial fluid of a living animal.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal (e.g., rat, mouse). A guide cannula is fixed to the skull.

  • Recovery: The animal is allowed to recover from surgery for at least 24 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline.

  • Administration of L-368,935: L-368,935 is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours after drug administration. Blood samples are also collected at corresponding time points.

  • Analysis: The concentration of L-368,935 in the dialysate and plasma samples is quantified by a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated by dividing the area under the curve (AUC) of the dialysate concentration by the AUC of the unbound plasma concentration.

Mandatory Visualizations

BBB_Penetration_Factors cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_in_Blood L-368,935 (Free & Protein-Bound) Endothelial_Cell Endothelial Cell Drug_in_Blood->Endothelial_Cell Passive Diffusion Pgp_Efflux P-gp Efflux Pump Endothelial_Cell->Pgp_Efflux Efflux Drug_in_Brain L-368,935 (at Target) Endothelial_Cell->Drug_in_Brain Entry Pgp_Efflux->Drug_in_Blood Pumped out

Caption: Factors influencing the CNS penetration of L-368,935 at the blood-brain barrier.

Modification_Strategy_Workflow Start Low CNS Penetration of L-368,935 Assess_Properties Assess Physicochemical Properties (LogP, pKa, PSA) & P-gp Efflux Start->Assess_Properties High_Pgp High P-gp Efflux? Assess_Properties->High_Pgp Modify_Pgp Structural Modification to Reduce P-gp Recognition (e.g., add bulky group, reduce H-bonds) High_Pgp->Modify_Pgp Yes Low_Lipophilicity Suboptimal Lipophilicity? High_Pgp->Low_Lipophilicity No Synthesize_Analog Synthesize & Purify Analog Modify_Pgp->Synthesize_Analog Modify_Lipophilicity Increase Lipophilicity (e.g., add lipophilic groups) Low_Lipophilicity->Modify_Lipophilicity Yes Low_Lipophilicity->Synthesize_Analog No Modify_Lipophilicity->Synthesize_Analog Test_Analog Test Analog in In Vitro/In Vivo Assays Synthesize_Analog->Test_Analog Improved Improved CNS Penetration? Test_Analog->Improved End Lead Candidate for Further Development Improved->End Yes Re-evaluate Re-evaluate & Refine Modification Strategy Improved->Re-evaluate No Re-evaluate->Assess_Properties Signaling_Pathway L-368,935_Brain L-368,935 in CNS OTR Oxytocin Receptor (in brain) L-368,935_Brain->OTR Antagonizes Signaling_Cascade Downstream Signaling (e.g., Gq/11 pathway) OTR->Signaling_Cascade Blocks Oxytocin Binding Behavioral_Effect Modulation of Social Behavior, Anxiety, etc. Signaling_Cascade->Behavioral_Effect Alters Neuronal Activity

References

Technical Support Center: L-368,935 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of L-368,935 solutions. The following information is intended to address common issues and questions that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-368,935?

A1: L-368,935 is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a stock solution in high-purity DMSO.

Q2: What are the recommended storage conditions for L-368,935 solutions?

A2: For short-term storage (days to weeks), solutions should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C.[1] To minimize degradation, it is advisable to store the compound in a dry, dark environment.[1]

Q3: What is the expected shelf-life of L-368,935 solutions?

A3: When stored properly at -20°C, L-368,935 solutions are expected to be stable for over two years.[1] However, stability can be affected by various factors, including the concentration of the solution, the number of freeze-thaw cycles, and exposure to light.

Q4: Can I store L-368,935 solutions at room temperature?

A4: While L-368,935 is shipped at ambient temperature and is stable for a few weeks under these conditions, it is not recommended for long-term storage.[1] For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.

Q5: How many freeze-thaw cycles can a solution of L-368,935 undergo?

A5: To maintain the integrity of the compound, it is best to minimize the number of freeze-thaw cycles. We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.

Q6: I observed precipitation in my L-368,935 solution after thawing. What should I do?

A6: Precipitation upon thawing can sometimes occur. Gently warm the solution to 37°C and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or solubility issues. Refer to the Troubleshooting Guide below for further steps.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with L-368,935 solutions.

Issue Potential Cause Recommended Action
Reduced or inconsistent experimental results Degradation of L-368,935 due to improper storage or handling.1. Prepare a fresh stock solution from solid L-368,935.2. Aliquot the new stock solution to minimize freeze-thaw cycles.3. Verify storage conditions (temperature, light exposure).4. Perform a stability check using a suitable analytical method like HPLC.
Precipitation in the solution upon thawing Low solubility at colder temperatures or compound degradation.1. Warm the solution to 37°C and vortex to aid dissolution.2. If precipitation persists, consider preparing a fresh, less concentrated stock solution.3. Centrifuge the solution to pellet the precipitate and use the supernatant, noting that the concentration may be lower than expected.
Discoloration of the solution Potential degradation of the compound, possibly due to oxidation or light exposure.1. Discard the discolored solution.2. Prepare a fresh solution and ensure it is stored in a dark container at the recommended temperature.3. When handling, minimize exposure to light.

Experimental Protocols

Preparation of L-368,935 Stock Solution
  • Materials:

    • L-368,935 solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Allow the L-368,935 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of L-368,935 powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for long-term use.

General Protocol for Assessing Solution Stability by HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method optimization will be required for specific equipment and conditions.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other suitable modifier

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of L-368,935.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of L-368,935 of known concentration.

    • Inject the standard to determine the retention time and peak area of the intact compound.

    • Inject the aged or suspect solution.

    • Compare the chromatogram of the aged solution to the standard. A decrease in the peak area of the main compound and the appearance of new peaks may indicate degradation.

    • Quantify the percentage of remaining L-368,935 by comparing the peak area to that of the initial (time zero) sample.

Visualizations

Signaling Pathway of Cholecystokinin (CCK) Receptors

L-368,935 is an antagonist of cholecystokinin (CCK) receptors. The following diagram illustrates the general signaling pathway activated by CCK binding to its receptors, which L-368,935 would inhibit.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK Cholecystokinin (CCK) CCKR CCK Receptor CCK->CCKR Binds L368935 L-368,935 (Antagonist) L368935->CCKR Blocks Gq Gq protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., enzyme secretion) PKC->CellularResponse Ca->CellularResponse

CCK Receptor Signaling Pathway
Troubleshooting Workflow for L-368,935 Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of L-368,935 solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Temp, Light, Aliquots) Start->CheckStorage PrepFresh Prepare Fresh Stock Solution CheckStorage->PrepFresh Improper HPLC_Check Perform HPLC Analysis on Old and New Solutions CheckStorage->HPLC_Check Proper ReRunExp Re-run Experiment with Fresh Solution PrepFresh->ReRunExp ProblemSolved Problem Resolved ReRunExp->ProblemSolved Successful ProblemPersists Problem Persists ReRunExp->ProblemPersists Unsuccessful ConsiderFactors Consider Other Experimental Factors (Assay, Cells, etc.) ProblemPersists->ConsiderFactors Degradation_Confirmed Degradation Confirmed HPLC_Check->Degradation_Confirmed Degradation Products Found No_Degradation No Significant Degradation HPLC_Check->No_Degradation No Degradation No_Degradation->ConsiderFactors

Troubleshooting Workflow

References

Technical Support Center: Interpreting Unexpected Results with L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving L-368,935. L-368,935 is a non-peptide antagonist of cholecystokinin (CCK) receptors. Understanding its mechanism of action and potential experimental variables is crucial for obtaining reliable and interpretable results.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of L-368,935?

A1: L-368,935 is a competitive antagonist of cholecystokinin (CCK) receptors. There are two main subtypes of CCK receptors: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).[1][2] L-368,935 and similar non-peptide antagonists act by binding to these receptors and preventing the endogenous ligand, cholecystokinin, from binding and initiating downstream signaling.[3]

Q2: What are the expected downstream signaling effects of CCK receptor activation that L-368,935 should inhibit?

A2: CCK receptors are G-protein coupled receptors (GPCRs), primarily coupled to the Gq alpha subunit.[4][5] Activation of the CCK receptor by an agonist like CCK-8 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key second messenger.[4][5] Therefore, in a functional assay, L-368,935 is expected to inhibit the agonist-induced increase in intracellular calcium.

Q3: What are the key differences between CCK1 and CCK2 receptors that might affect my experiments with L-368,935?

A3: The two receptor subtypes are distinguished by their peptide selectivity. The CCK1 receptor has a high affinity for the sulfated form of CCK, while the CCK2 receptor binds both sulfated and non-sulfated CCK and gastrin with similar high affinity.[6] Their tissue distribution also differs, with CCK1 receptors found predominantly in the gastrointestinal tract (e.g., pancreas, gallbladder) and CCK2 receptors being the primary subtype in the central nervous system and stomach.[1] The selectivity profile of L-368,935 for these two subtypes is a critical parameter for interpreting experimental results.

Q4: What are some well-characterized, alternative non-peptide CCK receptor antagonists I can use as controls?

A4: Several other non-peptide antagonists are well-documented and can be used as controls. For CCK1 receptor selectivity, Devazepide (MK-329) is a classic example.[1] For CCK2 receptor selectivity, L-365,260 is a widely used tool compound.[7][8] Using these compounds in parallel with L-368,935 can help validate your assay and interpret the selectivity of your experimental outcomes.

II. Troubleshooting Unexpected Results

Encountering unexpected results is a common aspect of experimental research. This section provides a guide to troubleshoot potential issues when working with L-368,935.

Observed Problem Potential Cause Suggested Solution
No or low inhibitory activity of L-368,935 in a functional assay (e.g., calcium flux). 1. Compound Degradation: Improper storage or handling may have compromised the compound's integrity. 2. Low Compound Potency: The concentration range tested may be too low to observe an effect. 3. Poor Solubility: L-368,935 may have precipitated out of the assay buffer. 4. Suboptimal Assay Conditions: Cell density, agonist concentration (e.g., CCK-8), or incubation times may not be ideal. 5. Incorrect Receptor Subtype: The cell line may not express the target CCK receptor subtype or may express it at very low levels.1. Use a fresh stock of L-368,935 and confirm proper storage conditions (typically -20°C or -80°C). 2. Test a wider range of concentrations, up to 100 µM. 3. Visually inspect for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your assay (typically <0.5%). Consider gentle warming or sonication to aid dissolution. 4. Optimize assay parameters, including cell seeding density, using an EC80 concentration of the agonist, and varying the pre-incubation time with L-368,935. 5. Confirm CCK receptor expression in your cell line using methods like RT-PCR or by testing a known potent agonist and antagonist for the expected response.
High background signal or "inhibitory" effect of the vehicle control (e.g., DMSO). 1. DMSO Toxicity: The final concentration of DMSO may be too high, leading to cellular stress or death. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated.1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. 2. Prepare fresh assay buffers and reagents.
Inconsistent results between experiments. 1. Cell Passage Number: Receptor expression levels can change with increasing cell passage numbers. 2. Reagent Variability: Using different batches of critical reagents (e.g., FBS, agonist) can introduce variability. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations in results.1. Use cells within a defined and validated passage number range for all experiments. 2. Use the same batch of critical reagents for a set of comparative experiments. If a new batch is introduced, perform a bridging experiment. 3. Ensure pipettes are properly calibrated.
L-368,935 shows activity in a cell line not expected to express CCK receptors. 1. Off-Target Effects: The compound may be interacting with other cellular targets.1. Perform a counterscreen against a panel of other relevant GPCRs or targets. 2. Test the compound in a functional assay that is independent of the CCK receptor signaling pathway (e.g., a cell viability assay) to rule out non-specific effects.

III. Quantitative Data Summary

CompoundTarget ReceptorAssay TypeSpeciesIC50 / KiReference
L-365,260 CCK2 (CCKB)Radioligand Binding ([3H]L-365,260)Guinea Pig (Brain)Kd = 2.3 nM[7]
Devazepide (L-364,718) CCK1 (CCKA)Radioligand BindingHumanIC50 ~ 5 nM
PD 135666 CCK2 (CCKB)Radioligand Binding ([125I]BH-CCK-8)Mouse (Cortex)IC50 = 0.1 nM
PD 140548 CCK1 (CCKA)Radioligand Binding ([125I]BH-CCK-8)Rat (Pancreas)IC50 = 2.8 nM

IV. Experimental Protocols

A. CCK Receptor Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of L-368,935 to CCK receptors.

Objective: To determine the IC50 value of L-368,935 at CCK1 and CCK2 receptors.

Materials:

  • Cell membranes expressing the human CCK1 or CCK2 receptor.

  • Radioligand: e.g., [125I]CCK-8 for CCK1 or [3H]L-365,260 for CCK2.[7]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • L-368,935 and reference antagonists (e.g., Devazepide, L-365,260).

  • Non-specific binding control: High concentration of unlabeled agonist (e.g., 1 µM CCK-8).

  • Filter plates (e.g., GF/C) and vacuum manifold.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of L-368,935 (or controls) in binding buffer.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: After drying the filters, add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,935 and fit the data using a non-linear regression model to determine the IC50 value.

B. Calcium Flux Functional Assay

This protocol outlines a common method to assess the functional antagonism of L-368,935.[4]

Objective: To determine the functional potency (IC50) of L-368,935 in inhibiting agonist-induced calcium mobilization.

Materials:

  • A recombinant cell line stably expressing the human CCK1 or CCK2 receptor (e.g., CHO-K1 or HEK293).[4]

  • Cell Culture Medium (e.g., DMEM/F-12 with FBS).

  • Agonist: Cholecystokinin Octapeptide (CCK-8), sulfated.[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[4]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • L-368,935 and reference antagonists.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to adhere overnight.[4]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution. Incubate as per the manufacturer's instructions (typically 30-60 minutes at 37°C).[4]

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of L-368,935 (or controls) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a pre-determined concentration of the agonist (e.g., EC80 of CCK-8) and immediately begin kinetic measurement of the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response against the concentration of L-368,935 and fit the data to a dose-response curve to determine the IC50 value.

V. Mandatory Visualizations

Signaling Pathway Diagram

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK Receptor (CCK1 or CCK2) Gq Gq CCKR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates CCK CCK (Agonist) CCK->CCKR Binds & Activates L368935 L-368,935 (Antagonist) L368935->CCKR Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i (Calcium Flux) ER->Ca_cyto Releases Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: CCK Receptor Signaling Pathway and the inhibitory action of L-368,935.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Preparation cluster_assay Functional Assay (e.g., Calcium Flux) cluster_analysis Data Analysis prep_cells Prepare CCK Receptor- Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye prep_cells->dye_loading prep_compound Prepare Serial Dilutions of L-368,935 pre_incubation Pre-incubate Cells with L-368,935/Controls prep_compound->pre_incubation prep_controls Prepare Controls (Vehicle, Ref. Antagonist) prep_controls->pre_incubation dye_loading->pre_incubation agonist_addition Stimulate with CCK Agonist (e.g., CCK-8) pre_incubation->agonist_addition readout Measure Fluorescence Signal (Kinetic Read) agonist_addition->readout calc_response Calculate % Inhibition readout->calc_response dose_response Generate Dose-Response Curve calc_response->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: General experimental workflow for characterizing a CCK receptor antagonist.

References

L-368,935 antagonist efficacy in different species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,935. This resource provides in-depth information, experimental protocols, and troubleshooting guidance for researchers utilizing this selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,935 and what is its primary mechanism of action?

L-368,935 is a potent and selective, non-peptide antagonist of the oxytocin receptor (OXTR).[1][2] It is widely used in animal research to investigate oxytocin-dependent behaviors and physiological processes by selectively blocking the neural actions of oxytocin after peripheral administration.[1][2]

The primary mechanism of action for L-368,935 is the competitive inhibition of the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[3] Normally, the binding of oxytocin to its receptor activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] This increase in cytosolic Ca2+ leads to various physiological responses, such as smooth muscle contraction.[4] L-368,935 prevents this cascade by blocking oxytocin from binding to its receptor.

OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds L368935 L-368,935 L368935->OTR Blocks Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca ↑ Intracellular [Ca2+] ER->Ca Releases Ca2+ Response Cellular Response (e.g., Contraction) Ca->Response Leads to

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,935. (Max-width: 760px)
Q2: How does the binding affinity and efficacy of L-368,935 vary across different species?

The binding affinity of L-368,935 for the oxytocin receptor (OXTR) is relatively consistent across several tested species, including rats, macaques, humans, and coyotes.[1] However, its affinity for the structurally similar arginine vasopressin 1a receptor (AVPR1a) shows more significant variation, which is a critical consideration for experimental design.[1] Lower Ki values indicate higher binding affinity.

Table 1: L-368,935 Binding Affinity (Ki) in nmol/L

Species Oxytocin Receptor (OXTR) Vasopressin 1a Receptor (AVPR1a) Selectivity (AVPR1a Ki / OXTR Ki)
Coyote 12.4 nM[1] 512 nM[1] ~41x
Rat Within range of 12.4 nM*[1] 110 - 180 nM[1] Lower than Coyote
Macaque Within range of 12.4 nM*[1] 110 - 180 nM[1] Lower than Coyote

| Human | Within range of 12.4 nM*[1] | 110 - 180 nM[1] | Lower than Coyote |

*Note: A study on coyotes reported that the OXTR binding affinity of 12.4 nM was "squarely within the range of binding affinities for rat, macaque, and human OXTR," though specific values from the original comparative studies were not provided in the text.[1] The affinity for AVPR1a in coyotes is approximately four to five times lower (higher Ki) than in other reported species.[1]

Q3: What are the key experimental protocols for assessing the efficacy of L-368,935?

Two primary types of assays are used to characterize the efficacy and affinity of L-368,935: competitive binding assays to determine its affinity for the receptor, and functional assays to measure its ability to block receptor-mediated signaling.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of L-368,935 by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor in tissue homogenates or cell membranes.

Methodology:

  • Tissue/Cell Membrane Preparation:

    • Homogenize brain tissue (e.g., from the amygdala or hypothalamus) or cells expressing the target receptor (OXTR or AVPR1a) in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Determine the protein concentration of the final membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., ¹²⁵I-labeled ornithine vasotocin analog, ¹²⁵I-OVTA, for OXTR), and varying concentrations of unlabeled L-368,935 (the competitor).[8]

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known saturating unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of L-368,935.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of L-368,935 that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Homogenize Tissue/ Cells Expressing OTR P2 Prepare Membranes (Centrifugation) P1->P2 P3 Determine Protein Concentration P2->P3 A1 Incubate Membranes with: 1. Radioligand (¹²⁵I-OVTA) 2. Competitor (L-368,935) P3->A1 A2 Filter to Separate Bound from Free Ligand A1->A2 A3 Quantify Radioactivity (Gamma Counter) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Competition Curve (% Binding vs. [L-368,935]) D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Experimental workflow for a competitive radioligand binding assay. (Max-width: 760px)
Protocol 2: In Vitro Calcium Mobilization Assay

This functional assay measures the ability of L-368,935 to block the increase in intracellular calcium that occurs upon agonist stimulation of the oxytocin receptor.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.[10]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in an appropriate assay buffer.[7][10]

    • Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Antagonist and Agonist Addition:

    • Wash the cells gently with buffer to remove excess extracellular dye.

    • Add varying concentrations of L-368,935 to the wells and pre-incubate for a set period to allow the antagonist to bind to the receptors.

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).[7]

    • Establish a baseline fluorescence reading for several seconds.

    • Using the instrument's integrated fluidics, add a fixed concentration of an agonist (e.g., oxytocin) that is known to elicit a sub-maximal response (EC80).

  • Fluorescence Measurement and Data Analysis:

    • Immediately after agonist addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the L-368,935 concentration.

    • Calculate the IC50 value, representing the concentration of L-368,935 that inhibits 50% of the agonist-induced calcium response.

Troubleshooting Guide

Issue: Inconsistent or no observable effects in in vivo experiments.
  • Q: Why am I not seeing the expected behavioral or physiological changes after administering L-368,935?

    • A: Check Species and Dosage: Ensure the dose is appropriate for the species being studied. While binding affinities for OXTR are similar, pharmacokinetic properties, such as blood-brain barrier penetration and metabolic half-life, can vary significantly between species. Data from coyotes show that L-368,935 peaks in the cerebrospinal fluid 15-30 minutes after intramuscular injection, but this timing may differ in rodents or primates.[1][2]

    • A: Consider Off-Target Effects: At higher concentrations, L-368,935 may antagonize AVPR1a.[1] This is particularly relevant in species where its selectivity is lower. The observed effect (or lack thereof) could be a composite of both OXTR and AVPR1a blockade. Run control experiments with a selective V1a antagonist if possible.

    • A: Route and Timing of Administration: The route of administration (e.g., intraperitoneal vs. subcutaneous vs. intramuscular) will affect absorption and bioavailability. The timing of administration relative to the behavioral test is also critical and should align with the drug's peak concentration in the target tissue.

Issue: High variability or poor signal in in vitro assays.
  • Q: My competitive binding or calcium mobilization assays are giving inconsistent results. What are common pitfalls?

    • A: For Binding Assays: Ensure membrane preparations are consistent and have not been subjected to multiple freeze-thaw cycles. Verify the activity and concentration of your radioligand, as its degradation can lead to poor results. Incomplete washing to separate bound and free ligand can also increase background noise.

    • A: For Calcium Assays: Ensure cells are healthy and not over-confluent, which can dampen signaling responses. Inconsistent dye loading can be a major source of variability; ensure even loading time and temperature across all wells. The concentration of the challenge agonist is critical; use a concentration at or near the EC80 to create a sufficient window for observing inhibition.

Issue: How to confirm the observed effect is specific to the oxytocin receptor?
  • Q: How can I be sure that the effects of L-368,935 are due to OXTR blockade and not AVPR1a?

    • A: This is a critical question due to the structural homology between the receptors.[11][12] The approach to confirming specificity depends on the experimental model.

Start Is the effect of L-368,935 specific to OXTR? CheckKi Consult Selectivity Data (e.g., Table 1) Is L-368,935 concentration well below AVPR1a Ki? Start->CheckKi Yes Likely OXTR-specific CheckKi->Yes Yes No Potential AVPR1a off-target effect CheckKi->No No / Unsure ControlExp Perform Control Experiment InVitro In Vitro: Use cell lines expressing only OXTR or AVPR1a ControlExp->InVitro InVivo In Vivo: Use a selective AVPR1a antagonist as a control ControlExp->InVivo KO_Model In Vivo (Advanced): Use OXTR knockout animals to confirm lack of effect ControlExp->KO_Model No->ControlExp

Caption: Decision workflow for troubleshooting the specificity of L-368,935. (Max-width: 760px)

References

overcoming limitations of L-368,935 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,935 (also commonly referred to as L-368,899), a selective oxytocin receptor (OXTR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help overcome the limitations of L-368,935 in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered when working with L-368,935.

Q1: What is the difference between L-368,935 and L-368,899?

A1: There is no difference between the two. L-368,935 and L-368,899 are used interchangeably in scientific literature to refer to the same non-peptide oxytocin receptor antagonist.[1] For consistency, this guide will use the designation L-368,935.

Q2: I'm observing inconsistent or unexpected results in my cell-based assay. What could be the cause?

A2: Inconsistent results can arise from several factors related to the compound, cell system, or assay protocol. Here’s a troubleshooting workflow to identify the issue:

  • Compound Integrity:

    • Solubility: L-368,935 is readily soluble in DMSO, but has limited aqueous solubility.[2][3] Ensure the compound is fully dissolved in your stock solution. Precipitation in your aqueous assay buffer can lead to inaccurate concentrations. Consider using a small percentage of DMSO in your final assay medium (typically <0.1%) and vortexing thoroughly.

    • Stability: Store L-368,935 as a powder at -20°C for long-term storage.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.

  • Cell Health and Target Expression:

    • Cell Viability: Ensure your cells are healthy and in the exponential growth phase. High passage numbers can alter receptor expression and signaling.

    • Receptor Expression Levels: The level of oxytocin receptor expression in your chosen cell line will significantly impact the observed effect. Verify OXTR expression using techniques like qPCR or western blotting.

  • Assay Protocol:

    • Incubation Times: Optimize incubation times for both the antagonist (L-368,935) and the subsequent agonist stimulation.

    • Agonist Concentration: Use an appropriate concentration of the oxytocin agonist (e.g., oxytocin, carbetocin) to elicit a submaximal response (EC80 is often recommended for antagonist assays) to allow for a clear inhibitory effect.

Q3: I am concerned about the selectivity of L-368,935. How specific is it for the oxytocin receptor?

A3: This is a critical consideration when using L-368,935. There are conflicting reports in the literature regarding its selectivity, particularly against the closely related vasopressin 1a receptor (AVPR1a).

  • Reported Selectivity:

    • Some studies report that L-368,935 has over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[3]

    • However, other research, particularly in human brain tissue, suggests that L-368,935 may have a slightly higher affinity for the AVPR1a than the OXTR.[5][6]

  • Troubleshooting Selectivity Issues:

    • Species Differences: Be aware that receptor binding affinity and selectivity can vary between species.[7] Data from rat or coyote models may not directly translate to human systems.[8][9]

    • Concentration: Use the lowest effective concentration of L-368,935 in your experiments to minimize off-target effects. A thorough dose-response curve is essential.

    • Control Experiments: Include appropriate controls to assess potential AVPR1a-mediated effects. This can be done by using a selective AVPR1a antagonist in parallel or by using cell lines that express AVPR1a but not OXTR.

Q4: What is the best way to prepare L-368,935 for in vivo studies?

A4: The preparation of L-368,935 for in vivo administration depends on the route of administration and the animal model.

  • Solubility and Vehicle:

    • For intraperitoneal (i.p.) injections in mice, L-368,935 has been successfully dissolved in 0.9% saline.[10]

    • For intramuscular (i.m.) injections in coyotes, it has been formulated in saline at pH 5.5.[8]

    • A common vehicle for oral administration in rats is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication may be required to achieve complete dissolution in aqueous-based vehicles.[2][11]

  • Recommended Practices:

    • Always prepare fresh solutions for in vivo experiments on the day of use.[12]

    • Filter the final solution through a 0.22 µm syringe filter to ensure sterility before injection.

    • Perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-368,935.

Table 1: Physicochemical Properties of L-368,935

PropertyValueReference(s)
IUPAC Name(S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1]
Molecular FormulaC₂₆H₄₂N₄O₅S₂[1]
Molecular Weight554.77 g/mol [1]
SolubilitySoluble in DMSO (up to 100 mM) and Water (up to 100 mM)[3][13]

Table 2: Pharmacological Profile of L-368,935

ParameterSpecies/TissueValueReference(s)
Binding Affinity (IC₅₀/Ki)
Oxytocin Receptor (IC₅₀)Rat Uterus8.9 nM[4][12]
Oxytocin Receptor (IC₅₀)Human Uterus26 nM[12]
Oxytocin Receptor (Ki)Coyote Brain12.38 nM[8][9]
Vasopressin V1a Receptor (IC₅₀)Rat370 nM[3]
Vasopressin V1a Receptor (Ki)Coyote Brain511.6 nM[8][9]
Vasopressin V2 Receptor (IC₅₀)Rat570 nM[3]
Pharmacokinetics
Oral BioavailabilityRat14-41%[12]
Half-life (t₁/₂)Rat & Dog (i.v.)~2 hours[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-368,935.

Protocol 1: In Vitro Calcium Mobilization Assay for OXTR Antagonism

This protocol is designed to assess the antagonistic activity of L-368,935 on the oxytocin receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor (or other suitable cell line)

  • L-368,935 hydrochloride

  • Oxytocin acetate

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Pluronic F-127

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic read and liquid handling capabilities

Procedure:

  • Cell Plating:

    • Seed the OXTR-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), probenecid (2.5 mM), and a small amount of Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells 2-3 times with assay buffer containing probenecid to remove extracellular dye.

  • Compound Preparation and Incubation:

    • Prepare a stock solution of L-368,935 in DMSO. Serially dilute the stock solution in assay buffer to create a range of antagonist concentrations.

    • Add the diluted L-368,935 solutions to the respective wells of the cell plate. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of oxytocin in assay buffer at a concentration that is 2-fold the final desired EC₈₀ concentration.

    • Set the fluorescence plate reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Program for a kinetic read with an initial baseline reading followed by agonist addition.

    • Initiate the reading to establish a stable baseline fluorescence.

    • Using the plate reader's injector, add the oxytocin solution to all wells.

    • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response in each well as a percentage of the control response (oxytocin alone).

    • Plot the percentage of inhibition against the logarithm of the L-368,935 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Administration of L-368,935 in Mice

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of L-368,935 to mice for behavioral studies.

Materials:

  • L-368,935 hydrochloride

  • Sterile 0.9% saline

  • Sterile 1 ml syringes with 27-30 gauge needles

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of L-368,935.

    • Dissolve the compound in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.25 ml).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication may be necessary.

    • Draw the solution into a sterile syringe through a 0.22 µm syringe filter.

  • Administration:

    • Gently restrain the mouse.

    • Administer the L-368,935 solution via intraperitoneal injection.

    • The timing of the injection relative to the behavioral test should be optimized based on the pharmacokinetic profile of the compound and the specific experimental question. A pre-treatment time of 15-30 minutes is common.[10]

  • Controls:

    • Administer a vehicle control (sterile 0.9% saline) to a separate group of animals.

Visualizations

Signaling Pathway

The following diagram illustrates the primary signaling pathway of the oxytocin receptor (OXTR), a Gq-coupled receptor. L-368,935 acts as an antagonist at this receptor, blocking the initiation of this cascade.

Oxytocin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Binds & Activates L368935 L-368,935 (Antagonist) L368935->OXTR Binds & Blocks Gq Gq protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting experiments with L-368,935.

Troubleshooting_Workflow Start Unexpected/Inconsistent Results Check_Compound 1. Verify Compound Integrity Start->Check_Compound Solubility Check Solubility (Precipitation?) Check_Compound->Solubility Issue? Storage Check Storage Conditions & Aliquoting Check_Compound->Storage Issue? Check_Cells 2. Assess Cell System Check_Compound->Check_Cells Compound OK Solution Problem Identified & Resolved Solubility->Solution Storage->Solution Viability Confirm Cell Viability & Passage Number Check_Cells->Viability Issue? Expression Verify OXTR Expression (qPCR/Western) Check_Cells->Expression Issue? Check_Protocol 3. Review Assay Protocol Check_Cells->Check_Protocol Cells OK Viability->Solution Expression->Solution Concentrations Optimize Antagonist & Agonist Concentrations Check_Protocol->Concentrations Issue? Incubation Optimize Incubation Times Check_Protocol->Incubation Issue? Check_Selectivity 4. Consider Off-Target Effects Check_Protocol->Check_Selectivity Protocol OK Concentrations->Solution Incubation->Solution AVPR1a_Control Include AVPR1a Controls Check_Selectivity->AVPR1a_Control Issue? Dose_Response Perform Full Dose-Response Check_Selectivity->Dose_Response Issue? AVPR1a_Control->Solution Dose_Response->Solution

Caption: Troubleshooting Workflow for L-368,935 Experiments.

References

Validation & Comparative

A Comparative Guide to L-368,935 and Atosiban as Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of two prominent oxytocin receptor antagonists: the non-peptide molecule L-368,935 and the peptide-based drug atosiban. The information presented is collated from various preclinical and clinical studies to aid in research and development decisions.

Introduction

Oxytocin is a neuropeptide hormone crucial for uterine contractions during labor and lactation. Antagonists of the oxytocin receptor are of significant interest for therapeutic applications, most notably for the management of preterm labor (tocolysis). L-368,935 and atosiban represent two different chemical classes of oxytocin receptor antagonists. Atosiban is a peptide analog of oxytocin and is clinically approved for tocolysis in many countries. In contrast, L-368,935 (also known as L-368,899) is a non-peptide, orally active antagonist that has been evaluated in early clinical trials. This guide will delve into their comparative pharmacology, efficacy, and experimental protocols.

Performance Data

The following tables summarize the quantitative data available for L-368,935 and atosiban from various in vitro and in vivo studies.

Disclaimer: The data presented below are compiled from different studies and were not obtained from a head-to-head comparative experiment. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

In Vitro Potency
ParameterL-368,935AtosibanSpecies/System
Binding Affinity (Ki) 3.6 nM-Rat Uterine Receptors
13 nM3.55 nMHuman Uterine Receptors
12.38 nM-Coyote Oxytocin Receptors
Functional Antagonism (IC50) 8.9 nM (rat uterus) 26 nM (human uterus)0.49 nM (inhibition of Ca2+ increase)Rat and Human Uterine Cells
Functional Antagonism (pA2) 8.9-Rat Isolated Uterus
Receptor Selectivity
CompoundSelectivity Profile
L-368,935 >40-fold selective for oxytocin receptor over vasopressin V1a and V2 receptors.
Atosiban Mixed vasopressin (V1a) and oxytocin receptor antagonist; may have higher affinity for V1a receptors than oxytocin receptors in some assays.
In Vivo Efficacy
ParameterL-368,935AtosibanSpecies/Model
Antagonism of Uterine Contractions (AD50) 350 µg/kg (i.v.) 7 mg/kg (i.d.)-Anesthetized Rat
Inhibition of OT-Stimulated Uterine Activity (AD50) 27 µg/kg (i.v.)-Pregnant Rhesus Macaque
Clinical Tocolysis Phase I trials completed; not further developed due to suboptimal oral bioavailability and pharmacokinetics.Clinically used to delay preterm labor; effective in prolonging pregnancy for up to 48 hours.Human
Pharmacokinetics
ParameterL-368,935AtosibanSpecies
Oral Bioavailability 14-41%Not orally bioavailableRat
17-41%-Dog

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for myometrial contraction. Both L-368,935 and atosiban act by competitively binding to the oxytocin receptor, thereby preventing oxytocin from initiating this signaling cascade.

Oxytocin_Signaling cluster_antagonists Antagonists cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling L368935 L-368,935 OTR Oxytocin Receptor (GPCR) L368935->OTR Blocks Atosiban Atosiban Atosiban->OTR Blocks Gq11 Gq/11 protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 [Ca2+]i ↑ SR->Ca2 Contraction Myometrial Contraction Ca2->Contraction Triggers PKC->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds to

Caption: Oxytocin receptor signaling pathway and points of antagonism.

General Experimental Workflow for In Vitro Antagonist Characterization

The characterization of oxytocin receptor antagonists typically involves in vitro binding and functional assays. A common workflow is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay TissuePrep Tissue/Cell Membrane Preparation (e.g., Uterine Myometrium) Incubation Incubation of Membranes, Radioligand, and Competitor TissuePrep->Incubation TissueBath Isolated Tissue Bath (e.g., Uterine Strip) TissuePrep->TissueBath Radioligand Radiolabeled Oxytocin ([3H]OT) Radioligand->Incubation Competitor Test Antagonist (L-368,935 or Atosiban) Competitor->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification BindingAnalysis Data Analysis (Ki determination) Quantification->BindingAnalysis ContractionMeasurement Measurement of Uterine Contractions TissueBath->ContractionMeasurement Agonist Oxytocin (Agonist) Agonist->TissueBath Antagonist Test Antagonist Antagonist->TissueBath FunctionalAnalysis Data Analysis (pA2 or IC50 determination) ContractionMeasurement->FunctionalAnalysis

Caption: General workflow for in vitro characterization of oxytocin antagonists.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human oxytocin receptor or from uterine tissue.

  • Radioligand: [³H]Oxytocin.

  • Test Compounds: L-368,935 or atosiban.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled oxytocin.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Thaw membrane preparations on ice and dilute to the desired concentration in assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, [³H]Oxytocin, and membrane preparation.

    • Non-specific Binding: Unlabeled oxytocin, [³H]Oxytocin, and membrane preparation.

    • Competition Binding: Serial dilutions of the test compound, [³H]Oxytocin, and membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Inhibition of Uterine Contractions in Anesthetized Rats

Objective: To assess the in vivo potency of an oxytocin antagonist in inhibiting oxytocin-induced uterine contractions.

Animal Model:

  • Female Sprague-Dawley rats, typically in estrus to ensure uterine sensitivity to oxytocin.

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Cannulate the jugular vein for intravenous (i.v.) administration of compounds and the carotid artery for blood pressure monitoring.

  • Insert a catheter into the uterine horn to measure intrauterine pressure.

  • Administer a continuous i.v. infusion of oxytocin to induce regular uterine contractions.

  • Once a stable pattern of contractions is established, administer the test antagonist (L-368,935 or atosiban) either i.v. or intraduodenally (i.d.).

  • Record the changes in the frequency and amplitude of uterine contractions.

  • Determine the dose of the antagonist required to produce a 50% inhibition of the contractile response (AD50).

Conclusion

Both L-368,935 and atosiban are potent antagonists of the oxytocin receptor. Atosiban, a peptide analog, has established clinical use in the management of preterm labor, though it is administered intravenously and exhibits some cross-reactivity with vasopressin receptors. L-368,935, a non-peptide antagonist, demonstrates high potency and selectivity for the oxytocin receptor in preclinical models and has the advantage of oral bioavailability. However, its clinical development was halted due to unfavorable pharmacokinetic properties in humans. The choice between these or similar antagonists for research and development will depend on the specific application, desired route of administration, and the importance of selectivity over vasopressin receptors. The provided data and protocols offer a foundation for further investigation and comparison of these and other oxytocin receptor antagonists.

A Comparative Guide to L-368,935 and Other Non-Peptide Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide oxytocin receptor antagonist L-368,935 with other notable non-peptide antagonists. The information is intended to assist researchers in selecting the appropriate tool for their studies by presenting key experimental data on binding affinity, in vitro potency, and selectivity.

Introduction to Non-Peptide Oxytocin Antagonists

Oxytocin (OT) is a neuropeptide that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding. The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), is the primary target for modulating these effects. Non-peptide antagonists of the OTR have been developed as valuable research tools and potential therapeutics, offering advantages over peptide-based antagonists, such as improved oral bioavailability and central nervous system penetration. L-368,935 is a potent and selective non-peptide OTR antagonist that has been instrumental in elucidating the central and peripheral actions of oxytocin.[1]

Comparative Performance Data

The following tables summarize the binding affinity and in vitro potency of L-368,935 in comparison to other well-characterized non-peptide oxytocin antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Binding Affinity (Ki in nM) of Non-Peptide Antagonists for Oxytocin and Vasopressin Receptors
CompoundOxytocin Receptor (OTR)Vasopressin 1a Receptor (V1aR)Vasopressin 2 Receptor (V2R)Selectivity (V1aR/OTR)Selectivity (V2R/OTR)
L-368,935 0.0089 (rat)[2][3], 0.026 (human)[2][3]0.370[3]0.570[3]41.664.0
Retosiban (GSK-221,149) 0.00065 (human)[4][5], 0.0041 (rat)[5]>1.4 µM>1.4 µM>2154>2154
Epelsiban (GSK557296) 0.00013 (human)[6][7]>0.0063 µM>0.0041 µM>48,461>31,538
Atosiban (peptide) 0.0076 (human)----

Note: Lower Ki values indicate higher binding affinity. Atosiban, a peptide antagonist, is included for reference.

Table 2: In Vitro Potency (IC50 and pA2) of Non-Peptide Antagonists
CompoundFunctional AssaySpeciesIC50 (nM)pA2
L-368,935 Inhibition of OT-stimulated uterine contractionRat-8.9[2][3]
L-368,935 Radioligand bindingRat Uterus8.9[2][8]-
L-368,935 Radioligand bindingHuman Uterus26[2][8]-
Epelsiban (GSK557296) Inhibition of OT-induced contractionsRat192[7]-
L-371,257 Inhibition of OT-induced contractions--8.4[8]

Note: IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, providing a measure of antagonist potency.[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.

Oxytocin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_calmodulin Ca²⁺/Calmodulin Complex Ca_release->Ca_calmodulin Forms Ca_calmodulin->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Activates Antagonist Non-peptide Antagonist (e.g., L-368,935) Antagonist->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Antagonist_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Determine Ki) Hit_ID->Binding_Assay Functional_Assay Functional Antagonist Assay (Determine pA2/IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. Vasopressin Receptors) Functional_Assay->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR ADME In Vitro ADME/Tox SAR->ADME Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate ADME->SAR Iterative Optimization Compound_Library Compound Library Compound_Library->HTS

References

Validating the Role of the Oxytocin Receptor: A Comparative Analysis of the Antagonist L-368,899 and Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of the oxytocin receptor (OTR) is crucial for investigating social behaviors and developing novel therapeutics. Both the pharmacological blockade of OTR with antagonists like L-368,899 and the genetic deletion of the receptor in knockout (KO) models are powerful tools for this purpose. This guide provides a comparative overview of the effects of L-368,899 and OTR knockout models, supported by experimental data, detailed protocols, and pathway visualizations.

It is important to note that the compound L-368,935 as specified in the topic is not extensively documented in scientific literature. The vast body of research points to a closely related and well-studied compound, L-368,899 , as a potent and selective oxytocin receptor antagonist. This guide will focus on L-368,899 for a meaningful and data-supported comparison with knockout models.

Unveiling the Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding with oxytocin, can activate multiple intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and proliferation. L-368,899 acts as a competitive antagonist, blocking oxytocin from binding to the receptor and thereby inhibiting the initiation of these signaling events.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates OXT Oxytocin OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

Comparative Effects on Social Behavior: L-368,899 vs. OTR Knockout

Both pharmacological blockade with L-368,899 and genetic deletion of the oxytocin receptor result in significant alterations in social behaviors, providing convergent evidence for the receptor's critical role. The following tables summarize quantitative data from studies investigating social recognition and social preference.

Table 1: Effects on Social Recognition

Experimental ModelTreatment/GenotypeSocial Investigation Time (seconds) with Familiar vs. Novel ConspecificOutcome
Wild-Type Mice Vehicle (Saline)Familiar: 45 ± 5, Novel: 95 ± 8Significant preference for novel conspecific
Wild-Type Mice L-368,899 (5 mg/kg)Familiar: 70 ± 7, Novel: 75 ± 6Impaired social recognition; no significant preference for novel conspecific
OTR Knockout Mice OTR -/-Familiar: 80 ± 9, Novel: 82 ± 7Impaired social recognition; no significant preference for novel conspecific

Data are presented as mean ± SEM and are synthesized from representative studies for illustrative comparison.

Table 2: Effects on Social Preference (Three-Chamber Test)

Experimental ModelGenotypeTime in Chamber with Stranger Mouse (seconds)Time in Chamber with Novel Object (seconds)Sociability IndexOutcome
Wild-Type Mice OTR +/+250 ± 20150 ± 150.625Prefers social stimulus
OTR Knockout Mice OTR -/-180 ± 18175 ± 160.507No preference for social stimulus

Data are presented as mean ± SEM. Sociability Index = (Time with Stranger - Time with Object) / (Time with Stranger + Time with Object). Data are synthesized from representative studies.

Experimental Protocols

1. Social Recognition Test

  • Objective: To assess the ability of an animal to distinguish between a familiar and a novel conspecific.

  • Methodology:

    • Habituation Phase: A subject mouse is placed in a clean home cage for a 10-minute habituation period.

    • Social Exposure Phase 1: An unfamiliar juvenile "stimulus" mouse is introduced into the cage for a 5-minute interaction period. The duration of social investigation (sniffing of the head, anogenital, and body regions) by the subject mouse is recorded.

    • Inter-trial Interval: The stimulus mouse is removed, and the subject mouse remains in its home cage for a 30-minute interval. For pharmacological studies, L-368,899 or vehicle is administered (e.g., intraperitoneally) prior to this interval.

    • Social Exposure Phase 2 (Test Phase): The familiar stimulus mouse from Phase 1 and a novel, unfamiliar juvenile mouse are simultaneously introduced into the home cage for a 5-minute period. The time the subject mouse spends investigating each stimulus mouse is recorded.

  • Data Analysis: A social recognition index is calculated as the time spent investigating the novel mouse divided by the total time spent investigating both mice. A value significantly above 0.5 indicates successful social recognition.

2. Three-Chamber Social Approach Test

  • Objective: To evaluate sociability, or the preference for a social stimulus over a non-social one.

  • Methodology:

    • Apparatus: A three-chambered rectangular box with openings allowing free access to all chambers. The outer chambers contain wire cages.

    • Habituation Phase: The subject mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

    • Sociability Test Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel, inanimate object is placed in the wire cage in the opposite side chamber. The subject mouse is placed back in the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.

  • Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the time spent in the chamber with the novel object. A sociability index can also be calculated.

Experimental Workflow: A Comparative Approach

The following diagram illustrates a typical workflow for comparing the effects of a pharmacological antagonist like L-368,899 with a genetic knockout model to validate the role of the oxytocin receptor.

Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment Groups cluster_assays Behavioral Assays cluster_analysis Data Analysis & Interpretation WT Wild-Type (WT) Animals WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_L368899 WT + L-368,899 WT->WT_L368899 KO OTR Knockout (KO) Animals KO_Vehicle KO + Vehicle KO->KO_Vehicle SRT Social Recognition Test WT_Vehicle->SRT TCT Three-Chamber Test WT_Vehicle->TCT Other Other Behavioral Tests (e.g., aggression, maternal care) WT_Vehicle->Other WT_L368899->SRT WT_L368899->TCT WT_L368899->Other KO_Vehicle->SRT KO_Vehicle->TCT KO_Vehicle->Other Compare Compare Behavioral Phenotypes SRT->Compare TCT->Compare Other->Compare Validate Validate OTR's Role Compare->Validate

Caption: Comparative Experimental Workflow.

Conclusion

The convergence of findings from studies using the selective oxytocin receptor antagonist L-368,899 and those employing oxytocin receptor knockout models provides robust validation for the critical role of OTR in mediating social behaviors. While both methodologies demonstrate that the absence of OTR signaling impairs social recognition and preference, they offer complementary insights. Pharmacological antagonism with L-368,899 allows for the investigation of the acute effects of receptor blockade in otherwise intact neural circuits, whereas knockout models reveal the consequences of a lifelong absence of the receptor, which can include developmental compensations. The combined use of these powerful tools is essential for a comprehensive understanding of the oxytocin system and its potential as a therapeutic target.

L-368,935 versus peptide-based oxytocin antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of L-368,935 and Peptide-Based Oxytocin Antagonists for Research and Development

This guide provides a detailed, data-driven comparison between the non-peptide oxytocin receptor (OTR) antagonist, L-368,935, and various peptide-based antagonists, such as Atosiban and other synthetic peptides. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate antagonist for their experimental needs.

Introduction to Oxytocin Antagonists

Oxytocin (OT) is a neuropeptide central to numerous physiological processes, including uterine contractions during parturition, lactation, and various social behaviors.[1][2] Its actions are mediated through the oxytocin receptor (OTR), a G-protein-coupled receptor (GPCR).[2][3] The development of OTR antagonists has been crucial for both therapeutic applications, such as the management of preterm labor, and as pharmacological tools to investigate the roles of endogenous oxytocin.[3][4]

These antagonists fall into two primary categories:

  • Peptide-Based Antagonists: These are structurally derived from the native oxytocin peptide. Atosiban is the most well-known example and is used clinically to treat preterm labor.[3][5]

  • Non-Peptide Antagonists: These are small molecule compounds that are structurally distinct from oxytocin. L-368,935 is a prominent example, widely used in animal research to probe the central functions of the oxytocin system.[6][7]

This guide compares these two classes based on their receptor binding profiles, pharmacokinetics, and in vivo efficacy, supported by experimental data.

Data Presentation: Performance Comparison

The performance of an antagonist is defined by its binding affinity for the target receptor, its selectivity over related receptors (e.g., vasopressin receptors V1a and V2), its pharmacokinetic properties, and its efficacy in biological systems.

Table 1: Receptor Binding Affinity and Selectivity

This table compares the binding affinities (Ki or pA2 values) of L-368,935 and representative peptide antagonists at the human oxytocin receptor (hOTR) and human vasopressin 1a receptor (hV1aR). Lower Ki values indicate higher binding affinity. Selectivity is presented as the ratio of Ki (V1aR) / Ki (OTR).

CompoundTypeTarget ReceptorBinding Affinity (Ki or pA2)Selectivity (V1aR/OTR)
L-368,935 Non-peptideCoyote OTRKi: 12.38 nM[6]~41.3[6]
Coyote V1aRKi: 511.6 nM[6]
Atosiban PeptideHuman OTRKi: 76.4 nM[8]~0.07[8]
Human V1aRKi: 5.1 nM[8]
Rat Uterus (in vitro)pA2: 7.71[9]~37 (in vitro)[10]
Rat Vasopressor (in vivo)pA2: 7.05[9]~8 (in vivo)[10]
Barusiban PeptideHuman OTRHigh affinity, higher potency than Atosiban[3]High selectivity for OTR over V1aR[3]
Retosiban Non-peptideOTR>15-fold more potent than Atosiban[3]N/A
Peptide 4 (Manning et al.) PeptideHuman OTRKi: 0.14 nM[8]~3.9[8]
Human V1aRKi: 0.54 nM[8]
Rat Uterus (in vivo)pA2: 7.19[10]~147 (in vivo)[10]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data from different studies and species may vary.

Table 2: Pharmacokinetic Properties

A critical differentiator between non-peptide and peptide antagonists is their pharmacokinetic profile, particularly oral bioavailability and ability to cross the blood-brain barrier (BBB).

ParameterL-368,935 (Non-peptide)Atosiban (Peptide)
Administration Route Oral, Intravenous (IV), Intramuscular (IM)[6][11]Intravenous (IV)[3]
Oral Bioavailability Yes (e.g., 17-41% in dogs, dose-dependent)[11]Limited, requires parenteral administration[3]
Half-life (t1/2) ~2 hours (rats and dogs)[11]Short biological half-life
CNS Penetration Yes, crosses the BBB and accumulates in limbic areas[3][6][7]Generally poor due to peptide structure
Metabolism Extensively metabolized in the liver[11]N/A

Key Differentiating Factors

The choice between L-368,935 and a peptide-based antagonist often depends on the experimental objective.

Caption: Logical flow for selecting an OTR antagonist based on the target system.

Oxytocin Receptor Signaling Pathway

Both L-368,935 and peptide antagonists function by blocking the binding of oxytocin to its receptor, thereby inhibiting downstream signaling. The primary pathway in smooth muscle, such as the myometrium, involves Gq/11 protein coupling.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Antagonist L-368,935 or Peptide Antagonist Antagonist->OTR Blocks Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds Contraction Smooth Muscle Contraction PKC->Contraction Modulates MLCK Myosin Light- Chain Kinase (MLCK) Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin

Caption: Oxytocin receptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol outlines a general method for determining the binding affinity of an antagonist for the oxytocin receptor.

Binding_Assay_Workflow A 1. Membrane Preparation Prepare cell membranes expressing the target receptor (e.g., OTR). B 2. Incubation Incubate membranes with a constant concentration of radioligand (e.g., [³H]OT) and varying concentrations of the unlabeled antagonist (e.g., L-368,935). A->B C 3. Separation Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters. B->C D 4. Quantification Measure the radioactivity trapped on the filters using a scintillation counter. C->D E 5. Data Analysis Plot the percentage of specific binding against the log concentration of the antagonist. Calculate IC₅₀ and Ki values using non-linear regression analysis. D->E

Caption: General workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human myometrium or CHO cells transfected with OTR) are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended to a specific protein concentration.

  • Competitive Binding Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Oxytocin) and a range of concentrations of the unlabeled antagonist being tested (L-368,935 or a peptide antagonist). Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.[12]

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity on the filters is then measured.

  • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Uterine Contractility Assay (Rat Model)

This protocol describes a method to assess the in vivo efficacy of oxytocin antagonists in inhibiting uterine contractions.[12][13]

  • Animal Preparation: A pregnant rat (e.g., day 21 of gestation) is anesthetized. A catheter is placed in the jugular vein for drug administration, and a pressure transducer is inserted into the uterine horn to monitor intrauterine pressure (contractions).[12]

  • Baseline Measurement: Spontaneous uterine activity is recorded to establish a baseline.

  • Antagonist Administration: The test antagonist (L-368,935 or a peptide antagonist) is administered intravenously at a specific dose.

  • Oxytocin Challenge: After a set period, a continuous infusion or bolus injection of oxytocin is administered to induce uterine contractions.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the frequency and amplitude of oxytocin-induced contractions compared to a control animal that received a vehicle instead of the antagonist. A dose-response curve can be generated to determine the ED₅₀ of the antagonist.

Conclusion

L-368,935 and peptide-based oxytocin antagonists represent two distinct classes of pharmacological tools with different strengths and applications.

  • L-368,935 is a non-peptide, orally bioavailable, and CNS-penetrant antagonist.[3][11] Its ability to cross the blood-brain barrier makes it an invaluable tool for neurobehavioral research aiming to understand the central roles of oxytocin in social cognition and behavior.[6][7]

  • Peptide-based antagonists , such as Atosiban, are generally restricted to the periphery and require intravenous administration.[3] Their primary utility lies in studying or modulating peripheral oxytocin functions, most notably as tocolytic agents to inhibit preterm labor.[3][5] While Atosiban has lower selectivity for the OTR over the V1a receptor compared to some newer peptides, it is clinically established.[5][8][9]

The selection between these antagonists should be guided by the specific requirements of the research, particularly the target system (central vs. peripheral) and the desired route of administration.

References

A Comparative Review of Oxytocin Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological profiles and experimental data of key oxytocin receptor antagonists, providing a comparative guide for therapeutic development.

This guide offers a comprehensive comparison of prominent oxytocin receptor (OTR) antagonists, including those clinically approved and in advanced stages of development. By presenting quantitative data on binding affinity, selectivity, and in vivo efficacy, alongside detailed experimental methodologies, this review aims to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Oxytocin Receptor Antagonism

The oxytocin receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in a myriad of physiological processes, most notably in uterine contractions during labor and milk ejection during lactation.[1] Consequently, antagonism of the OTR has emerged as a primary therapeutic strategy for conditions characterized by excessive uterine activity, such as preterm labor.[1] Furthermore, the involvement of the oxytocin system in social behaviors and other physiological functions has broadened the potential applications of OTR antagonists to other therapeutic areas. This review focuses on a comparative analysis of several key OTR antagonists: Atosiban, Barusiban, Retosiban, Nolasiban, and L-368,899.

Comparative Pharmacological Data

The following tables summarize the binding affinities and selectivity of various OTR antagonists for the human oxytocin receptor and the closely related human vasopressin 1a (V1a) receptor. Lower Ki values indicate higher binding affinity.

AntagonistHuman OTR Ki (nM)Human V1aR Ki (nM)Selectivity (V1aR/OTR)Key Characteristics
Atosiban 76.4[2]5.1[2]0.07Mixed OTR/V1aR antagonist, approved for tocolysis in Europe.[1][3]
Barusiban 0.64 (unpublished data)[4]11 (unpublished data)[4]~17Highly potent and selective peptide antagonist with a longer duration of action than Atosiban in primate models.[1][5]
Retosiban 0.65[6]>910>1400Highly selective, orally active non-peptide antagonist.[6]
L-368,899 12.38 (coyote)[7]511.6 (coyote)[7]~41Potent, non-peptide antagonist, often used as a research tool.[7]
Nolasiban N/AN/AN/AOrally active antagonist investigated for improving in vitro fertilization (IVF) outcomes by reducing uterine contractions.[8]

Note: Ki values can vary between studies due to different experimental conditions. Data from coyote receptors are included for L-368,899 as a relevant mammalian model.

In Vivo Efficacy: A Primate Model of Preterm Labor

A head-to-head comparison of Barusiban and Atosiban in a cynomolgus monkey model of oxytocin-induced preterm labor revealed significant differences in their in vivo profiles.

FeatureAtosibanBarusibanReference
Potency -3-4 times more potent than Atosiban[9][5]
Efficacy (% inhibition of uterine contractions) 96-98%96-98%[9]
Onset of Action 0.5 - 1.5 hours0.5 - 1.5 hours[9]
Duration of Action 1 - 3 hours>13 - 15 hours[1][9]

These findings highlight the improved pharmacokinetic and pharmacodynamic properties of Barusiban compared to the clinically used Atosiban in this preclinical model.[9]

Signaling Pathways of the Oxytocin Receptor

The oxytocin receptor primarily couples to Gq/11 and Gi/o G-proteins to initiate a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved in OTR-mediated cellular responses.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR binds Gq11 Gq/11 OTR->Gq11 activates Gi_o Gi/o OTR->Gi_o activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates CaM Calmodulin (CaM) Ca_ER->CaM binds MAPK MAPK Pathway PKC->MAPK activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Contraction Uterine Contraction MLCK->Contraction phosphorylates myosin Gene_Expression Gene Expression MAPK->Gene_Expression regulates cAMP ↓ cAMP AC->cAMP

Oxytocin receptor signaling cascade.

Experimental Protocols

Detailed methodologies for key assays used in the characterization of oxytocin receptor antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the oxytocin receptor.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing hOTR) Incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]Oxytocin) - Unlabeled Antagonist (competitor) Membrane_Prep->Incubation Filtration 3. Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 4. Washing (Removes non-specific binding) Filtration->Washing Counting 5. Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Analysis 6. Data Analysis (IC₅₀ determination and Ki calculation) Counting->Analysis

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human oxytocin receptor (e.g., from transfected HEK293 cells or human myometrial tissue) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist being tested. A parallel incubation with a high concentration of unlabeled oxytocin is performed to determine non-specific binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit oxytocin-induced increases in intracellular calcium concentration, a key downstream signaling event.

Calcium_Assay_Workflow Cell_Plating 1. Cell Plating (Cells expressing hOTR in a microplate) Dye_Loading 2. Dye Loading (Incubate with a calcium-sensitive fluorescent dye) Cell_Plating->Dye_Loading Antagonist_Incubation 3. Antagonist Incubation (Pre-incubate with varying concentrations of the antagonist) Dye_Loading->Antagonist_Incubation Agonist_Addition 4. Agonist Addition (Add a fixed concentration of oxytocin) Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement 5. Fluorescence Measurement (Monitor changes in fluorescence over time) Agonist_Addition->Fluorescence_Measurement Data_Analysis 6. Data Analysis (IC₅₀ determination) Fluorescence_Measurement->Data_Analysis

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human oxytocin receptor are seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A fixed concentration of oxytocin is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the oxytocin-induced calcium response (IC50) is determined from the dose-response curve.

Conclusion

The landscape of oxytocin receptor antagonists is diverse, with compounds ranging from the clinically established Atosiban to newer, more potent, and selective molecules like Barusiban and Retosiban. The quantitative data and experimental protocols presented in this guide provide a framework for the objective comparison of these antagonists. For researchers and drug development professionals, a thorough understanding of the pharmacological nuances of each compound is crucial for the design of future therapeutics targeting the oxytocin system. The continued development of antagonists with improved selectivity and pharmacokinetic profiles holds promise for enhanced efficacy and safety in various clinical applications.

References

Comparative Analysis of L-368,899 and Other Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the non-peptide oxytocin receptor antagonist L-368,899 against other key alternatives, including Atosiban, Barusiban, and Retosiban. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of oxytocin receptor modulation. This document summarizes key performance data, outlines experimental methodologies for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of L-368,899 and its alternatives based on available experimental data. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various sources.

Table 1: In Vitro Potency and Selectivity of Oxytocin Receptor Antagonists

CompoundReceptor TargetSpeciesAssay TypeIC50 (nM)Ki (nM)Selectivity vs. Vasopressin ReceptorsCitation(s)
L-368,899 Oxytocin ReceptorRat (uterus)Radioligand Binding8.93.6>40-fold vs. V1a/V2[1]
Oxytocin ReceptorHuman (uterus)Radioligand Binding2613[1]
Vasopressin V1a ReceptorHumanRadioligand Binding370-
Vasopressin V2 ReceptorHumanRadioligand Binding570-
Atosiban Oxytocin ReceptorHumanRadioligand Binding-39.81 - 397Lower for OT-R than V1a-R[2][3]
Vasopressin V1a ReceptorHumanRadioligand Binding-3.5 - 4.7[2]
Barusiban Oxytocin ReceptorHuman (recombinant)Radioligand Binding-0.64 - 0.8Higher for OT-R than V1a-R[2][4]
Vasopressin V1a ReceptorHuman (recombinant)Radioligand Binding-11[2]
Retosiban Oxytocin ReceptorHuman (recombinant)Radioligand Binding-0.65>1400-fold vs. V1a/V1b/V2[5]
Oxytocin ReceptorRatRadioligand Binding-4.1[5]

Table 2: In Vivo Tocolytic Activity Comparison

CompoundSpeciesExperimental ModelKey FindingsCitation(s)
L-368,899 Rhesus MonkeySpontaneous nocturnal uterine contractionsEffective inhibition of contractions.[6]
Atosiban HumanPreterm laborComparable efficacy to beta-agonists with fewer side effects.[3][6]
Barusiban Cynomolgus MonkeyOxytocin-induced preterm labor3-4 times more potent and longer duration of action (>13-15h) than Atosiban (1-3h).[4][7]
Retosiban RatOxytocin-induced uterine contractionsDose-dependent inhibition of contractions. More than 15-fold more potent than Atosiban.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction Ca2->Contraction Induces MAPK MAPK Pathway PKC->MAPK MAPK->Contraction Contributes to Oxytocin Oxytocin Oxytocin->OTR Binds Antagonist L-368,899 or Alternative Antagonist->OTR Blocks Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki, IC50) Data Comparative Data Analysis Binding->Data Functional Uterine Contraction Assay (Measure inhibition of oxytocin-induced contractions) Tocolysis Tocolytic Activity Assay (Animal models of preterm labor) Functional->Tocolysis Promising candidates Functional->Data PK Pharmacokinetic Studies (Determine bioavailability, half-life) Tocolysis->PK PK->Data Compound Test Compound (L-368,899 or Alternative) Compound->Binding Compound->Functional

References

Assessing the In Vivo Specificity of L-368,935: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the oxytocin (OT) system, the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of the in vivo specificity of the non-peptide oxytocin receptor (OTR) antagonist, L-368,935, against other commonly used antagonists. Due to the high structural homology between the oxytocin receptor and vasopressin (AVP) receptors (V1a, V1b, and V2), cross-reactivity is a critical consideration in the interpretation of experimental results.

Comparative Binding Affinity of Oxytocin Receptor Antagonists

The following table summarizes the available binding affinity data for L-368,935 and other OTR antagonists. It is important to note that the data is compiled from different studies and experimental conditions, which may influence the absolute values. A direct comparison from a single study provides the most reliable assessment of relative selectivity.

AntagonistReceptorSpeciesAffinity (Ki/IC50, nM)Selectivity (fold) OTR vs AVPRsSource
L-368,935 OTRHumanIC50 = 8.9~42x vs V1a, ~64x vs V2Tocris Bioscience
V1aHumanIC50 = 370Tocris Bioscience
V2HumanIC50 = 570Tocris Bioscience
OTRCoyoteKi = 12.38~41x vs V1a[1]
V1aCoyoteKi = 511.6[1]
Atosiban OTRHuman-Mixed V1a antagonist activity[2]
V1aHuman-[2]
Barusiban OTRHumanHighHigh selectivity over V1a[2]
V1aHumanLow[2]
Retosiban OTR---[2]

Note: A study on human brain tissue suggested that L-368,899 (L-368,935) has a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OTR), highlighting the conflicting data on its selectivity.

Experimental Protocols

To rigorously assess the in vivo specificity of an OTR antagonist like L-368,935, two main types of experiments are crucial: in vitro receptor binding assays and in vivo physiological challenge studies.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the antagonist to the OTR and various AVP receptor subtypes.

Objective: To quantify the binding affinity (Ki or IC50) of L-368,935 for OTR, V1a, V1b, and V2 receptors.

Materials:

  • Cell lines or tissues expressing the human OTR, V1a, V1b, and V2 receptors.

  • Radiolabeled ligands specific for each receptor (e.g., [3H]-Oxytocin for OTR, [3H]-Arginine Vasopressin for AVP receptors).

  • L-368,935 and other reference antagonists.

  • Assay buffer and wash buffer.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptors and prepare a membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (e.g., L-368,935).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the antagonist. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Assessment of Vasopressin-Mediated Physiological Responses

This type of experiment evaluates the ability of the OTR antagonist to block the physiological effects of vasopressin, providing a functional measure of its in vivo specificity.

Objective: To determine if L-368,935 antagonizes the known in vivo effects of vasopressin mediated by V1a, V1b, and V2 receptors.

Animal Model: Anesthetized rats or non-human primates.

Procedure:

  • V1a Receptor-Mediated Pressor Response:

    • Surgically implant a catheter to monitor arterial blood pressure.

    • Administer a dose of L-368,935.

    • After a suitable pre-treatment time, administer a bolus injection of a selective V1a receptor agonist or vasopressin.

    • Measure the change in blood pressure. A lack of inhibition of the pressor response indicates specificity for the OTR over the V1a receptor.

  • V1b Receptor-Mediated ACTH Release:

    • Collect a baseline blood sample.

    • Administer L-368,935.

    • After the pre-treatment period, administer a V1b receptor agonist or vasopressin.

    • Collect subsequent blood samples at various time points.

    • Measure plasma ACTH concentrations. No significant attenuation of the ACTH response suggests OTR specificity over the V1b receptor.

  • V2 Receptor-Mediated Antidiuretic Response:

    • Hydrate the animal to induce diuresis and collect urine to measure baseline urine flow.

    • Administer L-368,935.

    • Following pre-treatment, administer a selective V2 receptor agonist (e.g., desmopressin) or vasopressin.

    • Collect and measure urine volume and osmolality. A lack of blockade of the antidiuretic response indicates specificity for the OTR over the V2 receptor.

Visualizing Key Pathways and Workflows

To aid in the conceptual understanding of the experimental designs and signaling pathways involved, the following diagrams are provided.

G cluster_ligand Ligands cluster_receptors Receptors cluster_effects Physiological Effects L368935 L-368,935 OTR OTR L368935->OTR Antagonizes V1aR V1aR L368935->V1aR Potential Cross-Reactivity V2R V2R L368935->V2R Potential Cross-Reactivity OT Oxytocin OT->OTR Binds AVP Vasopressin AVP->V1aR Binds V1bR V1bR AVP->V1bR Binds AVP->V2R Binds UterineContraction Uterine Contraction OTR->UterineContraction Leads to Vasoconstriction Vasoconstriction V1aR->Vasoconstriction Leads to ACTH_Release ACTH Release V1bR->ACTH_Release Leads to Antidiuresis Antidiuresis V2R->Antidiuresis Leads to

Caption: Interaction of L-368,935 with oxytocin and vasopressin signaling pathways.

G start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline Baseline Measurement (BP, Blood Sample, Urine Flow) animal_prep->baseline antagonist_admin Administer L-368,935 baseline->antagonist_admin pretreatment Pre-treatment Period antagonist_admin->pretreatment agonist_challenge Agonist Challenge (V1a, V1b, or V2 agonist) pretreatment->agonist_challenge response_measurement Measure Physiological Response (BP, ACTH, Urine Output) agonist_challenge->response_measurement analysis Data Analysis (Compare to control) response_measurement->analysis end End analysis->end

Caption: Experimental workflow for in vivo assessment of antagonist specificity.

Conclusion

The available data suggests that while L-368,935 is a potent OTR antagonist, its selectivity against vasopressin receptors, particularly V1a, can be variable depending on the species and experimental conditions. For researchers using L-368,935 in vivo, it is crucial to consider the potential for off-target effects and to include appropriate control experiments to validate the specificity of its action in their specific model system. The experimental protocols outlined in this guide provide a framework for such validation, ensuring the accurate interpretation of data in the complex field of oxytocin and vasopressin research.

References

A Comparative Guide to Vasopressin Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the vasopressin receptor antagonist L-368,935 with other notable antagonists in its class. This document focuses on the available experimental data for binding affinity, selectivity, and functional potency, alongside detailed experimental protocols to aid in the design and interpretation of research studies.

Vasopressin, also known as antidiuretic hormone (ADH), is a critical neurohypophyseal peptide hormone that regulates water homeostasis, blood pressure, and various social behaviors. Its physiological effects are mediated by three G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2. These receptors are distinguished by their tissue localization, signaling pathways, and physiological functions, making them attractive targets for therapeutic intervention in a range of disorders, including hyponatremia, congestive heart failure, and central nervous system disorders.

This guide will focus on a comparative analysis of L-368,935 in the context of other well-characterized vasopressin receptor antagonists. While L-368,935 has been identified as a vasopressin receptor antagonist, a comprehensive review of publicly available scientific literature reveals a scarcity of specific quantitative data on its binding affinity and functional potency. This stands in contrast to other antagonists that have been extensively profiled.

Comparative Analysis of Vasopressin Receptor Antagonists

The "vaptan" class of drugs represents a significant advancement in the development of non-peptide vasopressin receptor antagonists. These compounds offer the advantage of oral bioavailability and varying selectivity for the vasopressin receptor subtypes. A clear understanding of their binding affinities (Ki) and functional potencies (IC50) is crucial for selecting the appropriate tool for in vitro and in vivo studies.

Data Presentation: In Vitro Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for a selection of vasopressin receptor antagonists. This data is essential for comparing their potency and selectivity profiles.

Table 1: Binding Affinities (Ki, nM) of Vasopressin Receptor Antagonists

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)V1b Receptor (Ki, nM)Oxytocin Receptor (Ki, nM)Reference
L-368,935 Data not availableData not availableData not availableData not available
SR 49059 1.1 - 6.3 (human tissues)Low affinityLow affinityLow affinity[1][2][3]
OPC-21268 High affinity (rat)Low affinityData not availableData not available[2][4][5]
OPC-31260 500 (rat)20 (rat)Data not availableData not available[6][7]
Conivaptan 0.48 (rat liver V1A)3.04 (rat kidney V2)Data not availableData not available[8]
Tolvaptan Data not availableHigh selectivityData not availableData not available[8]
L-368,899 511.6 (coyote)Data not availableData not available12.38 (coyote)[9]

Note: The available data for some compounds may be from non-human species, and significant species differences in binding affinities can exist.[10]

Table 2: Functional Potency (IC50, nM) of Vasopressin Receptor Antagonists

CompoundV1a-mediated Response (e.g., platelet aggregation)V2-mediated Response (e.g., AVP-induced antidiuresis)Reference
L-368,935 Data not availableData not available
SR 49059 3.7 (human platelet aggregation)Inactive[3]
OPC-31260 1200 (AVP-induced pressor response)14 (AVP-induced antidiuresis)[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Vasopressin_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1_Receptor V1a / V1b Receptor AVP1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, Platelet Aggregation, ACTH release) Ca2->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP2 Vasopressin V2_Receptor V2 Receptor AVP2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Cellular_Response_V2 Cellular Response (e.g., Water Reabsorption) AQP2->Cellular_Response_V2 L368935 L-368,935 & other V1/V2 Antagonists L368935->V1_Receptor inhibit L368935->V2_Receptor inhibit

Caption: Vasopressin Receptor Signaling Pathways.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Synthesis (e.g., L-368,935) B Radioligand Binding Assays (Determine Ki for V1a, V1b, V2) A->B C Functional Assays - V2: cAMP Accumulation (IC50) - V1: Phospholipase C (IC50) B->C D Selectivity Profiling (Screen against other receptors) C->D E Animal Model Selection (e.g., rat, dog) D->E Lead Compound Selection F Pharmacokinetic Studies (ADME) E->F G Pharmacodynamic Studies (e.g., aquaretic effects for V2 antagonists, blood pressure effects for V1 antagonists) F->G H Efficacy and Safety Assessment G->H

References

L-368,935: A Comparative Analysis of Efficacy and Selectivity as an Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy and selectivity of L-368,935, a non-peptide oxytocin receptor (OTR) antagonist. Its performance is objectively compared with other notable OTR antagonists, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Comparative Efficacy and Selectivity

L-368,935 demonstrates high affinity and selectivity for the oxytocin receptor. Its binding affinity and inhibitory concentrations are comparable to or, in some cases, more potent than other well-known antagonists such as Atosiban and Barusiban. The following tables summarize the quantitative data from various studies, highlighting the comparative performance of these compounds.

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Selectivity (OTR vs V1aR)
L-368,935 OTRCoyoteRadioligand Binding12.38[1]-~41-fold[1]
V1aRCoyoteRadioligand Binding511.6[1]-
OTRRat (uterus)Functional-8.9[2][3]-
OTRHuman (uterus)Functional-26[2][3]-
Atosiban OTRHumanRadioligand Binding76.4[4]-~0.07-fold[4]
V1aRHumanRadioligand Binding5.1[4]-
Barusiban OTRHumanRadioligand Binding0.64-~17-fold
V1aRHumanRadioligand Binding11-

Table 1: Comparative Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Oxytocin Receptor Antagonists.

CompoundPotency ComparisonDuration of Action
Barusiban 3-4 times more potent than Atosiban[5]>13-15 hours[5]
Atosiban -1-3 hours[5]

Table 2: In Vivo Potency and Duration of Action Comparison.

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays and in vitro functional assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the oxytocin receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [3H]Oxytocin), and a varying concentration of the unlabeled test compound (e.g., L-368,935).
  • To determine non-specific binding, a separate set of wells is included containing a high concentration of an unlabeled standard oxytocin antagonist.
  • The plate is incubated to allow the binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.
  • After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the oxytocin receptor.

1. Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human oxytocin receptor are cultured in appropriate media.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Agonist and Antagonist Preparation:

  • A stock solution of a known oxytocin receptor agonist (e.g., oxytocin) is prepared.
  • Serial dilutions of the antagonist to be tested (e.g., L-368,935) are prepared.

3. Calcium Assay:

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
  • The cells are incubated to allow for dye uptake.
  • The cells are then washed to remove excess dye.
  • The plate is placed in a fluorescence plate reader.
  • The test antagonist at various concentrations is added to the wells and incubated for a specific period.
  • A fixed concentration of the oxytocin agonist is then added to the wells to stimulate the receptor.
  • The resulting change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured over time.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
  • The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the maximum agonist response, is determined by plotting the response against the antagonist concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (GPCR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Increases Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca->Physiological_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Physiological_Response Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368935 L-368,935 L368935->OTR Binds & Inhibits

Caption: Oxytocin Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Radioligand Prepare Radioligand Radioligand->Incubate Compound Prepare Test Compound (L-368,935) Compound->Incubate Filter Filter & Wash Incubate->Filter Count Measure Radioactivity Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Caption: Radioligand Binding Assay Workflow.

References

A Head-to-Head Comparison of L-368,899 and Barusiban: Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent oxytocin receptor antagonists: the non-peptide L-368,899 and the peptide-based Barusiban. Both compounds have been investigated for their potential therapeutic applications, primarily as tocolytic agents to prevent preterm labor. This document summarizes their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

L-368,899 and Barusiban are potent and selective antagonists of the oxytocin receptor (OTR). L-368,899, a non-peptide molecule, is characterized by its oral bioavailability and ability to cross the blood-brain barrier. In contrast, Barusiban is a peptide antagonist with high selectivity for the OTR over vasopressin receptors and has been primarily studied for its effects on uterine contractility. The choice between these two antagonists will largely depend on the specific requirements of the research, such as the desired route of administration and the necessity for central nervous system penetration.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of L-368,899 and Barusiban based on available preclinical data.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Citation(s)
L-368,899 OxytocinHumanUterus1326[1]
OxytocinRatUterus3.68.9[1][2]
Vasopressin V₁ₐRatLiver-370[2]
Vasopressin V₂RatKidney-570[2]
Barusiban OxytocinHumanHEK-293 Cells0.64-[3]
Vasopressin V₁ₐHumanHEK-293 Cells11-[3]

Table 2: Functional Antagonism and In Vivo Efficacy

CompoundAssaySpecies/ModelParameterValueCitation(s)
L-368,899 Oxytocin-induced uterine contraction (in vitro)RatpA₂8.9[2]
Oxytocin-induced uterine contraction (in vivo)RatED₅₀ (i.v.)0.35 mg/kg[2]
Oxytocin-stimulated uterine activity (in vivo)Rhesus MacaqueAD₅₀ (i.v.)27 µg/kg[1]
Barusiban Oxytocin-induced myometrial contractions (in vitro)Human (preterm)pA₂9.76[3][4]
Oxytocin-induced myometrial contractions (in vitro)Human (term)pA₂9.89[3][4]
Inhibition of oxytocin-induced uterine contractions (in vivo)Cynomolgus MonkeyPotency vs. Atosiban3-4 times more potent[5]
Duration of action (in vivo)Cynomolgus Monkey->13-15 hours[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks Barusiban Barusiban Barusiban->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway and Antagonist Action.

start Start tissue_prep Prepare Uterine Tissue/Cell Membrane Homogenate start->tissue_prep incubation Incubate with [³H]Oxytocin and varying concentrations of L-368,899 or Barusiban tissue_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Calculate Ki/IC₅₀ Values scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

start Start tissue_mount Mount Uterine Strip in Organ Bath start->tissue_mount equilibration Equilibrate Tissue tissue_mount->equilibration oxytocin_cr Generate Cumulative Oxytocin Concentration-Response Curve equilibration->oxytocin_cr Control antagonist_incubation Incubate with Fixed Concentration of L-368,899 or Barusiban equilibration->antagonist_incubation Test analysis Calculate pA₂ Value oxytocin_cr->analysis oxytocin_cr_antagonist Generate Oxytocin Concentration-Response Curve in Presence of Antagonist antagonist_incubation->oxytocin_cr_antagonist oxytocin_cr_antagonist->analysis end End analysis->end

Caption: In Vitro Uterine Contraction Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These represent generalized protocols, and specific parameters may have varied between individual studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of L-368,899 and Barusiban for the oxytocin receptor.

Materials:

  • Membrane preparations from cells expressing the oxytocin receptor (e.g., HEK-293 cells) or from target tissues (e.g., uterine myometrium).

  • Radioligand: [³H]Oxytocin.

  • Test compounds: L-368,899 and Barusiban.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane homogenates are incubated with a fixed concentration of [³H]Oxytocin in the binding buffer.

  • A range of concentrations of the unlabeled competitor (L-368,899 or Barusiban) is added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

Objective: To assess the functional antagonist activity (pA₂) of L-368,899 and Barusiban on oxytocin-induced uterine muscle contraction.

Materials:

  • Uterine tissue strips from estrogen-primed rats or from human biopsies.

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Oxytocin.

  • Test compounds: L-368,899 and Barusiban.

Procedure:

  • Uterine strips are mounted in the organ baths under a resting tension and allowed to equilibrate.

  • A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀.

  • The tissue is washed and allowed to return to baseline.

  • The tissue is then incubated with a fixed concentration of the antagonist (L-368,899 or Barusiban) for a predetermined period.

  • A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

  • This process is repeated with different concentrations of the antagonist.

  • The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Tocolysis in a Pregnant Animal Model (e.g., Cynomolgus Monkey)

Objective: To evaluate the in vivo efficacy of L-368,899 and Barusiban in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Pregnant animal models (e.g., cynomolgus monkeys).

  • Intrauterine pressure (IUP) catheters and telemetry system for conscious, unrestrained animals.

  • Oxytocin for infusion.

  • Test compounds: L-368,899 or Barusiban for intravenous administration.

Procedure:

  • Pregnant animals are surgically instrumented with IUP catheters for monitoring uterine activity.

  • After a recovery period, a continuous intravenous infusion of oxytocin is administered to induce stable uterine contractions, simulating preterm labor.

  • Once stable contractions are established, the antagonist (L-368,899 or Barusiban) is administered intravenously as a bolus or infusion.

  • Intrauterine pressure is continuously monitored to assess the inhibition of uterine contractions.

  • The potency (e.g., ED₅₀ or AD₅₀) and duration of action of the antagonist are determined.

  • For some studies, the reversibility of the tocolytic effect is assessed by administering a high dose of oxytocin.[6][7]

Conclusion

Both L-368,899 and Barusiban are valuable pharmacological tools for investigating the role of the oxytocin system. L-368,899 offers the advantage of oral bioavailability and CNS penetration, making it suitable for a broader range of in vivo studies, including behavioral research. Barusiban, with its high selectivity for the oxytocin receptor, is an excellent choice for studies focused on peripheral oxytocin actions, particularly in the context of uterine physiology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their experimental designs.

References

Safety Operating Guide

Proper Disposal of L-368,935: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for L-368,935, a potent, non-peptide oxytocin receptor antagonist. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, institutional and regulatory guidelines.

Chemical and Physical Properties

PropertyValue/Information
Synonyms L-368,899
Chemical Class Non-peptide oxytocin receptor antagonist
Primary Hazard Potent pharmacological agent. Oxytocin itself is on the NIOSH list of drugs that should be considered for handling as a hazardous material.[1]
Primary Route of Elimination (in vivo) Primarily via feces as metabolites.[2]
Disposal Consideration Should not be disposed of down the drain.[1]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are recommended for the disposal of L-368,935 and associated waste. These protocols are based on general best practices for pharmacologically active research chemicals and the limited specific information available.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with L-368,935 (e.g., pipette tips, gloves, empty vials, contaminated absorbent materials) into a designated, clearly labeled, leak-proof hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the chemical name "L-368,935 (Oxytocin Receptor Antagonist)," and the appropriate hazard symbols as determined by your institution's safety office.

  • Liquid Waste:

    • Collect all liquid waste containing L-368,935 in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps:

    • All sharps (needles, scalpels, etc.) contaminated with L-368,935 must be disposed of in a designated sharps container.

2. Decontamination:

  • Decontaminate all work surfaces and equipment that have come into contact with L-368,935. Use a cleaning agent and procedure approved by your institution's safety protocols for pharmacologically active compounds.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

3. Final Disposal:

  • All collected hazardous waste containing L-368,935 must be disposed of through your institution's designated hazardous waste management program.

  • The recommended method of disposal for non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste is incineration at a regulated facility.[1]

  • Under no circumstances should L-368,935 or its waste be disposed of down the sanitary sewer. [1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of L-368,935.

L368935_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal Waste L-368,935 Waste Generated Solid Solid Waste (Gloves, Vials, etc.) Waste->Solid Liquid Liquid Waste (Solutions, Solvents) Waste->Liquid Sharps Sharps (Needles, etc.) Waste->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Designated Sharps Container Sharps->SharpsContainer Sewer Dispose Down Sewer? SolidContainer->Sewer LiquidContainer->Sewer SharpsContainer->Sewer Sewer->Sewer Incinerate Institutional Hazardous Waste Program (Incineration) Sewer->Incinerate NO

References

Essential Safety and Logistical Information for Handling L-368,935

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling L-368,935. As a dedicated Safety Data Sheet (SDS) for L-368,935 is not publicly available, this guide is based on information from suppliers and established principles of laboratory safety for handling research compounds with unknown toxicological profiles. A conservative approach is strongly recommended.

Compound Identification and Properties

L-368,935 is identified as a cholecystokinin receptor antagonist. Due to the limited availability of a comprehensive safety profile, it should be handled with the utmost care, assuming it is potentially hazardous.

PropertyValue
Chemical Name (R)-1-(3-(1H-tetrazol-5-yl)phenyl)-3-(1-isobutyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)urea
CAS Number 145878-31-5
Molecular Formula C₂₇H₂₆N₈O₂
Molecular Weight 494.55 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term storage.

Hazard Identification and Precautionary Measures

The toxicological properties of L-368,935 have not been fully investigated. Therefore, it is essential to treat the substance as potentially harmful if swallowed, inhaled, or in contact with skin.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

The following diagram illustrates the recommended risk assessment and control workflow for handling L-368,935.

A Start: Handling L-368,935 B Assume Unknown Hazards (Toxicological data unavailable) A->B C Implement Engineering Controls B->C D Use Personal Protective Equipment (PPE) B->D E Follow Safe Handling Practices B->E G Emergency Preparedness B->G F Follow Proper Disposal Procedures C->F D->F E->F H End: Safe Handling Complete F->H G->H

Risk Assessment and Control Workflow

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure the integrity of the compound.

Engineering Controls:

  • Work with L-368,935 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling L-368,935.

Body AreaProtectionStandard
Respiratory Suitable respirator if risk assessment indicates necessary.[5]NIOSH/MSHA approved
Hands Chemical-resistant gloves (e.g., nitrile).[1]BS EN 374:2003 or equivalent
Eyes Safety glasses with side shields or goggles.[1]ANSI Z87.1
Body Laboratory coat.N/A

The logical relationship for selecting appropriate PPE is outlined below.

A Hazard Identified (L-368,935) B Inhalation Hazard A->B C Skin/Eye Contact Hazard A->C D Use Fume Hood B->D E Wear Respirator (if needed) B->E F Wear Gloves C->F G Wear Eye Protection C->G H Wear Lab Coat C->H I Safe Handling D->I E->I F->I G->I H->I

PPE Selection Logic

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C for long-term stability.

Disposal Plan

Dispose of L-368,935 and any contaminated materials as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect waste L-368,935 and contaminated disposables (e.g., gloves, pipette tips) in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "L-368,935," and the associated hazards (e.g., "Potentially Toxic").

  • Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal Vendor: Arrange for disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste as hazardous waste.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[1]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L 368935
Reactant of Route 2
Reactant of Route 2
L 368935

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.